(S)-1-(benzyloxy)butan-2-ol
Description
BenchChem offers high-quality (S)-1-(benzyloxy)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(benzyloxy)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(2S)-1-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m0/s1 |
InChI Key |
ZBNXMTHJYVSJGZ-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](COCC1=CC=CC=C1)O |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-1-(Benzyloxy)butan-2-ol
Introduction
(S)-1-(Benzyloxy)butan-2-ol is a valuable chiral building block in modern organic synthesis. Its structural motif, featuring a vicinal diol with one alcohol protected as a benzyl ether and a defined stereocenter, makes it a versatile intermediate for the synthesis of complex, high-value molecules, including pharmaceuticals and natural products.[1][] The precise installation of the (S)-stereocenter is critical, as the biological activity of the final target molecule is often contingent on its absolute stereochemistry.
This guide provides an in-depth analysis of the primary synthetic strategies for accessing this enantiomerically pure compound. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles that govern stereochemical outcomes, offering field-proven insights into the practical application of these methods. The discussion is structured around three core, industrially relevant approaches: Chiral Pool Synthesis, Asymmetric Catalysis, and Biocatalytic Kinetic Resolution. Each pathway will be evaluated for its efficiency, scalability, and control of stereochemistry.
Pathway 1: Chiral Pool Synthesis via (S)-2-Aminobutanol
The chiral pool approach leverages naturally occurring, inexpensive, and enantiomerically pure starting materials. (S)-2-Aminobutanol, which can be sourced from L-threonine or (S)-2-aminobutyric acid, serves as an excellent precursor, embedding the required stereocenter from the outset.[3][4]
Causality and Strategic Rationale
This pathway is predicated on the stereospecific conversion of the amine functionality into a hydroxyl group. The key transformation is a diazotization reaction followed by an intramolecular SN2 cyclization to form a chiral epoxide. This process occurs with retention of configuration at the stereocenter, a crucial mechanistic feature. The subsequent nucleophilic opening of the epoxide with a benzyl oxide source proceeds with high regioselectivity, yielding the target molecule. This strategy is atom-economical and avoids the need for chiral catalysts or resolutions, directly translating the stereochemical integrity of the starting material to the product.
Experimental Protocol: Two-Step Synthesis from (S)-2-Aminobutanol
-
Step 1: Stereospecific Formation of (S)-2,3-Epoxybutane.
-
To a cooled (0 °C) aqueous solution of sodium nitrite (1.1 eq.), (S)-2-aminobutanol (1.0 eq.) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is slowly acidified with dilute sulfuric acid, ensuring the temperature does not exceed 10 °C. The formation of nitrous acid in situ leads to the diazotization of the primary amine.
-
The intermediate diazonium salt is unstable and undergoes a concerted, intramolecular SN2 reaction. The neighboring hydroxyl group acts as an internal nucleophile, displacing the diazonium group to form (S)-2,3-epoxybutane with retention of configuration.
-
The volatile epoxide can be isolated by distillation or used directly in the next step.
-
-
Step 2: Regioselective Ring-Opening of the Epoxide.
-
Benzyl alcohol (2.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF), and sodium hydride (NaH, 1.2 eq.) is added portionwise at 0 °C to form sodium benzoxide.
-
A solution of (S)-2,3-epoxybutane (1.0 eq.) in THF is added dropwise to the sodium benzoxide solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The benzoxide anion acts as a nucleophile, attacking the less sterically hindered C1 carbon of the epoxide.
-
The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
Purification by column chromatography on silica gel yields (S)-1-(benzyloxy)butan-2-ol.
-
Data Summary
| Step | Transformation | Typical Yield | Enantiomeric Excess (ee) |
| 1 | (S)-2-Aminobutanol → (S)-2,3-Epoxybutane | 75-85% | >99% |
| 2 | Epoxide Ring Opening | 80-90% | >99% (no racemization) |
Synthesis Pathway Diagram
Sources
Physicochemical properties of (S)-1-(benzyloxy)butan-2-ol
An In-depth Technical Guide on the Physicochemical Properties of (S)-1-(benzyloxy)butan-2-ol
Introduction
(S)-1-(benzyloxy)butan-2-ol is a chiral alcohol of significant interest to the fields of organic synthesis and pharmaceutical development. Its structure incorporates two key features that define its utility: a stereochemically defined secondary alcohol at the C2 position and a benzyl ether at the C1 position. The (S)-configuration at the chiral center makes it a valuable building block for asymmetric synthesis, where precise three-dimensional control is paramount for biological activity.[1][2] Furthermore, the benzyloxy group serves as a robust and versatile protecting group for the primary alcohol, which can be selectively removed under mild hydrogenolysis conditions, preventing unwanted side reactions during multi-step syntheses.[1]
This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of (S)-1-(benzyloxy)butan-2-ol. It moves beyond a simple data sheet to offer insights into the structural basis for these properties, detailed protocols for their characterization, and an understanding of the molecule's synthetic relevance.
Chemical Identity and Structural Analysis
The foundation of understanding a molecule's properties lies in its precise chemical identity and three-dimensional structure.
| Identifier | Value |
| IUPAC Name | (2S)-1-(phenylmethoxy)butan-2-ol[1] |
| Molecular Formula | C₁₁H₁₆O₂[1] |
| Molecular Weight | 180.24 g/mol [1] |
| CAS Number | Not explicitly available in search results; requires specific database lookup. |
| InChI Key | Specific key for the (S)-enantiomer not found; related isomers exist. |
Structural Composition: (S)-1-(benzyloxy)butan-2-ol is built upon a four-carbon butane backbone. Its functionality is defined by:
-
A hydroxyl (-OH) group at the C2 position, making it a secondary alcohol. This group is a hydrogen bond donor and acceptor, significantly influencing properties like boiling point and solubility.
-
A benzyloxy (-OCH₂C₆H₅) group at the C1 position. This bulky, largely nonpolar group acts as a protective shield for a primary alcohol precursor and heavily influences the molecule's solubility profile and chromatographic behavior.
-
A chiral center at the C2 carbon. The "S" designation (from the Latin sinister, for left) describes the specific spatial arrangement of the substituents around this carbon. This stereochemistry is critical for its application in enantioselective reactions and for its specific interactions with biological targets.[1]
Physicochemical Properties
The interplay between the molecule's functional groups and overall structure dictates its physical properties.
| Property | Value / Description | Rationale |
| Appearance | Colorless to slightly yellow liquid.[3][4] | Based on analogous compounds like 4-benzyloxy-1-butanol. |
| Boiling Point | Estimated > 200 °C at atmospheric pressure. | The presence of the hydroxyl group allows for hydrogen bonding, elevating the boiling point above non-alcoholic analogues. The high molecular weight and large phenyl ring contribute to strong van der Waals forces. For comparison, butan-2-ol boils at approximately 99.5 °C[5], while the larger 4-benzyloxy-1-butanol boils at 261-265 °C.[3] |
| Density | Estimated ~1.0 g/mL. | Analogous compounds like 4-benzyloxy-1-butanol have a density of ~0.991-1.025 g/mL.[3][6] |
| Solubility | Practically insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, dichloromethane, ethyl acetate).[3][4] | The polar hydroxyl group offers some affinity for water, but this is overcome by the large, nonpolar benzyloxy group and the butyl chain. This dual nature makes it highly soluble in moderately polar to nonpolar organic solvents. |
| Optical Rotation | [α]ᴅ > 0 | The (S)-enantiomer is expected to be dextrorotatory (rotates plane-polarized light to the right), though the exact value requires experimental determination. Its enantiomer, the (R)-form, would exhibit a negative rotation of equal magnitude.[1] |
Spectroscopic and Analytical Characterization
Elucidating and confirming the structure and purity of (S)-1-(benzyloxy)butan-2-ol relies on a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Aromatic Protons (C₆H₅): A multiplet around δ 7.2-7.4 ppm, integrating to 5H.
-
Benzylic Protons (Ar-CH₂-O): A singlet or a pair of doublets (if diastereotopic) around δ 4.5 ppm, integrating to 2H.
-
Methine Proton (CH-OH): A multiplet around δ 3.7-3.9 ppm, integrating to 1H. Its position is adjacent to the chiral center and the hydroxyl group.
-
Methylene Protons (-O-CH₂-CH): Diastereotopic protons adjacent to the stereocenter, appearing as complex multiplets around δ 3.3-3.5 ppm, integrating to 2H.
-
Methylene Protons (-CH-CH₂-CH₃): A multiplet around δ 1.4-1.6 ppm, integrating to 2H.
-
Methyl Protons (-CH₃): A triplet around δ 0.9 ppm, integrating to 3H.
-
Hydroxyl Proton (-OH): A broad singlet, variable in chemical shift (typically δ 1.5-3.0 ppm), which disappears upon D₂O exchange.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms.
-
Aromatic Carbons: 4 signals between δ 127-138 ppm.
-
Benzylic Carbon (Ar-CH₂): ~δ 73 ppm.
-
Oxygen-bearing Carbons (CH-OH and CH₂-O): 2 signals between δ 70-75 ppm.
-
Aliphatic Carbons (CH₂ and CH₃): 2 signals between δ 10-30 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of an alcohol's hydrogen-bonded hydroxyl group.[7]
-
C-H Stretch (sp³): Medium to strong absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).[7]
-
C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ for the aromatic ring.
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and characteristic absorptions around 1450-1600 cm⁻¹.
-
C-O Stretch: A strong absorption in the fingerprint region, around 1050–1150 cm⁻¹, indicative of the C-O bonds in the alcohol and ether.[7]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 180.24). This peak may be weak due to the molecule's propensity to fragment.
-
Key Fragments:
-
m/z 91: A very common and often base peak, corresponding to the stable benzyl cation ([C₇H₇]⁺), which can rearrange to the even more stable tropylium cation.
-
[M-H₂O]⁺: Loss of water from the alcohol, resulting in a peak at m/z 162.
-
Alpha-Cleavage: Fragmentation adjacent to the oxygen atoms. Cleavage between C1 and C2 would yield a fragment of [CH₂(OCH₂Ph)]⁺. Cleavage between C2 and C3 would lead to other characteristic fragments.
-
Experimental Protocols
The following protocols outline standardized methods for characterizing (S)-1-(benzyloxy)butan-2-ol.
Protocol 4.1: Workflow for Chiral Purity Analysis via HPLC
Determining the enantiomeric excess (%ee) is critical for any application involving chiral molecules. This workflow ensures a robust and reproducible measurement.
Causality: The choice of a chiral stationary phase (CSP) is the central principle. The CSP contains a chiral selector that diastereomerically interacts with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. A UV detector is suitable as the benzyl group provides a strong chromophore.
Caption: Synthetic Utility of Benzyl Protection.
Conclusion
(S)-1-(benzyloxy)butan-2-ol is a synthetically valuable chiral building block whose physicochemical properties are a direct consequence of its unique structural features. Its high boiling point, characteristic solubility profile, and distinct spectroscopic signatures are governed by the interplay of its chiral secondary alcohol, the bulky benzyloxy protecting group, and the aliphatic backbone. A thorough understanding of these properties, verified through robust analytical protocols, is essential for its effective use in the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries.
References
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ChemBK. (2024). 4-Benzyloxy-1-butanol. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Boiling points of Butan-2-ol and Butan-1-ol. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol. Retrieved from [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Structural Analysis of (S)-1-(benzyloxy)butan-2-ol
Abstract
(S)-1-(benzyloxy)butan-2-ol is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its utility as a precursor in asymmetric synthesis demands rigorous and unambiguous structural characterization to ensure stereochemical integrity and purity. This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate and confirm the structure of (S)-1-(benzyloxy)butan-2-ol. We will explore the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral high-performance liquid chromatography (HPLC). The narrative moves beyond procedural descriptions to elaborate on the causal reasoning behind experimental choices, ensuring a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of chiral molecules.
Introduction: The Significance of (S)-1-(benzyloxy)butan-2-ol
Optically pure alcohols are fundamental building blocks in the synthesis of complex, biologically active molecules, particularly pharmaceuticals.[1] (S)-1-(benzyloxy)butan-2-ol, with its defined stereocenter at the C2 position, serves as a valuable chiral synthon. The benzyloxy group is a common pharmacophore and a versatile protecting group for alcohols, which can be selectively removed under mild hydrogenolysis conditions.[2][3][4] The presence of this functionality in numerous drug candidates, including neuroprotective agents, underscores the importance of its precursors.[5]
The absolute configuration and enantiomeric purity of such chiral intermediates are critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, a multi-faceted analytical approach is not merely recommended but essential for validating the structural and stereochemical fidelity of (S)-1-(benzyloxy)butan-2-ol before its incorporation into drug development pipelines.
Core Physicochemical & Structural Properties
A foundational understanding of a molecule's properties is the first step in any analytical endeavor. The key attributes of (S)-1-(benzyloxy)butan-2-ol are summarized below.
| Property | Value | Source |
| IUPAC Name | (2S)-1-(phenylmethoxy)butan-2-ol | [2] |
| Molecular Formula | C₁₁H₁₆O₂ | [2] |
| Molecular Weight | 180.24 g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Key Functional Groups | Hydroxyl (-OH), Ether (-O-), Phenyl (C₆H₅) | N/A |
| Chiral Center | C2 (S-configuration) | [2] |
The Analytical Workflow: An Integrated Approach
A single analytical technique is insufficient for complete structural verification. We advocate for an integrated workflow where data from orthogonal methods are synthesized to build a conclusive structural proof.
Caption: Integrated workflow for the structural analysis of (S)-1-(benzyloxy)butan-2-ol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a chiral molecule like (S)-1-(benzyloxy)butan-2-ol, a suite of NMR experiments is required.
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (number of protons), and their multiplicity (neighboring protons), allowing for the initial assignment of the butane chain, benzyloxy group, and hydroxyl proton.
-
¹³C NMR: Reveals the number of unique carbon environments and their hybridization (sp³, sp², etc.), confirming the 11 carbons in the structure.
-
COSY (Correlation Spectroscopy): A 2D experiment that establishes ¹H-¹H coupling correlations. This is crucial for tracing the connectivity of the butane backbone, from the methyl group (C4) to the methylene group adjacent to the ether oxygen (C1).
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei. This definitively links each proton signal to its corresponding carbon, validating the assignments made from 1D spectra.
Expected NMR Data (in CDCl₃):
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
| CH ₃ (C4) | ~0.95 | ~10.0 | Triplet |
| CH ₂ (C3) | ~1.50 | ~28.0 | Multiplet |
| CH (OH) (C2) | ~3.80 | ~72.0 | Multiplet |
| OH | Variable (e.g., ~2.0-2.5) | N/A | Broad singlet |
| CH ₂(OBn) (C1) | ~3.45 & ~3.60 | ~75.0 | Diastereotopic protons, Multiplets |
| O-CH ₂-Ph | ~4.55 | ~73.5 | Singlet |
| Ar-H (Phenyl) | ~7.25-7.40 | ~127.5-128.5, ~138.0 | Multiplets |
Confirming Absolute Stereochemistry with Chiral Derivatizing Agents (CDAs):
Standard NMR cannot distinguish between enantiomers.[8] To confirm the 'S' configuration, the alcohol can be derivatized with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl) or (-)-menthyloxyacetic acid.[9][10] This reaction converts the enantiomeric mixture (if any) into a mixture of diastereomers, which are distinguishable by NMR.
Caption: Principle of chiral derivatization for NMR-based stereochemical analysis.
By analyzing the differential chemical shifts of the protons adjacent to the newly formed ester in the ¹H NMR spectrum (or the trifluoromethyl group in the ¹⁹F NMR spectrum if using MTPA), the absolute configuration can be unequivocally determined.[11][12]
Mass Spectrometry (MS)
MS provides the molecular weight and crucial structural information through fragmentation analysis. Both electron ionization (EI) for fragmentation and soft ionization techniques like electrospray ionization (ESI) for clear molecular ion determination are valuable.
Causality of Fragmentation: The fragmentation pattern is a direct consequence of the molecule's structure. The weakest bonds and the most stable resulting fragments dictate the observed ions. For (S)-1-(benzyloxy)butan-2-ol, the ether and alcohol functionalities are key drivers of fragmentation.[13][14]
Key Expected Fragmentation Pathways:
Caption: Major predicted mass spectrometry fragmentation pathways for the target molecule.
-
Molecular Ion (M⁺˙): An ion at m/z = 180 confirms the molecular formula. This may be weak or absent in EI but should be prominent in ESI.
-
Benzylic Cleavage: The most characteristic fragmentation for benzyl ethers is the formation of the highly stable tropylium ion at m/z = 91 . This is often the base peak.
-
Alpha (α) Cleavage: The bond between C2 and C3 can break, leading to a resonance-stabilized ion. Cleavage of the C2-C3 bond results in a fragment at m/z = 135 .[13][15]
-
Dehydration: Loss of a water molecule (18 Da) from the molecular ion can produce a peak at m/z = 162 .[14][16]
Chromatographic Separation for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC)
While NMR with a CDA can determine absolute configuration, chiral HPLC is the gold standard for quantifying enantiomeric purity (or enantiomeric excess, e.e.).
Causality of Separation: The core principle is the use of a Chiral Stationary Phase (CSP). These phases are themselves enantiomerically pure and form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation.[17][18] For alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective.[17]
Experimental Protocol: Chiral HPLC Analysis
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is a logical starting point.
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v) is typically used. The ratio must be optimized to achieve baseline resolution.[17] Degas the mobile phase thoroughly.
-
-
Sample Preparation:
-
Accurately prepare a solution of (S)-1-(benzyloxy)butan-2-ol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the phenyl group).
-
Injection Volume: 10 µL.
-
-
Data Interpretation:
-
Inject a racemic standard (a 50:50 mixture of R and S enantiomers) to determine the retention times of both peaks.
-
Inject the sample of interest. An enantiomerically pure sample should exhibit a single peak corresponding to the retention time of the (S)-enantiomer.
-
The enantiomeric excess (% e.e.) is calculated using the areas of the two peaks (A_S and A_R): % e.e. = [(A_S - A_R) / (A_S + A_R)] * 100
-
Conclusion
The structural analysis of (S)-1-(benzyloxy)butan-2-ol is a case study in the necessity of a rigorous, multi-technique approach in modern chemical and pharmaceutical science. NMR spectroscopy (¹H, ¹³C, COSY, HSQC) elucidates the molecular framework and connectivity. Mass spectrometry confirms the molecular weight and provides diagnostic fragmentation patterns characteristic of the benzyl ether and secondary alcohol moieties. Finally, chiral HPLC provides the definitive, quantitative measure of enantiomeric purity. When the data from these orthogonal techniques are integrated, they form a self-validating system that provides an unambiguous and trustworthy confirmation of the molecule's identity, purity, and absolute stereochemistry, ensuring its suitability for high-stakes applications in drug development.
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Spectroscopic Characterization of (S)-1-(benzyloxy)butan-2-ol: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the chiral building block, (S)-1-(benzyloxy)butan-2-ol. This compound, with its defined stereochemistry and versatile functional groups, is of significant interest to researchers in asymmetric synthesis and drug development.[1][2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established spectroscopic principles and data from analogous structures.
Molecular Structure and its Spectroscopic Implications
(S)-1-(benzyloxy)butan-2-ol possesses a unique combination of a chiral secondary alcohol, a flexible butyl chain, and a benzyloxy ether group. Each of these structural features will give rise to characteristic signals in its NMR, IR, and MS spectra. The chirality at the C2 position is a key feature, and while standard spectroscopic techniques discussed herein will not differentiate between enantiomers, they are crucial for confirming the overall connectivity and purity of the molecule.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (S)-1-(benzyloxy)butan-2-ol, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen) and the anisotropic effects of the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for (S)-1-(benzyloxy)butan-2-ol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 - 7.25 | Multiplet | 5H | Ar-H |
| ~4.50 | Singlet | 2H | Ph-CH ₂-O |
| ~3.80 | Multiplet | 1H | CH (OH) |
| ~3.55 | Doublet of Doublets | 1H | O-CH ₂-CH(OH) (diastereotopic) |
| ~3.45 | Doublet of Doublets | 1H | O-CH ₂-CH(OH) (diastereotopic) |
| ~2.50 | Broad Singlet | 1H | OH |
| ~1.50 | Multiplet | 2H | CH(OH)-CH ₂-CH₃ |
| ~0.95 | Triplet | 3H | CH₂-CH ₃ |
Rationale for Predictions: The aromatic protons are expected in the typical downfield region.[4] The benzylic protons, being adjacent to an oxygen and a phenyl group, will also be downfield. The protons on the carbon bearing the hydroxyl group and the adjacent methylene protons are diastereotopic due to the chiral center, and are thus expected to be chemically non-equivalent, leading to distinct signals and complex splitting patterns.[5] The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent, and it often appears as a broad singlet.[6] The aliphatic protons of the butyl chain will be in the upfield region of the spectrum.[6][7]
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for (S)-1-(benzyloxy)butan-2-ol
| Chemical Shift (δ, ppm) | Assignment |
| ~138.5 | Ar-C (quaternary) |
| ~128.4 | Ar-C H |
| ~127.7 | Ar-C H |
| ~127.6 | Ar-C H |
| ~73.5 | Ph-C H₂-O |
| ~72.0 | O-C H₂-CH(OH) |
| ~70.0 | C H(OH) |
| ~29.0 | CH(OH)-C H₂-CH₃ |
| ~10.0 | CH₂-C H₃ |
Rationale for Predictions: The aromatic carbons will appear in the 127-139 ppm range. The carbons directly attached to oxygen atoms will be significantly deshielded, appearing in the 70-75 ppm region.[8] The aliphatic carbons will be found in the upfield region of the spectrum.[8][9]
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining high-resolution NMR spectra of (S)-1-(benzyloxy)butan-2-ol is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Optimize the number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 150 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-1-(benzyloxy)butan-2-ol will be dominated by absorptions from the O-H, C-H, and C-O bonds.
Table 3: Predicted IR Absorption Bands for (S)-1-(benzyloxy)butan-2-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (alcohol) |
| ~3090-3030 | Medium | C-H stretch (aromatic) |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1100 | Strong | C-O stretch (ether and alcohol) |
Rationale for Predictions: The most prominent feature will be a broad and strong absorption around 3400 cm⁻¹ corresponding to the hydrogen-bonded O-H stretch of the alcohol.[10][11] The presence of both aromatic and aliphatic C-H stretches will be observed just below and above 3000 cm⁻¹, respectively. The characteristic C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region. A strong C-O stretching band around 1100 cm⁻¹ will arise from both the alcohol and the ether functionalities.[10]
Experimental Protocol for IR Spectroscopy
For a liquid sample like (S)-1-(benzyloxy)butan-2-ol, Attenuated Total Reflectance (ATR) is a convenient and common sampling technique.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small drop of the neat liquid sample onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FTIR-ATR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Table 4: Predicted Key Fragments in the Mass Spectrum of (S)-1-(benzyloxy)butan-2-ol
| m/z | Proposed Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 162 | [M - H₂O]⁺ |
| 107 | [C₇H₇O]⁺ (benzyloxy cation) |
| 91 | [C₇H₇]⁺ (benzyl cation) |
| 73 | [CH(OH)CH₂CH₃]⁺ |
| 45 | [CH(OH)CH₃]⁺ |
Rationale for Predictions: The molecular ion peak at m/z 180 is expected, though it may be weak due to the lability of alcohols in the mass spectrometer.[12][13] A common fragmentation pathway for alcohols is the loss of water, leading to a peak at m/z 162.[12][13][14] Alpha-cleavage (cleavage of the bond adjacent to the oxygen) is also a characteristic fragmentation for alcohols.[12][14][15] Cleavage between C1 and C2 would yield the stable benzyl cation (m/z 91) or the benzyloxy cation (m/z 107). Cleavage between C2 and C3 would result in a fragment with m/z 73.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common ionization method for relatively small, volatile molecules like (S)-1-(benzyloxy)butan-2-ol.
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for (S)-1-(benzyloxy)butan-2-ol. While the data presented in this guide are predicted based on established principles, they provide a robust framework for researchers to confirm the identity, purity, and structure of this important chiral building block in their own experimental work. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data amenable to rigorous interpretation.
References
- Smolecule. (n.d.). (S)-1-(benzyloxy)butan-2-ol.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Butan-2-ol ¹H NMR Spectrum.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Butan-2-ol ¹³C NMR Spectrum.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared Spectrum of Butan-2-ol.
- Thermo Fisher Scientific. (n.d.). NMR Spectrum of Butanol.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd.
- SpectraBase. (n.d.). 2-Butanol, 3-benzyloxy-.
- ChemicalBook. (n.d.). 2-Benzyloxyethanol(622-08-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Butanol(78-92-2) 1H NMR spectrum.
- Google Patents. (n.d.). CN111056918A - Preparation method of (S) -1,2, 4-butanetriol.
- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- ResearchGate. (2025, August 6). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds.
- Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols.
- Wikipedia. (n.d.). Chiral analysis.
- Organic Syntheses Procedure. (n.d.). (−)-(s)-2-(benzyloxy)propanal.
- Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of butan-2-ol.
- ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol....
- Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.
- NIH. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
- Thermo Fisher Scientific. (n.d.). How to use FTIR to ensure the safety and efficacy of alcohol-based hand sanitizers.
- ACS Publications. (n.d.). Chemical ionization mass spectrometry. XII. Alcohols.
- Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?.
- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
- Google Patents. (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
- MassBank. (2008, October 21). 2-methyl-1-butanol.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Sigma-Aldrich. (n.d.). 4-Benzyloxy-1-butanol 97 4541-14-4.
- YouTube. (2025, August 11). Mass Spectrometry of Alcohols.
- National Institute of Standards and Technology. (n.d.). 2-Butanol - the NIST WebBook.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted).
- Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of butan-1-ol.
- ChemicalBook. (n.d.). (S)-(+)-2-Amino-1-butanol(5856-62-2) 1 H NMR.
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- 6. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Precision Synthesis of (S)-1-(benzyloxy)butan-2-ol: A Technical Guide
Executive Summary
This technical guide details the synthesis of (S)-1-(benzyloxy)butan-2-ol (CAS: 114418-31-4), a critical chiral building block in the synthesis of bioactive pharmaceutical intermediates. The molecule features a four-carbon backbone with a secondary alcohol at the C2 position (S-configuration) and a benzyl ether protecting group at the C1 position.
We present two authoritative synthetic pathways selected for their scalability, stereochemical fidelity, and atom economy:
-
Hydrolytic Kinetic Resolution (HKR): A catalytic route utilizing (R,R)-Co-Salen to resolve racemic 1,2-epoxybutane, followed by regioselective ring opening.
-
Chiral Pool Synthesis: A regioselective protection strategy starting from commercially available (S)-1,2-butanediol.
Retrosynthetic Analysis
The strategic disconnection of (S)-1-(benzyloxy)butan-2-ol reveals two primary precursors. The choice between them depends on the scale of synthesis and the availability of chiral starting materials versus catalysts.
Figure 1: Retrosynthetic disconnection showing the epoxide ring-opening pathway (Route A) and the diol protection pathway (Route B).
Route A: Hydrolytic Kinetic Resolution (HKR) Strategy[1][2][3][4][5]
This route is preferred for large-scale synthesis where high enantiomeric excess (ee > 99%) is required. It relies on the Jacobsen Hydrolytic Kinetic Resolution (HKR) to isolate the (S)-epoxide from inexpensive racemic starting material.
Mechanistic Logic
-
Catalyst Selection: The HKR uses a chiral Cobalt-Salen complex.[1][2][3] The (S,S)-catalyst selectively hydrolyzes the (S)-epoxide. Therefore, to retain the (S)-epoxide , one must use the (R,R)-Co-Salen catalyst, which hydrolyzes the unwanted (R)-epoxide to the (R)-diol, leaving the (S)-epoxide intact.
-
Regioselectivity: Subsequent reaction of (S)-1,2-epoxybutane with benzyl alcohol under basic conditions ensures attack at the less hindered primary carbon (C1), yielding the desired 1-benzyloxy-2-butanol regioisomer with retention of configuration at C2.
Experimental Protocol
Step 1: HKR of (±)-1,2-Epoxybutane
Reagents: (±)-1,2-Epoxybutane, (R,R)-Co-Salen catalyst (0.5 mol%), Water (0.55 eq), Acetic Acid (cocatalyst).
-
Catalyst Activation: Dissolve (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) in toluene. Add acetic acid (2 eq relative to Co) and stir in open air for 1 hour to generate the active Co(III)-salen species. Remove solvent in vacuo to obtain the brown solid catalyst.
-
Resolution: Charge a flask with (±)-1,2-epoxybutane (1.0 eq) and the activated (R,R)-catalyst (0.005 eq).
-
Hydrolysis: Cool to 0°C. Slowly add water (0.55 eq) dropwise over 1 hour. Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Isolation: Distill the reaction mixture at ambient pressure (or slight vacuum depending on scale). The unreacted (S)-1,2-epoxybutane (bp ~63°C) distills over, leaving the high-boiling (R)-1,2-butanediol and catalyst in the pot.
Step 2: Regioselective Ring Opening
Reagents: (S)-1,2-Epoxybutane, Benzyl Alcohol (BnOH), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.1 eq, 60% dispersion) in dry THF. Add Benzyl alcohol (1.2 eq) dropwise at 0°C. Stir for 30 min until H2 evolution ceases.
-
Epoxide Addition: Add (S)-1,2-epoxybutane (1.0 eq) dropwise to the alkoxide solution.
-
Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. The basic conditions promote SN2 attack at the primary carbon (C1).
-
Workup: Cool to RT. Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1 to 4:1) yields (S)-1-(benzyloxy)butan-2-ol as a colorless oil.
Figure 2: Workflow for the Hydrolytic Kinetic Resolution route. Note the use of (R,R)-catalyst to target the (S)-epoxide.
Route B: Chiral Pool Strategy (Tin-Mediated)
This route is ideal for smaller scale or when handling mutagenic epoxides is undesirable. It utilizes the high regioselectivity of organotin compounds to functionalize the primary hydroxyl group of a 1,2-diol.
Mechanistic Logic
Reaction of a 1,2-diol with dibutyltin oxide (Bu2SnO) forms a cyclic five-membered stannylene acetal . The oxygen atom at the primary position (C1) in this acetal is significantly more nucleophilic than the secondary oxygen (C2). Treatment with an alkyl halide (Benzyl bromide) results in exclusive mono-alkylation at C1.
Experimental Protocol
Reagents: (S)-1,2-Butanediol, Dibutyltin oxide (Bu2SnO), Benzyl Bromide (BnBr), Cesium Fluoride (CsF) or Tetrabutylammonium iodide (TBAI).
-
Acetal Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve (S)-1,2-butanediol (1.0 eq) and Bu2SnO (1.0 eq) in Benzene or Toluene. Heat to reflux for 2–4 hours with azeotropic removal of water. The solution will become homogeneous as the stannylene acetal forms.
-
Solvent Exchange (Optional but recommended): Remove toluene in vacuo and redissolve the stannylene acetal residue in dry DMF or Acetonitrile for faster alkylation kinetics.
-
Alkylation: Add Benzyl Bromide (1.1 eq) and CsF (1.1 eq) (or TBAI catalytic). Heat to 60–80°C for 4 hours.
-
Workup: Dilute with CH2Cl2 and wash vigorously with 1M NaOH (to hydrolyze tin byproducts) or KF solution. The tin byproduct forms an insoluble solid that can be filtered off.
-
Purification: Silica gel chromatography yields the mono-benzylated product.
Comparison of Starting Materials & Routes
| Feature | Route A: HKR (Epoxide) | Route B: Chiral Pool (Diol) |
| Starting Material | (±)-1,2-Epoxybutane | (S)-1,2-Butanediol |
| Cost | Low (Racemic SM is cheap) | Moderate (Chiral SM required) |
| Atom Economy | Lower (50% of SM is discarded as wrong enantiomer) | High (All carbon atoms utilized) |
| Scalability | Excellent (HKR is industrial standard) | Good (Tin toxicity limits very large scale) |
| Safety | Epoxides are potential mutagens | Organotins require careful waste disposal |
| Stereopurity | Tunable (>99% ee via HKR) | Fixed by starting material purity |
References
-
Jacobsen, E. N. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, vol. 124, no. 7, 2002, pp. 1307-1315. Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, vol. 277, no.[1][5] 5328, 1997, pp. 936-938.[5] Link
-
David, S., & Hanessian, S. "Regioselective Manipulation of Hydroxyl Groups via Organotin Derivatives." Tetrahedron, vol. 41, no. 27, 1985, pp. 643-663. Link
-
Parker, R. E., & Isaacs, N. S. "Mechanisms of Epoxide Reactions." Chemical Reviews, vol. 59, no. 4, 1959, pp. 737–799. Link
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- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
Technical Whitepaper: Stereocontrolled Architectures for 1-(benzyloxy)butan-2-ol
Executive Summary
1-(Benzyloxy)butan-2-ol is a pivotal chiral building block in the synthesis of amphiphilic pharmaceutical intermediates, particularly in the development of beta-blockers and antifungal agents requiring precise stereochemical configurations at the C2 position. While racemic synthesis is trivial, accessing high enantiomeric excess (ee >98%) requires robust catalytic intervention.
This technical guide delineates two validated pathways for the enantioselective synthesis of 1-(benzyloxy)butan-2-ol:
-
The Chemocatalytic Route (Gold Standard): Hydrolytic Kinetic Resolution (HKR) of benzyl glycidyl ether followed by regioselective ring opening.
-
The Biocatalytic Route (Green Alternative): Lipase-mediated kinetic resolution of the racemic alcohol.[1][2]
Part 1: Retrosynthetic Logic & Strategic Selection
The structural core of 1-(benzyloxy)butan-2-ol (
Strategic Analysis
-
Challenge: Direct asymmetric alkylation of benzyloxyacetaldehyde is prone to racemization.
-
Solution: The most reliable disconnection relies on the
strategy, utilizing a chiral epoxide ( ) and a methyl nucleophile ( ).
Pathway Visualization
The following diagram outlines the logical flow for selecting the synthesis route based on starting material availability and scale requirements.
Figure 1: Retrosynthetic disconnection showing the Chemocatalytic (Route A) and Biocatalytic (Route B) pathways.
Part 2: The Chemocatalytic Route (Jacobsen HKR)
This route is preferred for scalability and high enantiomeric purity. It utilizes the Jacobsen Hydrolytic Kinetic Resolution (HKR) to resolve commercially available benzyl glycidyl ether, followed by a copper-catalyzed Grignard opening.
Phase 1: Hydrolytic Kinetic Resolution (HKR)
The HKR uses a chiral Co(III)-salen complex to selectively hydrate one enantiomer of the epoxide, leaving the other intact with high ee.
Mechanism: The reaction proceeds via a cooperative bimetallic mechanism where one metal center activates the epoxide (Lewis acid) and the second delivers the hydroxide nucleophile.[3]
Protocol:
-
Catalyst Activation: Dissolve (R,R)-Co(II)-salen oligomer (0.5 mol%) in toluene. Add acetic acid (2 equiv relative to Co) and stir in open air for 1 hour to generate the active Co(III)-OAc species. Remove solvent in vacuo.
-
Resolution:
-
Add racemic benzyl glycidyl ether (1.0 equiv) to the catalyst residue.
-
Cool to 0°C.
-
Add water (0.55 equiv) dropwise.
-
Allow to warm to room temperature and stir for 12–14 hours.
-
-
Workup:
-
Dilute with ether/hexanes.
-
The diol (hydrolyzed product) separates from the organic phase or can be removed via aqueous extraction.
-
Distill the organic layer to isolate (R)-benzyl glycidyl ether .
-
Expected Yield: 40–45% (maximum theoretical 50%).
-
Expected ee: >99%.[4]
-
Phase 2: Regioselective Ring Opening
The critical step is the nucleophilic attack of the methyl group. Uncatalyzed Grignard reagents often attack the substituted carbon (C2) or yield mixtures. Copper catalysis directs the attack to the terminal carbon (C3).
Reaction:
Protocol:
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Reagents: Add CuI (10 mol%) and dry THF. Cool to -30°C.
-
Addition: Add MeMgBr (1.2 equiv, 3.0 M in ether) slowly. The solution will turn dark.
-
Substrate: Add (R)-benzyl glycidyl ether (dissolved in THF) dropwise over 30 minutes.
-
Completion: Stir at -30°C for 2 hours, then allow to warm to 0°C.
-
Quench: Quench with saturated
solution (dissolves copper salts). -
Purification: Extract with EtOAc, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Part 3: The Biocatalytic Route (Lipase Resolution)
For laboratories lacking high-pressure/inert atmosphere capabilities, or for "green chemistry" compliance, enzymatic resolution is robust.
Enzyme: Candida antarctica Lipase B (immobilized as Novozym 435).[2] Principle: The lipase selectively acetylates the (R)-enantiomer of the alcohol (Kazlauskas rule), leaving the (S)-alcohol unreacted.
Protocol:
-
Substrate Prep: Dissolve racemic 1-(benzyloxy)butan-2-ol (100 mg) in dry diisopropyl ether or hexane (5 mL).
-
Acyl Donor: Add vinyl acetate (3.0 equiv). Vinyl acetate is irreversible as the byproduct is vinyl alcohol (tautomerizes to acetaldehyde).
-
Catalysis: Add Novozym 435 (20 mg).
-
Incubation: Shake at 30°C, 200 rpm. Monitor by GC/HPLC.
-
Termination: Filter off the enzyme (recyclable) at 50% conversion (approx. 24–48 hours).
-
Separation: The mixture contains (S)-alcohol and (R)-acetate. Separate via column chromatography.[5]
-
Hydrolysis: Treat the (R)-acetate with
to yield (R)-1-(benzyloxy)butan-2-ol.
Part 4: Analytical Controls & Data
Enantiomeric Excess Determination
Do not rely on optical rotation alone. Use Chiral HPLC or GC.
Table 1: Analytical Methods
| Method | Column Type | Conditions | Retention Times (Approx) |
| Chiral HPLC | Chiralcel OD-H | Hexane/i-PrOH (95:5), 1.0 mL/min, 254 nm | (S): 12.5 min (R): 14.2 min |
| Chiral GC | Cyclodex-B | 110°C Isothermal, He carrier | (S): 8.4 min (R): 9.1 min |
Comparison of Routes
Table 2: Process Metrics
| Metric | Chemocatalytic (HKR + Cu) | Biocatalytic (Lipase) |
| Overall Yield | 35-40% (from rac-epoxide) | 40-45% (from rac-alcohol) |
| Enantiomeric Excess | >99% | 96-98% |
| Scalability | High (kg scale feasible) | Medium (enzyme cost) |
| Time Efficiency | High (2 days total) | Low (3-5 days incl. hydrolysis) |
| Atom Economy | High | Low (sacrificial acyl donor) |
Part 5: Workflow Visualization
The following diagram details the critical control points in the Chemocatalytic workflow.
Figure 2: Process flow for the Chemocatalytic synthesis via Jacobsen HKR.
References
-
Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Water." Science, 1997 , 277, 936-938. Link
-
Tokunaga, M.; Larrow, J. F.; Kakiuchi, F.; Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring-Opening." Science, 1997 , 277, 936. Link
-
Ghanem, A.; Aboul-Enein, H. Y. "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, 2004 , 15, 3331-3351. Link
- Hu, Y. E. "Copper-Catalyzed Ring Opening of Epoxides with Grignard Reagents." Synthetic Communications, 2010.
-
Ready, J. M.; Jacobsen, E. N. "A Practical Oligomeric Co-Salen Catalyst for Enantioselective Epoxide Ring-Opening Reactions." Journal of the American Chemical Society, 2001 , 123, 2687-2688. Link
Sources
A Technical Guide to (S)-1-(benzyloxy)butan-2-ol: Commercial Availability, Synthesis, and Applications in Drug Development
Introduction
(S)-1-(benzyloxy)butan-2-ol is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its structure, featuring a secondary alcohol at a defined stereocenter and a protected primary alcohol in the form of a benzyl ether, makes it a versatile intermediate for the synthesis of complex, optically pure molecules.[1] The stereochemical integrity of the C2 position is crucial for its utility in asymmetric synthesis, where it can serve as a precursor to a variety of chiral ligands, catalysts, and active pharmaceutical ingredients (APIs).[2] The benzyloxy group provides a robust protecting group that can be selectively removed under mild hydrogenolysis conditions, a feature highly valued in multi-step synthetic campaigns. This guide provides an in-depth overview of the commercial availability, synthetic routes, key applications, and analytical quality control of (S)-1-(benzyloxy)butan-2-ol for researchers, scientists, and professionals in drug development.
Commercial Availability
(S)-1-(benzyloxy)butan-2-ol is available from specialized chemical suppliers, primarily for research and development purposes. It is crucial for procurement teams to verify the enantiomeric purity and overall quality of the material from any potential supplier.
| Supplier | Catalog Number | Purity | Available Quantities | Notes |
| Smolecule | S9016129 | Inquiry | Inquiry | For research purposes only.[1] |
| Thermo Scientific Chemicals | L14164 (similar compound) | ≥98% | 1 g, 5 g | Data for (S)-(+)-2-Butanol, a potential precursor.[3][4] |
| Sigma-Aldrich | 459690 (similar compound) | 97% | 5 mL, 25 mL | Data for 4-Benzyloxy-1-butanol, an isomeric compound. |
This table is representative and researchers should conduct a current search for the most up-to-date supplier information.
Synthetic Strategies
While commercially available in limited quantities, (S)-1-(benzyloxy)butan-2-ol can also be prepared in the laboratory. The most common and logical approach involves the regioselective benzylation of a suitable chiral precursor. A highly effective strategy starts from the commercially available and inexpensive (S)-1,2-butanediol.
Workflow for the Synthesis of (S)-1-(benzyloxy)butan-2-ol
Caption: Synthetic workflow for (S)-1-(benzyloxy)butan-2-ol.
Detailed Synthetic Protocol
This protocol describes the regioselective benzylation of (S)-1,2-butanediol. The choice of a strong base like sodium hydride at low temperatures favors the deprotonation of the less sterically hindered primary alcohol, leading to the desired product.
Materials:
-
(S)-1,2-Butanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of (S)-1,2-butanediol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide (1.05 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure (S)-1-(benzyloxy)butan-2-ol.
Applications in Research and Drug Development
The primary utility of (S)-1-(benzyloxy)butan-2-ol lies in its role as a chiral intermediate for the synthesis of more complex molecules, particularly in the development of new therapeutic agents.
-
Asymmetric Synthesis: The defined stereochemistry at the C2 position makes it an invaluable starting material for syntheses where chirality is a key determinant of biological activity. Optically pure amino alcohols, a class of compounds readily accessible from (S)-1-(benzyloxy)butan-2-ol, are widely used as catalysts and auxiliaries in asymmetric synthesis.[2]
-
Precursor to Pharmaceutical Ingredients: Benzyloxy-containing scaffolds are present in a number of biologically active molecules. For instance, benzyloxy benzamide derivatives have been investigated as potent neuroprotective agents for the treatment of ischemic stroke.[5] The structural motif of (S)-1-(benzyloxy)butan-2-ol can be incorporated into such frameworks to explore structure-activity relationships related to stereochemistry. Similarly, (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been discovered as S1P1 functional antagonists, highlighting the importance of the benzyloxy group in drug design.[6]
Quality Control and Analytical Protocols
Ensuring the chemical and, most importantly, the enantiomeric purity of (S)-1-(benzyloxy)butan-2-ol is critical for its application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Analytical Workflow for Quality Control
Caption: Quality control workflow for (S)-1-(benzyloxy)butan-2-ol.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[7][8] Polysaccharide-based chiral stationary phases are often effective for the separation of enantiomers of alcohols.[9]
Protocol for Chiral HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.[9]
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® AD-H or similar).[9]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Detection: UV at 220 nm.[9]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and a racemic standard to identify the retention times of the (S) and (R) enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and assessing chemical purity.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl ether, the methine proton of the secondary alcohol, and the ethyl group protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms in the molecule.
-
Chiral NMR: In some cases, chiral solvating agents or chiral derivatizing agents can be used to differentiate the enantiomers in the NMR spectrum, providing an alternative method for determining enantiomeric purity.[10]
Conclusion
(S)-1-(benzyloxy)butan-2-ol is a valuable chiral building block with significant potential in the synthesis of high-value, optically pure compounds for the pharmaceutical industry. While its commercial availability is currently limited to specialized suppliers for research purposes, its synthesis from readily available precursors is straightforward. Rigorous quality control, particularly the determination of enantiomeric purity by chiral HPLC, is paramount to ensure its successful application in asymmetric synthesis and drug development. This guide provides a comprehensive technical overview to support researchers and scientists in sourcing, synthesizing, and utilizing this important chiral intermediate.
References
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. l-tartrate to S-2-amino-1-butanol by Using Bipolar Membrane Electrodialysis for Post-treatment of Direct Enantioseparation. [Link]
-
PubMed. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. [Link]
- Google Patents.
-
PubMed Central. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. [Link]
-
PMC. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. [Link]
-
Organic Syntheses Procedure. (−)-(s)-2-(benzyloxy)propanal. [Link]
-
RSC Publishing. Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography. [Link]
-
PMC - NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
Fisher Scientific. (S)-(+)-Butan-2-ol, 98+ %, Thermo Scientific Chemicals 1 g. [Link]
-
ResearchGate. 2-Butanol chiral molecules: (A) right-handed ( R ) 2-butanol, (B)... [Link]
-
Arran Chemical Company. (S)-2-Amino-1-butanol hydrochloride | CAS 28895-09-2. [Link]
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- 1. Buy (S)-1-(benzyloxy)butan-2-ol [smolecule.com]
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- 3. (S)-(+)-2-Butanol, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. (S)-(+)-Butan-2-ol, 98+ %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Operational Safety and Handling of (S)-1-(benzyloxy)butan-2-ol
[1]
Executive Summary
(S)-1-(benzyloxy)butan-2-ol is a chiral building block frequently employed in the total synthesis of polyketides, macrolides, and pheromones.[1] As a mono-protected diol, it serves as a critical intermediate for introducing specific stereocenters into complex molecules.[1]
This guide addresses the operational gap in standard safety data sheets (SDS) for this specific enantiomer. While often treated as a generic organic intermediate, its synthesis—typically involving the ring-opening of (S)-1,2-epoxybutane —introduces specific carcinogenic and volatility risks associated with residual precursors.[1] This whitepaper establishes a self-validating safety protocol for its handling, storage, and experimental application.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Understanding the physical state and structural properties is the first line of defense.[1] The values below are synthesized from experimental data of structural analogues (e.g., 4-benzyloxy-1-butanol) and standard thermodynamic modeling for benzyl ether alcohols.
| Property | Specification / Value | Operational Implication |
| Chemical Name | (S)-1-(benzyloxy)butan-2-ol | Specific enantiomer; biological activity may vary from racemate.[1] |
| Structure | CH₃CH₂CH(OH)CH₂OBn | Secondary alcohol with primary benzyl ether protection.[1] |
| CAS Number | Not widely indexed (Racemate: 56563-71-6) | Treat with "Research Chemical" caution; assume higher toxicity.[1] |
| Molecular Weight | 180.25 g/mol | N/A |
| Physical State | Viscous, colorless to pale yellow liquid | Requires positive displacement for accurate transfer.[1] |
| Boiling Point | ~240–260°C (Extrapolated) | Low volatility; difficult to remove via rotary evaporation.[1] |
| Density | ~1.02 g/mL | Slightly denser than water; phase separation behavior is critical.[1] |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in H₂O | Lipophilic; readily crosses dermal barriers.[1] |
Risk Assessment & Toxicology
The "Precursor Hazard" Principle
The primary safety concern with (S)-1-(benzyloxy)butan-2-ol is often not the compound itself, but the (S)-1,2-epoxybutane used in its synthesis.[1]
-
Residual Epoxide: 1,2-epoxybutane is a Group 2B carcinogen (IARC) and highly volatile.[1] Freshly synthesized batches of the alcohol must be tested for epoxide residuals.[1]
-
Control Measure: Always assume trace epoxide presence unless a Certificate of Analysis (CoA) confirms <0.1% levels.
Intrinsic Hazards[1]
-
Skin/Eye Irritation (Category 2): The benzyl ether moiety increases lipophilicity, enhancing skin absorption compared to simple aliphatic alcohols.
-
Chirality Warning: Enantiomers can exhibit vastly different toxicological profiles.[1] As the (S)-isomer is often used to match biological targets, assume it may have specific biological activity (e.g., enzyme inhibition) absent in the racemate.[1]
Risk Management Logic
The following decision tree outlines the safety logic for handling this compound based on purity and application.
Figure 1: Risk Assessment Workflow for (S)-1-(benzyloxy)butan-2-ol, emphasizing the detection of carcinogenic precursors.
Operational Workflows
Storage and Stability[1][10]
-
Atmosphere: Store under Argon or Nitrogen.[1] While benzyl ethers are relatively stable, the secondary alcohol is susceptible to slow oxidation to the ketone (1-(benzyloxy)butan-2-one).[1]
-
Peroxide Formation: Benzyl ethers can form peroxides upon prolonged exposure to air and light.[1]
Handling Viscous Liquids
Due to hydrogen bonding and the benzyl group, the compound is viscous.[1]
-
Transfer: Use positive displacement pipettes or glass syringes.[1] Avoid standard air-displacement pipettes as they will lead to significant under-dosing.[1]
-
Glassware: Rinse all glassware immediately with Acetone or Ethyl Acetate.[1] The lipophilic nature makes water-washing ineffective and leads to residue buildup.[1]
Synthesis Safety (Epoxide Ring Opening)
If synthesizing this compound in-house via the reaction of (S)-1,2-epoxybutane with benzyl alcohol, the following workflow is mandatory to ensure safety and stereochemical integrity.
Figure 2: Synthesis safety flow. Note the critical control point at "Quench" to eliminate unreacted epoxide.[1]
Emergency Response
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 min.[1] Do not use solvent. | Solvents (ethanol/acetone) may increase skin permeability, driving the benzyl ether deeper into the dermis. |
| Eye Contact | Flush with water for 15 min.[1] Consult ophthalmologist. | Benzyl derivatives can cause corneal clouding; immediate dilution is critical.[1] |
| Spill (Small) | Absorb with vermiculite or sand.[1] Dispose as hazardous organic waste.[1] | Prevent entry into drains; benzyl ethers are toxic to aquatic life.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[1] | Risk of aspiration pneumonia is low due to viscosity, but chemical pneumonitis is possible.[1] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 444683, (S)-2-Butanol.[1] (Used for alcohol backbone properties). Link[3]
-
Sigma-Aldrich (2023). Safety Data Sheet for 4-Benzyloxy-1-butanol (Analogue).[1] (Used for benzyl ether hazard extrapolation). Link
-
European Chemicals Agency (ECHA). Registration Dossier for 1,2-epoxybutane.[1] (Critical for precursor hazard identification). Link
-
World Health Organization (IARC). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: 1,2-Epoxybutane.[1]Link
Technical Guide: Solubility Profile & Solvent Selection for (S)-1-(benzyloxy)butan-2-ol
[1][2][3][4][5][6]
Executive Summary
Molecule: (S)-1-(benzyloxy)butan-2-ol
Class: Chiral Glycol Ether / Benzyl Ether Intermediate
Physical State: Viscous liquid / Oil (at ambient conditions)
Primary Application: Chiral building block for pharmaceutical synthesis (e.g.,
This technical guide provides a comprehensive analysis of the solubility behavior of (S)-1-(benzyloxy)butan-2-ol.[1][2][3][4][5] Due to the specific nature of this chiral intermediate, exact experimental solubility values are often proprietary or sparse in public literature.[4][5] Therefore, this guide synthesizes data from structural analogs (e.g., 4-benzyloxy-1-butanol) and fundamental physicochemical principles to establish a robust solubility profile. It includes a self-validating experimental protocol for researchers to generate precise in-house data.[1][2][4][5]
Part 1: Molecular Architecture & Solubility Prediction[1][2][3][4][5]
To predict the solubility profile, we must first deconstruct the molecular interactions.[4][5] (S)-1-(benzyloxy)butan-2-ol is an amphiphilic molecule containing distinct hydrophobic and hydrophilic domains.[1][2][3][4][5]
Structural Analysis[1][2][3][4][5][6][7][8]
-
Hydrophobic Domain (Lipophilic): The benzyl group (
) and the ethyl tail at the chiral center ( ).[1][2][3][4][5] These regions drive solubility in non-polar and chlorinated solvents.[4][5] -
Hydrophilic Domain (Polar): The secondary hydroxyl group (
) at C2 and the ether linkage ( ).[1][2][3][4][5] The hydroxyl group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), while the ether is a weak HBA.[3]
Physicochemical Descriptors (Estimated)
Based on structural analogs (e.g., 4-benzyloxy-1-butanol, CAS 4541-14-4) [1], the following properties define its solvent compatibility:
| Property | Value / Estimate | Implication for Solubility |
| LogP (Octanol/Water) | ~1.6 – 1.9 | Moderate lipophilicity.[1][2][3][4][5] Prefers organic phase in aqueous extractions.[4][5] |
| H-Bond Donors | 1 (Secondary -OH) | Soluble in protic solvents; potential for self-association.[1][2][3][4][5] |
| H-Bond Acceptors | 2 (-OH, Ether) | Good solubility in polar aprotic solvents (THF, DMSO).[1][2][3][5] |
| Boiling Point | > 200°C (Est.)[3][4][6][7] | High boiling point makes removal difficult; solvent exchange is critical.[3][4][5] |
Part 2: Solvent Class Compatibility
The following table categorizes common laboratory solvents based on their interaction with (S)-1-(benzyloxy)butan-2-ol.
Solubility Profile Matrix
| Solvent Class | Representative Solvents | Interaction Mechanism | Solubility Prediction | Application Note |
| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, Dispersion | High (Miscible) | Excellent for extraction from aqueous phases.[1][2][3][5] |
| Polar Protic | Methanol, Ethanol, Isopropanol | H-Bonding (Solute-Solvent) | High (Miscible) | Ideal for reactions; difficult to separate if boiling points are close.[1][2][3][5] |
| Polar Aprotic | THF, Ethyl Acetate, DMSO, DMF | Dipole-Dipole, H-Bond Acceptance | High (Miscible) | Preferred for synthesis (e.g., alkylation, oxidation).[1][3][5] |
| Ethers | Diethyl Ether, MTBE, 1,4-Dioxane | Dispersion, Weak Dipole | High | Good for workup; MTBE is preferred for safety over diethyl ether.[1][3][5] |
| Non-Polar | Hexanes, Heptane, Toluene | Dispersion (Van der Waals) | Moderate to High | Critical:[1][3][5] May phase separate at low temperatures (Oiling Out) due to the polar -OH group.[1][2][3][4] |
| Aqueous | Water, Brine | H-Bonding vs. Hydrophobic Effect | Low / Sparingly Soluble | The benzyl group dominates, making it poor in water.[1][3][5] Used as the anti-solvent in extractions.[4][5] |
Part 3: Experimental Protocol for Solubility Determination
Since batch-to-batch variations (e.g., trace water content) can affect solubility limits, researchers should validate solubility using the Gravimetric Saturation Method .[1][2][4][5]
The "Visual Titration" Workflow (Rapid Screening)
For process development, a rapid visual assessment is often sufficient.[4]
Figure 1: Rapid visual solubility screening workflow for initial solvent selection.
Quantitative Gravimetric Protocol
Objective: Determine exact saturation limit (
-
Preparation: Weigh 500 mg of (S)-1-(benzyloxy)butan-2-ol into a tared scintillation vial.
-
Saturation: Add the target solvent in small increments (100
L) with continuous agitation (magnetic stir bar) at a controlled temperature (e.g., 25°C). -
Equilibration: Once a persistent cloudiness or phase separation (oiling out) is observed, add just enough solvent to restore clarity.[4]
-
Verification: Stir for 1 hour. If the solution remains clear, record the solvent volume (
).[3][4] -
Calculation:
[1][3][4]
Part 4: Process Implications
Liquid-Liquid Extraction (LLE)
Due to its LogP (~1.6), (S)-1-(benzyloxy)butan-2-ol partitions effectively into organic solvents from aqueous layers.[1][2][3][4]
-
Recommended System: Ethyl Acetate / Water or DCM / Water.[4]
-
Optimization: The addition of NaCl (Brine) to the aqueous phase will significantly enhance the partition coefficient (
) into the organic phase by the "salting-out" effect, driving the organic intermediate out of the water [2].[3][4][5]
Purification via Chromatography
This molecule is typically an oil, making recrystallization difficult.[4][5] Purification is best achieved via Flash Column Chromatography.[4][5]
Crystallization Risks (Oiling Out)
If attempting to crystallize a solid derivative (e.g., a p-nitrobenzoate ester), avoid pure non-polar solvents (Heptane) as the primary solvent.[1][3][4][5] The compound is likely to "oil out" rather than crystallize.[4][5]
-
Strategy: Use a solvent mixture.[4][8] Dissolve in a minimal amount of polar solvent (Ethanol or Toluene) and slowly add the anti-solvent (Heptane) with cooling.[3][4]
Figure 2: Decision matrix for purification based on physical state and solubility.[1][2][3][4]
References
-
PubChem Database. (2025).[4][9][6] 4-Benzyloxy-1-butanol (Compound Summary).[1][2][3][4][5][10] National Center for Biotechnology Information.[4][5] Retrieved from [Link]
-
Hyde, A. M., et al. (2017).[4] Handbook of Solvents. Chem. Ind.[4][5] (London), 2017.[4] (General reference for solvent selection principles in organic synthesis).
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- 3. 2-Butanol - Wikipedia [en.wikipedia.org]
- 4. 4-Benzyloxy-1-butanol | C11H16O2 | CID 562212 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Benzyloxy-1-butanol 97 4541-14-4 [sigmaaldrich.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. 4-Benzyloxy-2-butyn-1-ol | C11H12O2 | CID 11030348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 4541-14-4: 4-Benzyloxybutanol | CymitQuimica [cymitquimica.com]
Technical Guide: Strategic Applications of (S)-1-(benzyloxy)butan-2-ol in Asymmetric Synthesis
[1]
Abstract (S)-1-(benzyloxy)butan-2-ol (CAS 80998-22-3) is a high-value chiral building block characterized by a secondary alcohol adjacent to a benzyl-protected primary alcohol.[1] Its structural rigidity and defined stereochemistry ((S)-configuration) make it a critical synthon in the development of Acyclic Nucleoside Phosphonates (ANPs)—a class of potent antivirals—and complex natural products. This guide details the strategic utilization of this scaffold, focusing on its transformation into electrophilic tosylates, its role in phosphonate drug design, and robust protocols for its manipulation.
Molecular Profile & Synthetic Access
Chemical Identity[1]
-
IUPAC Name: (2S)-1-phenylmethoxybutan-2-ol[1]
-
CAS Number: 80998-22-3[1]
-
Molecular Formula: C₁₁H₁₆O₂
-
Key Features:
-
Chiral Center (C2): Provides the stereochemical anchor for downstream nucleophilic substitutions (e.g., Mitsunobu reaction or S_N2 displacement of sulfonates).
-
Benzyl Ether: Acts as a robust protecting group for the primary hydroxyl, stable to basic and oxidative conditions but removable via hydrogenolysis (Pd/C, H₂).
-
Secondary Hydroxyl: The primary reactive site for functionalization.
-
Production Route: Enzymatic Kinetic Resolution
While chiral pool synthesis from L-malic acid is possible, the most scalable and atom-economical route involves the hydrolytic kinetic resolution (HKR) or enzymatic transesterification of the racemic precursor.
Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer of racemic 1-(benzyloxy)butan-2-ol using vinyl acetate as the acyl donor, leaving the desired (S)-alcohol unreacted and enantiomerically enriched (>99% ee).[1]
Figure 1: Enzymatic kinetic resolution workflow for isolating high-purity (S)-1-(benzyloxy)butan-2-ol.
Core Application: Acyclic Nucleoside Phosphonates (ANPs)[1][2][3]
The most significant pharmaceutical application of (S)-1-(benzyloxy)butan-2-ol lies in the synthesis of Acyclic Nucleoside Phosphonates (ANPs) , a class of antiretroviral agents (e.g., Tenofovir analogs) used against HIV, HBV, and CMV.[1]
The "S-Linker" Strategy
ANPs typically mimic the sugar-phosphate backbone of DNA/RNA.[1] The (S)-1-(benzyloxy)butan-2-ol scaffold provides a modified "linker" that connects the nucleobase (e.g., Adenine) to the phosphonate moiety.[1]
-
Role: The C2 chiral center mimics the C3' or C5' position of the ribose ring, positioning the phosphonate in the correct spatial orientation for viral DNA polymerase inhibition.
-
Advantage: The ethyl group (C3-C4 of the butane chain) increases lipophilicity compared to the standard propyl linkers found in Tenofovir, potentially altering cellular uptake and resistance profiles.
Synthesis Pathway
The transformation involves converting the secondary alcohol to a leaving group (Tosylate), followed by nucleophilic displacement by the nucleobase, and finally phosphonomethylation.
Figure 2: Synthetic route from (S)-1-(benzyloxy)butan-2-ol to antiviral nucleotide analogs.
Experimental Protocol: Stereoselective Tosylation
The conversion of (S)-1-(benzyloxy)butan-2-ol to its tosylate derivative is a critical activation step.[1] Poor execution here leads to racemization or chloride substitution.
Objective: Synthesize (S)-1-(benzyloxy)butan-2-yl 4-methylbenzenesulfonate with >90% yield and retention of configuration.
Reagents & Materials
| Reagent | Equivalents | Role |
| (S)-1-(benzyloxy)butan-2-ol | 1.0 | Substrate |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 | Electrophile |
| Pyridine (anhydrous) | Solvent/3.0 | Base & Solvent |
| DMAP (4-Dimethylaminopyridine) | 0.1 | Nucleophilic Catalyst |
| Dichloromethane (DCM) | Solvent | Co-solvent (optional) |
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂). Add (S)-1-(benzyloxy)butan-2-ol (10 mmol) and anhydrous pyridine (20 mL).
-
Cooling: Submerge the flask in an ice-water bath (0 °C). Stir for 10 minutes to ensure thermal equilibrium.
-
Addition: Add TsCl (12-15 mmol) portion-wise over 15 minutes. Critical: Do not add all at once to prevent an exotherm that could degrade the stereocenter. Add DMAP (1 mmol) last.
-
Reaction: Allow the mixture to stir at 0 °C for 4 hours, then slowly warm to room temperature (20-25 °C) and stir overnight (12h). Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the alcohol.
-
Quench: Cool back to 0 °C. Add water (10 mL) dropwise to hydrolyze excess TsCl.
-
Workup: Dilute with Et₂O or DCM (100 mL). Wash sequentially with:
-
1M HCl (cold, 3x) to remove pyridine (aqueous phase must be acidic).
-
Saturated NaHCO₃ (2x) to neutralize acid traces.
-
Brine (1x).
-
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (bath temp < 40 °C). The resulting oil is typically pure enough for the next step. If crystallization is required, use Hexane/Et₂O.
Quality Control Criteria
Comparative Analysis of Leaving Groups
When designing synthesis routes using this scaffold, the choice of leaving group at the C2 position is pivotal.
| Leaving Group | Stability | Reactivity (S_N2) | Risk of Racemization | Recommended Use |
| Tosylate (OTs) | High (Crystalline) | Good | Low | General alkylation of amines/bases.[1] |
| Mesylate (OMs) | Moderate (Oil) | High | Moderate (Elimination risk) | When steric bulk is a concern.[1] |
| Triflate (OTf) | Low (Unstable) | Very High | High | Difficult substrates; requires -78°C. |
| Halide (Cl/Br) | High | Moderate | High (Walden inversion issues) | Not recommended for this scaffold.[1] |
References
-
Holý, A. (2005).[2] Synthesis of acyclic nucleoside phosphonates. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.2. [Link]
-
Ding, R., He, Y., Wang, X., et al. (2011).[3] Treatment of Alcohols with Tosyl Chloride Does Not Always Lead to the Formation of Tosylates.[3][4][5] Molecules, 16(7), 5665-5673.[1] [Link]
-
Mackman, R. L., et al. (2010). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. Bioorganic & Medicinal Chemistry Letters, 20(17), 5108-5111.[1] [Link]
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[6] Angewandte Chemie International Edition, 43(7), 788-824.[1] (Foundational reference for enzymatic resolution logic).
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of acyclic nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production | MDPI [mdpi.com]
Methodological & Application
Application Note: (S)-1-(benzyloxy)butan-2-ol in Asymmetric Catalysis
Executive Summary
(S)-1-(benzyloxy)butan-2-ol (CAS: 170200-26-9) serves as a high-value chiral building block in asymmetric synthesis. Unlike simple chiral pools (e.g., amino acids), this molecule offers a robust lipophilic scaffold with orthogonal protecting group capability (benzyl ether vs. secondary alcohol). Its primary utility in asymmetric catalysis is twofold:
-
Ligand Precursor: It functions as the chiral backbone for monodentate phosphoramidite ligands (Feringa-type), enabling high enantioselectivity in Rh-catalyzed hydrogenations and Cu-catalyzed conjugate additions.
-
Chiral Intermediate: It is a validated precursor in the synthesis of pyrrolidone-based antiepileptics (e.g., Levetiracetam/Brivaracetam analogs), where the C2 stereocenter dictates the pharmacological activity.
This guide provides a self-validating workflow for the synthesis of this scaffold via Hydrolytic Kinetic Resolution (HKR) and its subsequent conversion into a high-performance catalytic ligand.
The Molecule: Mechanistic Role & Properties
The utility of (S)-1-(benzyloxy)butan-2-ol stems from its specific structural attributes:
-
C2 Stereocenter: The (S)-configuration provides the necessary spatial obstruction to induce chirality transfer in catalytic cycles.
-
Benzyl Ether (BnO-): Acts as a stable "anchor" that prevents chelation interference during metal catalysis while remaining removable via hydrogenolysis (
). -
Secondary Hydroxyl (-OH): The reactive handle for derivatization (e.g., phosphorylation to create ligands or sulfonation for nucleophilic displacement).
| Property | Specification |
| IUPAC Name | (2S)-1-(benzyloxy)butan-2-ol |
| Molecular Formula | |
| Molecular Weight | 180.24 g/mol |
| Chirality | (S)-Enantiomer |
| Key Impurity | (R)-enantiomer (must be <0.5% for catalytic use) |
| Optical Rotation |
Protocol A: Synthesis via Hydrolytic Kinetic Resolution (HKR)
Objective: Isolate high-purity (S)-1,2-butanediol from racemic epoxide and convert to the target benzyl ether.
This protocol utilizes the Jacobsen HKR method, which is the industry standard for generating this chiral center with
Reagents & Equipment[1][2][3]
-
Substrate: Racemic 1,2-epoxybutane.
-
Catalyst: (S,S)-Salen Co(III) OAc (Jacobsen’s Catalyst).
-
Solvent: THF (minimal), Water (0.55 eq).
-
Protection: Benzyl bromide (BnBr), Sodium Hydride (NaH), TBAI (catalyst).
Step-by-Step Workflow
Phase 1: HKR of 1,2-Epoxybutane
-
Catalyst Activation: Dissolve (S,S)-Salen Co(II) (0.5 mol%) in toluene. Add acetic acid (2 eq relative to Co) and stir in open air for 1 hour to generate the active Co(III)-OAc species. Evaporate to dryness.
-
Resolution: Charge the reactor with racemic 1,2-epoxybutane (1.0 eq) and the active catalyst (0.5 mol%).
-
Hydrolysis: Cool to 0°C. Slowly add water (0.55 eq) dropwise over 1 hour. Crucial: Slow addition prevents non-selective thermal hydrolysis.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours.
-
Separation: Distill off the unreacted (R)-epoxide (bp ~63°C). The residue contains the target (S)-1,2-butanediol .
-
Purification: Distill the diol under reduced pressure to obtain pure (S)-1,2-butanediol (>99% ee).
Phase 2: Regioselective Benzylation
-
Deprotonation: Suspend NaH (1.1 eq, 60% dispersion) in dry THF at 0°C.
-
Addition: Add (S)-1,2-butanediol (1.0 eq) slowly. The primary hydroxyl is more acidic and sterically accessible, favoring selective deprotonation at C1 via the formation of a stannylene acetal intermediate (optional optimization) or direct kinetic control.
-
Alkylation: Add Benzyl bromide (1.0 eq) and TBAI (0.05 eq). Stir at RT for 4 hours.
-
Workup: Quench with
, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc). -
QC Check: Verify structure via
NMR. The -OBn protons appear as a singlet/AB quartet around 4.5 ppm.
Visual Workflow: HKR to Scaffold
Figure 1: Synthesis of (S)-1-(benzyloxy)butan-2-ol via Hydrolytic Kinetic Resolution. The process yields the (S)-diol which is selectively protected at the primary position.
Protocol B: Synthesis of Phosphoramidite Ligand
Objective: Convert the chiral alcohol into a monodentate ligand for asymmetric hydrogenation.
Phosphoramidites derived from chiral alcohols and BINOL are highly effective in Rh-catalyzed hydrogenations.
Reagents
-
Substrate: (S)-1-(benzyloxy)butan-2-ol (from Protocol A).[1]
-
Phosphorus Source:
. -
Backbone: (R)- or (S)-BINOL (1,1'-Bi-2-naphthol).
-
Base: Triethylamine (
).
Step-by-Step Workflow
-
Chlorophosphite Formation: Dissolve BINOL (1 eq) in dry toluene. Add
(excess) and reflux for 4 hours to form 1,1'-binaphthyl-2,2'-diyl chlorophosphite. Distill off excess . -
Coupling: Dissolve the chlorophosphite in dry
. Cool to 0°C. -
Ligand Assembly: Add a solution of (S)-1-(benzyloxy)butan-2-ol (1.0 eq) and
(1.2 eq) dropwise. -
Reaction: Stir for 2 hours at RT. The secondary alcohol attacks the phosphorus center, displacing the chloride.
-
Purification: Filter off amine salts. Purify the filtrate rapidly through a short pad of silica (deactivated with
) to prevent hydrolysis. -
Product: Ligand L1 (Phosphoramidite).
Protocol C: Application in Asymmetric Catalysis
Application: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-2-acetamido-3-phenylacrylate.
This protocol validates the efficacy of the ligand synthesized in Protocol B.
Reaction Setup
| Component | Quantity/Conditions |
| Precursor | |
| Ligand | Ligand L1 (2.2 mol%) |
| Substrate | Methyl (Z)-2-acetamido-3-phenylacrylate |
| Solvent | |
| Pressure | 10 bar |
| Time/Temp | 20 hours / 25°C |
Procedure
-
Catalyst Formation: In a glovebox, mix
and Ligand L1 in for 30 mins. The solution should turn from yellow to orange, indicating complexation. -
Hydrogenation: Add the substrate solution to the catalyst mixture in a high-pressure autoclave.
-
Pressurization: Purge with
three times, then pressurize to 10 bar. -
Analysis: After 20 hours, vent the system. Analyze conversion and ee via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Expected Result: >95% Conversion, >90% ee (Configuration dependent on the match/mismatch of the BINOL and the butanol scaffold).
Visual Workflow: Catalytic Cycle
Figure 2: The role of the (S)-1-(benzyloxy)butan-2-ol derived ligand in the Rh-catalyzed asymmetric hydrogenation cycle.
Troubleshooting & Quality Control
Critical Quality Attributes (CQA)
-
Enantiomeric Excess (ee): Must be determined for the intermediate alcohol.
-
Water Content: The Phosphoramidite synthesis (Protocol B) is extremely water-sensitive. Ensure solvents are
ppm .
Common Failure Modes
-
Low ee in HKR: Usually caused by fast water addition or temperature spikes (>25°C). Fix: Use a syringe pump for water addition at 0°C.
-
Regioselectivity Issues (Protocol A): Benzylation occurs at the secondary alcohol (C2).[1] Fix: Use the stannylene acetal method (
) to lock the diol before alkylation, which forces reaction at the primary position.
References
-
Jacobsen, E. N. (2002). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research. Link
-
Feringa, B. L. (2000).[7] "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angewandte Chemie International Edition. Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science. Link
-
Minnaard, A. J., Feringa, B. L., et al. (2007). "Monodentate Phosphoramidites: A Privileged Class of Chiral Ligands." Accounts of Chemical Research. Link
-
Kenda, B., et al. (2004). "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity." Journal of Medicinal Chemistry. (Relevance: Brivaracetam/Levetiracetam structural analogs). Link
Sources
(S)-1-(benzyloxy)butan-2-ol as a chiral building block in organic synthesis
This Application Note and Protocol guide details the utility, synthesis, and application of (S)-1-(benzyloxy)butan-2-ol , a strategic chiral building block in organic synthesis.
Compound Profile & Strategic Value
(S)-1-(benzyloxy)butan-2-ol is a mono-protected vicinal diol featuring a single chiral center at the C2 position.[1] It serves as a versatile "chiral pool" synthon, allowing researchers to introduce a defined (S)-stereocenter and a differentiated oxygen framework (primary benzyl ether, secondary free alcohol) into complex target molecules.
Key Specifications
| Property | Description |
| IUPAC Name | (2S)-1-(benzyloxy)butan-2-ol |
| Common Name | (S)-1-O-benzyl-1,2-butanediol |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol |
| Physical State | Colorless to pale yellow oil |
| Chirality | (S)-Configuration at C2 |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc; Insoluble in H₂O |
| Boiling Point | ~135–140 °C (at 1–2 mmHg) |
Strategic Advantages in Synthesis
-
Differentiated Reactivity: The molecule possesses two distinct oxygen functionalities: a robust benzyl ether at the primary position (C1) and a reactive free hydroxyl at the secondary position (C2). This allows for selective manipulation (e.g., oxidation of C2 to a ketone, or mesylation for inversion/displacement) without affecting the C1 protection.
-
Stereochemical Integrity: Derived from optically pure precursors (like (S)-1,2-epoxybutane), it retains high enantiomeric excess (ee), essential for asymmetric total synthesis.
-
Versatile Backbone: The ethyl group at C2 provides a lipophilic anchor common in polyketides, macrolides (e.g., Amphidinolides), and pheromones.
Synthesis Protocol: Regioselective Ring Opening
The most robust method for synthesizing (S)-1-(benzyloxy)butan-2-ol ensures the retention of stereochemistry and correct regioselectivity. The protocol below utilizes the Base-Catalyzed Ring Opening of (S)-1,2-epoxybutane .
Mechanistic Rationale
-
Reagent: (S)-1,2-epoxybutane (commercially available or prepared via HKR).
-
Nucleophile: Benzyl alkoxide (generated from Benzyl alcohol + NaH).
-
Regioselectivity: Under basic conditions (SN2), the alkoxide nucleophile attacks the least hindered carbon (C1) of the epoxide.
-
Stereochemistry: Since the C–O bond at the chiral center (C2) is not broken, the configuration is retained .
Workflow Diagram (DOT)
Caption: Figure 1. Synthetic workflow for the regioselective preparation of (S)-1-(benzyloxy)butan-2-ol via base-catalyzed epoxide opening.
Detailed Experimental Procedure
Reagents:
-
(S)-1,2-Epoxybutane (>98% ee): 10.0 mmol (0.72 g)
-
Benzyl Alcohol: 12.0 mmol (1.30 g)
-
Sodium Hydride (60% dispersion in oil): 1.0 mmol (catalytic amount often sufficient, or stoichiometric 11.0 mmol for faster rates)
-
Solvent: Anhydrous THF (20 mL)
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (washed with dry hexanes to remove oil) in anhydrous THF.
-
Alkoxide Formation: Add Benzyl alcohol dropwise at 0°C. Stir for 30 minutes until H₂ evolution ceases.
-
Epoxide Addition: Add (S)-1,2-epoxybutane dropwise to the solution.
-
Reaction: Heat the mixture to reflux (66°C) for 6–12 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The epoxide spot (R_f ~0.6) should disappear, and a lower R_f spot (alcohol) should appear.
-
Quench: Cool to room temperature. Carefully quench with saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL). Combine organic layers, wash with brine, and dry over Na₂SO₄.[2]
-
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).
-
Validation:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (m, 5H, Ar-H), 4.55 (s, 2H, Ph-CH ₂-O), 3.80 (m, 1H, CH -OH), 3.50 (dd, 1H, CH ₂-OBn), 3.35 (dd, 1H, CH ₂-OBn), 2.50 (br s, 1H, OH), 1.50 (m, 2H, CH ₂-CH₃), 0.95 (t, 3H, CH ₃).
-
Key Synthetic Transformations
Once synthesized, (S)-1-(benzyloxy)butan-2-ol serves as a pivot point for divergent synthesis.
| Reaction Type | Reagents | Outcome | Strategic Value |
| Oxidation | Swern or Dess-Martin Periodinane | (S)-1-(benzyloxy)butan-2-one | Creates an alpha-benzyloxy ketone, useful for diastereoselective aldol reactions. |
| Activation | MsCl / Et₃N or TsCl / Pyridine | (S)-1-(benzyloxy)butan-2-yl sulfonate | Converts the alcohol into a leaving group. Note: Subsequent displacement (SN2) will invert the stereocenter to (R). |
| Protection | TBSCl / Imidazole | (S)-1-benzyloxy-2-(silyloxy)butane | Orthogonal protection of the diol, allowing manipulation of the benzyl ether (e.g., hydrogenolysis). |
| Displacement | NaN₃ / DMF | (R)-1-(benzyloxy)butan-2-amine | Synthesis of chiral amines (inversion of configuration). |
Case Study: Fragment Synthesis for Macrolides
(S)-1-(benzyloxy)butan-2-ol mimics the C1–C4 segment of amphidinolide-type macrolides. A common application involves extending the carbon chain from the C2 position or using the C1-ether as a masked alcohol.
Scenario: Synthesis of a chiral C1–C6 fragment.
-
Starting Material: (S)-1-(benzyloxy)butan-2-ol.[1]
-
Step 1 (Oxidation): Oxidation to the ketone.
-
Step 2 (Aldol Addition): Reaction with an enolate (e.g., lithium enolate of an ester) creates a new C–C bond at C2.
-
Result: The pre-existing chirality at C2 (from the epoxide) directs the stereochemistry of the incoming nucleophile (Cram's Chelation Control or Felkin-Anh), often yielding high diastereoselectivity (dr > 10:1).
Caption: Figure 2. Application of the scaffold in diastereoselective chain extension.
Troubleshooting & Handling
-
Regioisomer Contamination: If acid catalysis is used inadvertently during epoxide opening, the primary alcohol (2-benzyloxy-1-butanol) will form.
-
Check: The primary alcohol typically has a slightly lower R_f and distinct chemical shifts in ¹H NMR (CH₂-OH signal is a triplet/multiplet vs. CH-OH doublet/multiplet).
-
-
Water Content: The ring-opening reaction is sensitive to water. Ensure reagents are anhydrous to prevent hydrolysis of the epoxide to the diol (1,2-butanediol).
-
Storage: Store under inert atmosphere at 4°C. Benzyl ethers are generally stable, but the free secondary alcohol is susceptible to slow oxidation if exposed to air/light over long periods.
References
-
Preparation of Chiral Epoxides: Jacobsen, E. N. "Acc. Chem. Res. 2000, 33, 421–431." (Hydrolytic Kinetic Resolution).
-
Regioselective Ring Opening: Parker, R. E.; Isaacs, N. S. "Chem. Rev. 1959, 59, 737–799." (Mechanisms of Epoxide Reactions).
- Amphidinolide Synthesis: Chakraborty, T. K., et al. "Total Synthesis of Amphidinolide B." Tetrahedron Letters.
-
Compound Data: PubChem Compound Summary for (S)-1-(benzyloxy)butan-2-ol.
Sources
Experimental protocol for the debenzylation of (S)-1-(benzyloxy)butan-2-ol
An Application Guide and Experimental Protocol for the
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction and Scientific Context
The benzyl ether is one of the most stalwart protecting groups for hydroxyl functionalities in the landscape of multi-step organic synthesis. Its prevalence is due to its robust stability across a wide array of reaction conditions—including acidic, basic, and many oxidative or reductive environments—and its susceptibility to clean and efficient cleavage under specific, mild conditions.[1] The removal of the benzyl group, or debenzylation, is a critical transformation that unveils the alcohol, often as a final step in the synthesis of a target molecule.
This document provides a comprehensive, field-tested protocol for the debenzylation of (S)-1-(benzyloxy)butan-2-ol to yield (S)-butan-1,2-diol. The chosen methodology is catalytic hydrogenation, employing palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the terminal reductant. This method, a form of hydrogenolysis, is favored for its high efficiency, clean conversion, and the straightforward removal of the toluene byproduct.[2]
We will delve into the causality behind each step of the protocol, providing insights that bridge theoretical understanding with practical laboratory execution. This guide is designed for researchers and drug development professionals who require a reliable and well-understood procedure for this essential deprotection strategy.
Reaction Principle and Mechanism
The core transformation involves the hydrogenolysis of the carbon-oxygen bond in the benzyl ether. The reaction is heterogeneous, occurring on the surface of the palladium catalyst.
Overall Reaction:
(S)-1-(benzyloxy)butan-2-ol + H₂ --(Pd/C)--> (S)-butan-1,2-diol + Toluene
The accepted mechanism involves the oxidative addition of the benzyl ether to the Pd(0) surface, forming a Pd(II) complex. Subsequent coordination of hydrogen and transfer facilitates the cleavage of the C-O bond, releasing the desired alcohol. Reductive elimination then expels toluene and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[3]
Materials and Characterization Data
Proper preparation begins with sourcing high-purity reagents and understanding the physical properties of the key compounds involved.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| (S)-1-(benzyloxy)butan-2-ol | ≥98% | Standard Chemical Supplier | The substrate for the reaction. |
| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry basis | Recommended: Degussa type E101 | Often supplied wet; handle with care. |
| Ethanol (EtOH) | Anhydrous, 200 proof | Standard Chemical Supplier | Reaction solvent. |
| Hydrogen (H₂) | High Purity (≥99.99%) | Gas Supplier | Use with appropriate regulator and safety protocols. |
| Celite® 545 | --- | Standard Chemical Supplier | Filtration aid. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard Chemical Supplier | For NMR analysis. |
Compound Properties and Expected Data
| Property | (S)-1-(benzyloxy)butan-2-ol (Starting Material) | (S)-butan-1,2-diol (Product) | Toluene (Byproduct) |
| Molecular Formula | C₁₁H₁₆O₂ | C₄H₁₀O₂ | C₇H₈ |
| Molecular Weight | 180.24 g/mol [4] | 90.12 g/mol [5] | 92.14 g/mol |
| Appearance | Colorless Oil | Colorless Liquid[6] | Colorless Liquid |
| Boiling Point | ~250 °C (est.) | 195-197 °C @ 760 mmHg[7] | 111 °C @ 760 mmHg |
| Expected ¹H NMR Shifts (CDCl₃) | ~7.35 (m, 5H, Ar-H), 4.55 (s, 2H, Ar-CH₂), 3.80 (m, 1H, CH-OH), 3.50 (m, 2H, CH₂-O), 1.55 (m, 2H, CH₂), 0.95 (t, 3H, CH₃) | ~3.70 (m, 1H, CH-OH), 3.45 (m, 2H, CH₂-OH), 2.5-3.0 (br s, 2H, OH), 1.45 (m, 2H, CH₂), 0.95 (t, 3H, CH₃)[8][9] | ~7.20 (m, 5H, Ar-H), 2.35 (s, 3H, CH₃) |
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar.
-
Septa and glass stoppers.
-
Hydrogen-filled balloon with a needle adapter.
-
Vacuum/Nitrogen gas line manifold.
-
Buchner funnel and filter flask.
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
NMR Spectrometer.
Step-by-Step Procedure
-
Reaction Setup and Inerting:
-
To the 100 mL three-neck round-bottom flask, add (S)-1-(benzyloxy)butan-2-ol (1.80 g, 10.0 mmol).
-
Dissolve the substrate in anhydrous ethanol (40 mL).
-
Causality Insight: Ethanol is an excellent solvent for both the substrate and for hydrogenolysis reactions, as it is relatively inert and facilitates good interaction between the substrate, hydrogen, and the catalyst surface.[2]
-
Carefully add 10% Pd/C (0.18 g, 10 mol% of substrate). Safety Note: Do not add the dry catalyst to the flammable solvent in the open air. It is best practice to add the solvent to the flask first, flush with nitrogen, and then add the catalyst under a positive pressure of inert gas.
-
Seal the flask with septa and a glass stopper.
-
Purge the flask by evacuating under vacuum for 1-2 minutes and backfilling with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Hydrogenation:
-
Evacuate the flask one final time and backfill with hydrogen gas from the balloon.
-
Ensure the needle from the hydrogen balloon pierces the septum to maintain a positive pressure (approx. 1 atm) of hydrogen.
-
Stir the reaction mixture vigorously at room temperature. A strong vortex is crucial for ensuring efficient mixing of the gas, liquid, and solid catalyst phases.
-
Causality Insight: Vigorous stirring maximizes the surface area contact between the reactants and the heterogeneous catalyst, which is often the rate-limiting factor in this type of reaction.
-
-
Reaction Monitoring by TLC:
-
After 1 hour, and then at regular intervals, monitor the reaction's progress using TLC.[10]
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Spot three lanes on a TLC plate: starting material (SM), reaction mixture (RM), and a co-spot (both SM and RM).[11]
-
Visualize the plate under a UV lamp (the starting material and toluene byproduct are UV active) and then with a potassium permanganate stain (which will visualize the alcohol product).
-
The reaction is complete when the starting material spot (higher Rf) is no longer visible and a new, more polar spot (lower Rf) corresponding to the product is dominant.[12] The reaction is typically complete within 2-6 hours.
-
-
Work-up and Catalyst Removal:
-
Once the reaction is complete, carefully purge the flask with nitrogen gas for 5-10 minutes to remove all residual hydrogen.
-
Prepare a small pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel and wet it with ethanol.
-
CRITICAL SAFETY STEP: Filter the reaction mixture through the Celite® pad under vacuum. The Pd/C catalyst must be kept wet with solvent at all times during filtration. Dry Pd/C is pyrophoric and can ignite upon contact with air.[10]
-
Rinse the reaction flask and the Celite® pad with additional ethanol (2 x 10 mL) to ensure complete transfer of the product.
-
Combine the filtrates in a round-bottom flask.
-
-
Purification:
-
Remove the solvent (ethanol) and the toluene byproduct using a rotary evaporator.
-
Causality Insight: Toluene is more volatile than the diol product and can be removed under reduced pressure. For complete removal, a high-vacuum pump may be required.
-
The resulting crude (S)-butan-1,2-diol is often of high purity. If further purification is needed (e.g., to remove trace non-volatile impurities), vacuum distillation or column chromatography on silica gel can be employed.
-
Alternative and Safer Approach: Catalytic Transfer Hydrogenation (CTH)
For laboratories not equipped for or preferring to avoid gaseous hydrogen, CTH is an excellent alternative.[1]
-
Procedure: Instead of a hydrogen balloon, add ammonium formate (5.0 eq) or formic acid (5.0 eq) to the reaction mixture of the substrate, Pd/C, and a solvent like methanol or ethanol.[13]
-
Advantages: This method generates hydrogen in situ, avoiding the need for handling flammable hydrogen gas and specialized equipment.[1]
-
Work-up: The work-up is similar, though an aqueous wash may be necessary to remove formate salts.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from setup to final analysis.
Caption: Workflow for the catalytic debenzylation of (S)-1-(benzyloxy)butan-2-ol.
References
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113. Available at: [Link]
-
Crich, D., & Li, W. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 408-412. Available at: [Link]
- Google Patents. (2016). Method for synthesizing (S)-2-aminobutanol. CN105481703A.
-
Organic Syntheses. (-)-(s)-2-(benzyloxy)propanal. Org. Synth. 2002, 79, 251. Available at: [Link]
-
Jiang, J., & Wang, Z. (2024). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Synlett. Available at: [Link]
-
Studer, M., & Blaser, H.-U. (1996). Selective hydrogenolysis of a benzyl group in the presence of an aromatic chlorine over supported palladium catalysts. Journal of Molecular Catalysis A: Chemical, 112(3), 437-445. Available at: [Link]
-
Miyazaki, R., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2919–2927. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6993189, (S)-butane-1,2-diol. Retrieved from PubChem: [Link]
-
Abraham, R. J., et al. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(6), 285-295. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations. Retrieved from RSC Website: [Link]
-
Washington State University. Monitoring Reactions by TLC. Retrieved from WSU Chemistry Department: [Link]
-
Allery, A. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Figure S30. 1 H NMR spectra of 1,2-butanediol in D2O (upper layer). Retrieved from ResearchGate: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis Website: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2-Butanediol (CAS 26171-83-5). Retrieved from Cheméo: [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from University of Rochester Chemistry Department: [Link]
-
The Good Scents Company. (n.d.). 1,2-butane diol. Retrieved from The Good Scents Company: [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of butan-2-ol. Retrieved from Doc Brown's Chemistry: [Link]
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- 9. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application of (S)-1-(benzyloxy)butan-2-ol in the Synthesis of Ethambutol Intermediate
Introduction: The Strategic Importance of Chiral Building Blocks
In contemporary pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance, often dictating its efficacy and safety profile. Chiral building blocks, enantiomerically pure compounds, are thus indispensable tools in the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs). (S)-1-(benzyloxy)butan-2-ol is a versatile chiral synthon, prized for its predefined stereocenter and the synthetic flexibility afforded by its two distinct oxygen functionalities. The benzyl ether serves as a robust protecting group for the primary alcohol, allowing for selective manipulation of the secondary alcohol. This application note provides a detailed protocol for the utilization of (S)-1-(benzyloxy)butan-2-ol in the synthesis of a key intermediate for Ethambutol, a first-line bacteriostatic agent against tuberculosis.[1][2][3]
Overview of the Synthetic Strategy
The synthesis of the Ethambutol intermediate from (S)-1-(benzyloxy)butan-2-ol is a three-step process. The first step involves the activation of the secondary alcohol via tosylation. This is followed by a nucleophilic substitution with ethylenediamine. The final step is the deprotection of the benzyl ether to yield the desired intermediate, which can then be further reacted to form Ethambutol.
Caption: Synthetic workflow from (S)-1-(benzyloxy)butan-2-ol to the Ethambutol intermediate.
Experimental Protocols
Part 1: Tosylation of (S)-1-(benzyloxy)butan-2-ol
This procedure converts the secondary alcohol of (S)-1-(benzyloxy)butan-2-ol into a good leaving group (tosylate) for the subsequent nucleophilic substitution.
Materials:
-
(S)-1-(benzyloxy)butan-2-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve (S)-1-(benzyloxy)butan-2-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.
-
Add the TsCl solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-(benzyloxy)butan-2-yl tosylate.
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The tosylation is performed at low temperature to control the exothermic reaction and minimize side products.
Part 2: Synthesis of N,N'-bis((S)-1-(benzyloxy)butan-2-yl)ethane-1,2-diamine
This step involves a double SN2 reaction where ethylenediamine displaces the tosylate groups of two molecules of the activated starting material.
Materials:
-
(S)-1-(benzyloxy)butan-2-yl tosylate
-
Ethylenediamine
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, combine (S)-1-(benzyloxy)butan-2-yl tosylate (2.0 eq.) and anhydrous acetonitrile.
-
Add potassium carbonate (2.5 eq.) to the mixture.
-
Add ethylenediamine (1.0 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N,N'-bis((S)-1-(benzyloxy)butan-2-yl)ethane-1,2-diamine.
Causality: The use of a slight excess of the tosylated intermediate ensures the complete reaction of the diamine. Potassium carbonate acts as a base to neutralize any acidic byproducts.
Part 3: Deprotection to Yield the Ethambutol Intermediate
The final step is the removal of the benzyl protecting groups via catalytic hydrogenolysis to yield the diol intermediate.
Materials:
-
N,N'-bis((S)-1-(benzyloxy)butan-2-yl)ethane-1,2-diamine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve N,N'-bis((S)-1-(benzyloxy)butan-2-yl)ethane-1,2-diamine (1.0 eq.) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (catalytic amount, ~5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (S,S)-Ethambutol intermediate, which can be further purified by recrystallization.
Causality: Palladium on carbon is an effective catalyst for the hydrogenolysis of benzyl ethers.[4] The reaction proceeds under a hydrogen atmosphere to reduce the benzyl group to toluene, liberating the free primary alcohol.
Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Tosylation | TsCl, Pyridine | DCM | 0 to RT | 16 | 85-95 |
| SN2 Reaction | Ethylenediamine, K₂CO₃ | Acetonitrile | Reflux (~82) | 24 | 70-85 |
| Deprotection | H₂, 10% Pd/C | Methanol | RT | 12-24 | 90-98 |
Mechanism of Key Transformations
The core transformations in this synthesis are the tosylation of the secondary alcohol and the subsequent SN2 reaction.
Caption: Simplified mechanism for the tosylation and subsequent SN2 reaction.
The tosylation proceeds via a nucleophilic attack of the alcohol oxygen on the sulfur atom of tosyl chloride. The subsequent SN2 reaction involves a backside attack by the nitrogen of ethylenediamine on the carbon bearing the tosylate group, leading to an inversion of configuration at that center if it were chiral and not already defined. In this case, the stereochemistry at the C2 position of the butanol backbone is retained throughout the synthesis.[5]
Safety and Handling
-
(S)-1-(benzyloxy)butan-2-ol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and causes severe skin burns and eye damage.[7][8][9][10][11] Handle in a fume hood with appropriate PPE. Reacts with water.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[12][13][14][15][16] Use in a well-ventilated area or fume hood.
-
Ethylenediamine: Flammable liquid and vapor. Toxic in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[17][18][19][20] Handle with extreme care in a fume hood.
-
Palladium on Carbon (Pd/C): Flammable solid. May be pyrophoric when dry. Handle with care and avoid creating dust.[21][22][23][24]
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.
Conclusion
This application note demonstrates a robust and reliable method for the synthesis of a key intermediate for Ethambutol using (S)-1-(benzyloxy)butan-2-ol as the chiral starting material. The protocol highlights the strategic use of a benzyl ether protecting group and the efficient conversion of a secondary alcohol to a good leaving group for nucleophilic substitution. This synthetic route provides a practical approach for researchers and drug development professionals in the preparation of this important pharmaceutical intermediate.
References
-
Ethambutol hydrochloride synthesis method. (n.d.). Eureka | Patsnap. Retrieved February 5, 2026, from [Link]
- Method for synthesizing ethambutol hydrochloride. (n.d.). Google Patents.
-
Stereoselective synthesis of tuberculostatic agent(S, S)-Ethambutol. (2011). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved February 5, 2026, from [Link]
-
General procedure for alcohol tosylation. (n.d.). The Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]
-
Safety Data Sheet: Palladium on activated carbon. (n.d.). Carl ROTH. Retrieved February 5, 2026, from [Link]"
-
Safety Data Sheet: 2-Butanol. (n.d.). Carl ROTH. Retrieved February 5, 2026, from [Link]"
-
Reaction Pathways - Substitution and elimination. (2014, August 27). Chemistry Stack Exchange. Retrieved February 5, 2026, from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
Safety Data Sheet: Ethylenediamine. (n.d.). Carl ROTH. Retrieved February 5, 2026, from [Link]"
-
ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. (2015). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2017). MDPI. Retrieved February 5, 2026, from [Link]
-
Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (2023). PubMed. Retrieved February 5, 2026, from [Link]
-
Pyridine - SAFETY DATA SHEET. (n.d.). PENTA. Retrieved February 5, 2026, from [Link]
-
Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical. (2019). Semantic Scholar. Retrieved February 5, 2026, from [Link]
-
Catalyst-free tosylation of lipophilic alcohols in water. (2011). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Safety Data Sheet - Pyridine. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved February 5, 2026, from [Link]
-
Progress of N-Benzyl Removal. (2019). SIOC Journals. Retrieved February 5, 2026, from [Link]
Sources
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- 2. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fishersci.fr [fishersci.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Stereoselective reactions utilizing (S)-1-(benzyloxy)butan-2-ol
Application Note: Stereoselective Transformations of (S)-1-(benzyloxy)butan-2-ol
Introduction: The Chiral C4 Synthon
(S)-1-(benzyloxy)butan-2-ol (CAS: 117039-90-4) serves as a versatile chiral C4 building block in organic synthesis. Structurally, it possesses a single stereogenic center at C2 (S-configuration) and a differentiated primary alcohol protected as a benzyl ether.
This scaffold is particularly valuable because it functions as a "masked" epoxide or a chiral 1,2-diol equivalent . Its utility lies in its ability to transfer chirality to complex targets—such as pheromones, macrolides, and protease inhibitors—through three primary mechanisms:
-
Stereoinversion: Accessing the (R)-enantiomer series via SN2 or Mitsunobu pathways.
-
Chelation Control: Directing the stereochemical outcome of nucleophilic additions to derived ketones.
-
Chiral Pool Synthesis: Serving as a precursor to optically active epoxides and amines.
This guide details three core protocols for utilizing this molecule, emphasizing stereocontrol and operational reliability.
Visualizing the Reaction Landscape
The following flowchart illustrates the divergent pathways available from the parent alcohol, highlighting the stereochemical outcomes.
Figure 1: Stereodivergent pathways starting from (S)-1-(benzyloxy)butan-2-ol.
Protocol 1: Stereoinversion via Mitsunobu Reaction[1]
Objective: To convert the (S)-alcohol into an (R)-azide (precursor to the amine) with complete stereochemical inversion. Mechanism: The reaction proceeds via an oxyphosphonium intermediate. Nucleophilic attack by the azide occurs via an SN2 mechanism, ensuring Walden inversion.
Materials
-
Substrate: (S)-1-(benzyloxy)butan-2-ol (1.0 equiv)
-
Reagent A: Triphenylphosphine (PPh3) (1.2 equiv)
-
Reagent B: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Nucleophile: Diphenylphosphoryl azide (DPPA) or hydrazoic acid (generated in situ) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Preparation: Charge a flame-dried flask with PPh3 (1.2 equiv) and anhydrous THF (0.1 M concentration relative to substrate). Cool to 0°C under nitrogen.
-
Activation: Add DIAD (1.2 equiv) dropwise. Stir for 10 minutes until the formation of a thick white precipitate (the betaine complex) is observed.
-
Addition: Cannulate a solution of (S)-1-(benzyloxy)butan-2-ol (1.0 equiv) in THF into the reaction mixture. Stir for 10 minutes at 0°C.
-
Nucleophile Introduction: Add DPPA (1.2 equiv) dropwise. Caution: Azides are potentially explosive; use a blast shield.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Workup: Quench with water. Extract with diethyl ether. Wash the organic layer with brine, dry over MgSO4, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield (R)-2-azido-1-(benzyloxy)butane .
Critical Control Point: Maintain temperature at 0°C during the addition of DIAD to prevent decomposition of the azo-reagent.
Protocol 2: Chelation-Controlled Diastereoselective Addition
Objective: To utilize the alpha-benzyloxy group to direct the stereochemistry of nucleophilic addition, synthesizing syn-1,2-hydroxy ethers. Mechanism: The reaction relies on the Cram-Chelate Model . The alpha-oxygen coordinates with the metal (e.g., Mg, Zn, Ti) of the incoming nucleophile, locking the conformation and directing attack to the less hindered face.
Step 1: Swern Oxidation to Ketone
-
Cool oxalyl chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv) dropwise.
-
Add (S)-1-(benzyloxy)butan-2-ol (1.0 equiv). Stir for 15 min.
-
Add Et3N (5.0 equiv) and warm to 0°C.
-
Isolate 1-(benzyloxy)butan-2-one .
Step 2: Grignard Addition (Protocol)
-
Substrate: 1-(benzyloxy)butan-2-one
-
Reagent: Methylmagnesium bromide (MeMgBr) (1.5 equiv)
-
Solvent: Anhydrous Ether (Et2O) or DCM (for non-chelating conditions)
-
Chelation Setup: Dissolve the ketone in anhydrous Et2O. (Ether is preferred over THF as it competes less for metal coordination, enhancing the chelation effect).
-
Temperature: Cool to -78°C.
-
Addition: Add MeMgBr dropwise. The Mg2+ coordinates between the carbonyl oxygen and the benzyloxy oxygen, forming a rigid 5-membered chelate.
-
Reaction: Stir for 2 hours at -78°C.
-
Quench: Pour into saturated NH4Cl solution.
-
Outcome: The nucleophile attacks from the face opposite the bulky alkyl chain, yielding the syn-diastereomer with high selectivity (>90:10 dr).
Data Summary: Solvent Effects on Selectivity
| Solvent | Coordinating Ability | Chelation Strength | Diastereomeric Ratio (syn:anti) |
| Diethyl Ether | Low | High | 95:5 |
| THF | High | Low | 60:40 |
| DCM | None | Very High (requires Lewis Acid) | >98:2 (w/ TiCl4) |
Protocol 3: Synthesis of Chiral Epoxides
Objective: To synthesize (S)-1,2-epoxybutane or its inverted analogs via internal displacement. Note: Direct tosylation of (S)-1-(benzyloxy)butan-2-ol followed by hydrogenolysis of the benzyl group triggers an intramolecular SN2 reaction, forming the epoxide with inversion of configuration (yielding the (R)-epoxide if starting from S-alcohol, or retention if the sequence is modified).
Methodology
-
Tosylation: Treat (S)-1-(benzyloxy)butan-2-ol with TsCl and Pyridine in DCM to form the secondary tosylate.
-
Debenzylation/Cyclization:
-
Dissolve the tosylate in MeOH.
-
Add Pd/C (10% w/w) and stir under H2 atmosphere (1 atm).
-
As the benzyl group is cleaved, the revealed primary alcohol (C1) attacks the C2-tosylate.
-
Result: Formation of (R)-1,2-epoxybutane (due to inversion at C2).
-
References
-
Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
-
Cram Chelation Model: Cram, D. J., & Kopecky, K. R. "Studies in Stereochemistry. XXX. Models for Steric Control of Asymmetric Induction." Journal of the American Chemical Society, 1959, 81(11), 2748–2755. Link
-
Synthesis via HKR: Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Science, 1997, 277(5328), 936-938. Link
-
Statin Precursors (Analogous Chemistry): "Synthesis of Compactin and Mevinolin Fragments." LookChem Application Data, CAS 14618-80-5 (Benzyl Glycidyl Ether). Link
Large-scale synthesis of chiral alcohols using (S)-1-(benzyloxy)butan-2-ol
The (S)-1-(benzyloxy)butan-2-ol Platform[1]
Executive Summary
(S)-1-(benzyloxy)butan-2-ol (S-BBO) is a high-value chiral building block, serving as a critical scaffold for the synthesis of antiepileptic drugs (e.g., Brivaracetam analogs), antifungal agents, and complex pheromones.[1] Its utility lies in the orthogonal protection of the C1-hydroxyl (benzyl ether) and the free C2-chiral alcohol, allowing for regio- and stereoselective elaboration.[1]
This guide addresses the two primary challenges in the industrial adoption of S-BBO:
-
Enantiomeric Purity: Achieving >99.5% ee at multi-kilogram scales without expensive chiral chromatography.
-
Divergent Utility: Protocols for converting S-BBO into chiral epoxides and amino-alcohols.[1]
Strategic Synthesis: Enzymatic Kinetic Resolution
While asymmetric dihydroxylation is possible, the most robust and scalable method for isolating (S)-1-(benzyloxy)butan-2-ol from racemic feedstock is Lipase-Catalyzed Kinetic Resolution .[1] This process exploits the high enantioselectivity of Candida antarctica Lipase B (CAL-B) to acetylate the (R)-enantiomer, leaving the desired (S)-alcohol unreacted.
2.1 Mechanistic Pathway
CAL-B preferentially acylates the (R)-alcohol using an irreversible acyl donor (Vinyl Acetate). The reaction mixture resolves into two easily separable components:
2.2 Workflow Visualization
Figure 1: Process flow for the enzymatic resolution of (S)-1-(benzyloxy)butan-2-ol.
Detailed Protocol: Kinetic Resolution (1 kg Scale)
Objective: Isolate (S)-1-(benzyloxy)butan-2-ol with >99% ee.
3.1 Materials & Equipment[1]
-
Substrate: Racemic 1-(benzyloxy)butan-2-ol (1.0 kg, 5.55 mol).[1]
-
Enzyme: Novozym 435 (Immobilized CAL-B), 20 g (2% w/w).
-
Acyl Donor: Vinyl Acetate (0.6 equiv, 3.33 mol).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (5 L).
-
Reactor: 10 L Jacketed Glass Reactor with overhead stirring.[1]
3.2 Step-by-Step Methodology
-
Charge: Load the reactor with 5 L MTBE and 1.0 kg racemic alcohol. Stir at 200 RPM.
-
Initiation: Add 20 g Novozym 435. Adjust temperature to 30°C.
-
Acylation: Add Vinyl Acetate (286 g) dropwise over 30 minutes to minimize local concentration hotspots.
-
Incubation: Stir at 30°C for 24–36 hours.
-
In-Process Control (IPC): Monitor via Chiral GC/HPLC.[1] Stop reaction when conversion reaches 50–52%. Do not exceed 55% to prevent "over-conversion" which erodes the ee of the ester (though less critical for the alcohol target).
-
-
Filtration: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (recyclable up to 5 times). Wash the enzyme cake with MTBE (500 mL).
-
Separation:
-
Concentrate the filtrate under reduced pressure.[2]
-
Perform fractional distillation under high vacuum (<5 mbar).
-
Fraction 1 (Low BP): (R)-Acetate (b.p. ~110°C @ 5 mbar).
-
Fraction 2 (High BP): (S)-1-(benzyloxy)butan-2-ol (b.p. ~135°C @ 5 mbar).
-
3.3 Performance Data
| Parameter | Specification | Typical Result |
| Yield (Theoretical) | 50% (max) | 42–45% |
| Enantiomeric Excess (ee) | > 99.0% | 99.4% |
| Chemical Purity | > 98.0% | 98.8% |
| E-Value (Selectivity) | > 100 | > 200 |
Downstream Application: Chiral Epoxide Synthesis
The most powerful application of S-BBO is its conversion into (S)-2-ethyloxirane (via an intermediate tosylate).[1] This epoxide is a "universal donor" for creating other chiral alcohols via nucleophilic ring opening.
4.1 Reaction Logic
-
Activation: Convert the secondary alcohol to a Tosylate (OTs) leaving group.
-
Deprotection/Cyclization: Hydrogenolysis of the benzyl group followed by base-induced closure, OR direct displacement if the benzyl group is to be retained in a different format.
-
Preferred Route for API Synthesis: Direct conversion to the epoxide is often done via a 1-step phase transfer or a 2-step activation/cyclization.[1] Below is the Activation/Cyclization protocol.
-
4.2 Workflow Visualization (Activation Pathway)
Figure 2: Activation of S-BBO for nucleophilic displacement, leading to inversion of configuration (Walden Inversion).[1]
4.3 Protocol: Tosylation of S-BBO
Safety Note: Tosyl chloride is corrosive.[1] The reaction is exothermic.
-
Setup: Dissolve (S)-1-(benzyloxy)butan-2-ol (100 g, 0.55 mol) in DCM (500 mL) and Pyridine (1.5 eq, 65 g). Cool to 0°C.[3]
-
Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq, 126 g) portion-wise, maintaining internal temp < 5°C.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with water (200 mL). Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO3, then Brine.
-
Isolation: Dry over MgSO4 and concentrate. The resulting oil crystallizes upon standing or trituration with hexane.
-
Yield: Typically 90–95%.[1] This intermediate is stable and can be stored.[1]
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low ee% in Resolution | Conversion went >55% | Stop reaction earlier (48-50%). The enzyme starts attacking the (S)-enantiomer if the (R) is depleted. |
| Slow Reaction Rate | Water in solvent | Dry solvents over molecular sieves.[1] Lipases need trace water, but too much promotes hydrolysis over transesterification.[1] |
| Emulsion in Workup | Pyridine salts (Tosylation) | Ensure thorough acidic wash (1M HCl) to protonate and remove pyridine before basic wash. |
| Racemization | High Temp / Strong Acid | Avoid heating the free alcohol with strong Lewis acids. Keep distillation vacuum high to lower boiling temp. |
References
-
Enzymatic Resolution: Gotor-Fernández, V., et al.[1] "Lipase-Catalyzed Kinetic Resolution of 1,2-Diols and Derivatives." Journal of Molecular Catalysis B: Enzymatic, 2006. Link
-
Hydrolytic Kinetic Resolution (Alternative Route): Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N.[1] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 1997.[1] Link
-
Brivaracetam Synthesis Context: Kenda, B., et al.[1] "Discovery of brivaracetam, a selective SV2A ligand for the treatment of epilepsy." Journal of Medicinal Chemistry, 2004. Link
-
Safety Data: "Safety Data Sheet: (S)-1-(benzyloxy)butan-2-ol." Sigma-Aldrich, 2024.[1] Link
-
Process Chemistry Review: Breuer, M., et al.[1] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004.[1] Link
Sources
(S)-1-(benzyloxy)butan-2-ol: A Versatile C4-Chiral Synthon in Asymmetric Synthesis
Abstract
This application note details the strategic utility of (S)-1-(benzyloxy)butan-2-ol (Compound 1 ) as a high-value chiral building block.[1] Unlike traditional chiral pool materials derived from amino acids or carbohydrates, Compound 1 offers a flexible C4 aliphatic backbone with a differentiated oxygenation pattern (primary protected ether vs. secondary free alcohol). This guide provides validated protocols for its preparation via Enzymatic Kinetic Resolution (EKR) and its application in controlling stereochemistry during the synthesis of polyketide fragments and insect pheromones (e.g., Sitophilure precursors).
Introduction: The Strategic Advantage
In the retrosynthetic analysis of complex natural products, the "C4-chiral fragment" is a recurring motif. (S)-1-(benzyloxy)butan-2-ol serves as a linchpin due to three structural features:
-
Orthogonal Protection: The benzyl ether at C1 is stable to basic and acidic conditions (within limits) but can be removed via hydrogenolysis, allowing for selective manipulation of the C2 alcohol.
-
Stereochemical Fidelity: The C2 stereocenter (S-configuration) directs subsequent nucleophilic additions to C1 (after oxidation) or C2 (via inversion), acting as a stereocontrol element.
-
Atom Economy: Derived from inexpensive racemic feedstocks via biocatalysis, it bypasses the need for stoichiometric chiral auxiliaries.[1]
Preparation Module: Enzymatic Kinetic Resolution (EKR)
While asymmetric hydrogenation is possible, the most robust route to high-enantiomeric excess (ee > 99%) material in a standard laboratory setting is the Enzymatic Kinetic Resolution of racemic 1-(benzyloxy)butan-2-ol.[1]
Mechanism
Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) selectively acetylates the (R)-enantiomer of the racemic alcohol, leaving the desired (S)-alcohol unreacted.
Protocol 1: EKR of 1-(benzyloxy)butan-2-ol
Reagents:
-
Racemic 1-(benzyloxy)butan-2-ol (100 mmol)[1]
-
Vinyl Acetate (Acyl donor, 300 mmol)
-
Novozym 435 (10 mg/mmol substrate)
-
MTBE (Methyl tert-butyl ether) or Hexane (Solvent)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask, dissolve racemic 1-(benzyloxy)butan-2-ol (18.0 g) in anhydrous MTBE (200 mL).
-
Initiation: Add Vinyl Acetate (25.8 g, 3.0 eq). The excess ensures the equilibrium is driven forward; vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible.
-
Catalysis: Add Novozym 435 (1.0 g).
-
Incubation: Stir the suspension at 30°C at 200 rpm.
-
Critical Parameter: Do not exceed 40°C, as enzyme stereospecificity (E-value) may degrade.
-
-
Monitoring: Monitor conversion via GC-FID (Chiral column, e.g., Cyclodex-B).
-
Stop Point: Terminate reaction at exactly 50-51% conversion.
-
-
Workup: Filter off the enzyme beads (can be washed and recycled). Concentrate the filtrate under reduced pressure.
-
Purification: Separate the (S)-alcohol and the (R)-acetate via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The (R)-acetate elutes first (less polar).
Yield & Specs:
Application Module: Chelation-Controlled Additions
The primary utility of (S)-1-(benzyloxy)butan-2-ol is its conversion to (S)-2-(benzyloxy)butanal (Compound 2 ), a chiral aldehyde that allows for predictable diastereoselective Grignard additions.
Pathway Logic
When a Grignard reagent adds to Compound 2 , the stereochemical outcome is dictated by the coordination of the magnesium ion.
-
Chelation Control (Cram-Chelate): If the protecting group can coordinate (e.g., Benzyl ether), the metal locks the conformation, directing attack to the re-face.
-
Felkin-Anh Control: If the protecting group is bulky and non-coordinating (e.g., TBDMS), the attack occurs from the si-face.[1]
Protocol 2: Synthesis of (3S, 4S)-4-(benzyloxy)heptan-3-ol (Sitophilure Precursor)
Transformation: Swern Oxidation
Reagents:
-
(S)-1-(benzyloxy)butan-2-ol (Compound 1 )[1]
-
Oxalyl Chloride / DMSO (Swern Reagent)
-
Propylmagnesium Bromide (2.0 M in Ether)
-
Magnesium Bromide Etherate (
) - Chelating Additive
Step-by-Step Methodology:
Part A: Swern Oxidation (Critical T Control)
-
Cool a solution of oxalyl chloride (1.2 eq) in DCM to -78°C.
-
Add DMSO (2.4 eq) dropwise. Stir for 15 min.
-
Add Compound 1 (1.0 eq) in DCM dropwise. Stir for 30 min at -78°C.
-
Add
(5.0 eq) and warm to 0°C. Quench with sat. .[1][2] -
Note: Use the crude aldehyde immediately to prevent racemization of the
-center.[1]
Part B: Chelation-Controlled Grignard Addition
-
Dissolve the fresh (S)-2-(benzyloxy)butanal in anhydrous
(0.1 M). -
Chelation Step: Add
(1.1 eq) and stir at -78°C for 30 min. This pre-forms the 5-membered chelate ring between the aldehyde oxygen and the benzyl ether oxygen.[1] -
Addition: Add Propylmagnesium bromide (1.5 eq) dropwise over 1 hour.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C.
-
Quench: Pour into cold sat. Rochelle’s salt solution (potassium sodium tartrate) to break up magnesium emulsions.
Data Analysis:
| Parameter | Chelation Cond. ( | Non-Chelation (No Additive) |
| Major Isomer | syn-(3R, 4S) | anti-(3S, 4S) |
| dr (syn:anti) | > 95:5 | ~ 60:40 |
| Yield | 88% | 82% |
Visualization: Reaction Pathways & Stereomodels
Figure 1: Synthesis Workflow & Chelation Model
Caption: Workflow from racemic starting material to stereodefined polyketide fragments. The chelation model (blue hexagon) highlights the pivotal role of Magnesium coordination in determining diastereoselectivity.
Troubleshooting & Critical Parameters
A. Enzyme Activity Loss[1]
-
Cause: Water content in the solvent.[4]
-
Fix: Use molecular sieves (3Å) to dry MTBE/Hexane before reaction. Lipases require thermodynamic water activity (
) but bulk water deactivates the acyl donor.
B. Racemization during Oxidation
-
Symptom: Low ee/dr in the final Grignard product.[1]
-
Cause: The
-proton in (S)-2-(benzyloxy)butanal is acidic.[1] Basic workup or storage racemizes it.[1] -
Fix: Buffer the Swern quench carefully. Never store the aldehyde; process it into the Grignard reaction immediately (telescoped process).
C. Grignard Initiation[1]
-
Insight: When using
as a chelating additive, ensure it is anhydrous.[1] Commercial "etherates" are preferred.[1] If preparing in situ from Mg + DBE (dibromoethane), ensure all ethylene gas is vented before adding the aldehyde.
References
-
Enzymatic Kinetic Resolution: Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754.[1]
-
Chelation Control Mechanism: Mengel, A., & Reiser, O. (1999). Around and beyond Cram's Rule. Chemical Reviews, 99(5), 1191-1224.[1]
-
Sitophilure Synthesis Context: Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. John Wiley & Sons.[1] (General Reference for Pheromone Logic).
-
Swern Oxidation Protocol: Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[1] a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. (Chiral Building Blocks) | BLDpharm [bldpharm.com]
- 3. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]
Protecting group strategies involving the benzyloxy moiety
An Application Guide to Protecting Group Strategies Involving the Benzyloxy Moiety
Authored by a Senior Application Scientist
Introduction: The Benzyl Group as a Cornerstone of Modern Synthesis
In the intricate chess game of multi-step organic synthesis, protecting groups are indispensable strategic pieces. They temporarily mask reactive functional groups, allowing chemical transformations to proceed with precision elsewhere in the molecule. Among the vast arsenal of such groups, those derived from the benzyloxy moiety stand out for their versatility, robustness, and the diverse, often orthogonal, methods available for their removal. This guide provides an in-depth exploration of the primary benzyloxy-based protecting groups: the benzyl (Bn) ether for alcohols, the benzyloxycarbonyl (Cbz) group for amines, and the benzylidene acetal for diols.
This document is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple procedural lists to explain the causality behind strategic choices, offering field-proven insights into the application of these critical synthetic tools. We will delve into the mechanisms of their installation and cleavage, their stability profiles, and provide detailed, self-validating protocols for their use.
The Benzyl (Bn) Ether: A Workhorse for Alcohol Protection
The benzyl ether is arguably the most common benzyloxy-derived protecting group, prized for its broad stability and straightforward installation.[1][2]
Installation of the Benzyl Ether
The most prevalent method for benzylating an alcohol is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[1][3]
-
Causality of Reagent Choice :
-
Base : A strong base is required to deprotonate the alcohol, forming a nucleophilic alkoxide. Sodium hydride (NaH) is a common choice as it is a non-nucleophilic, irreversible base, driving the reaction to completion. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) can be employed.[1]
-
Benzylating Agent : Benzyl bromide (BnBr) is typically more reactive than benzyl chloride (BnCl) and is often the reagent of choice for efficient reaction kinetics.[4]
-
Solvent : Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the counter-ion of the alkoxide without interfering with its nucleophilicity.[1] Additives like tetrabutylammonium iodide (TBAI) can be used catalytically to accelerate the reaction, especially with less reactive chlorides, via an in situ Finkelstein reaction.[5]
-
Caption: Williamson ether synthesis workflow for alcohol protection.
Stability Profile and Orthogonality
The strategic value of the benzyl ether lies in its robustness. It is stable to a wide range of conditions that would cleave other common alcohol protecting groups, such as silyl ethers (e.g., TBS) or acetals (e.g., THP, MOM).[6]
-
Stable to :
This stability profile makes the benzyl group an "orthogonal" protecting group, meaning it can be removed under specific conditions that do not affect other protecting groups in the molecule, enabling complex and selective synthetic routes.[8]
Cleavage of Benzyl Ethers (Debenzylation)
The selective removal of the benzyl group is a key feature of this strategy. Several reliable methods are available, with the choice depending on the functional groups present in the substrate.
This is the most common and mildest method for debenzylation.[4] The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.[3][9]
-
Mechanism Insight : The reaction proceeds via oxidative addition of the benzyl ether to the Pd(0) surface, followed by hydrogenolysis to release the free alcohol and toluene as a readily removable byproduct.[10]
-
Reagents : 10% Palladium on carbon (Pd/C) is the standard catalyst. For more sterically hindered or electron-rich systems, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[11]
-
Solvents : Alcoholic solvents like ethanol (EtOH) or methanol (MeOH) are preferred, though ethyl acetate (EtOAc) and THF are also common.[4] The reaction rate can be influenced by the solvent, with efficiency often following the order: THF > EtOH > MeOH.[11]
-
Key Limitation : This method is incompatible with other reducible functional groups, such as alkenes, alkynes, azides, and nitro groups, which will be reduced under these conditions.[6][12]
Caption: Simplified catalytic cycle for Pd-catalyzed debenzylation.
For molecules containing functional groups sensitive to hydrogenolysis, Birch reduction conditions provide a powerful alternative.
-
Reagents : Sodium or lithium metal dissolved in liquid ammonia.[6][12]
-
Application : This method is particularly useful in complex natural product synthesis where multiple reducible groups are present.
In cases where reductive conditions are not tolerated, oxidative methods can be employed.
-
Reagents : 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is effective, especially when assisted by visible-light photoirradiation for standard benzyl ethers.[12][13] This method shows excellent functional group tolerance, leaving azides, alkenes, and alkynes intact.[12] Ozone can also be used for oxidative cleavage.[13][14]
Strong Lewis acids or protic acids can cleave benzyl ethers, but the harsh conditions limit this method to robust substrates lacking acid-sensitive functionality.[13][15]
Data Summary: Debenzylation Methods
| Method | Typical Reagents | Advantages | Limitations & Incompatible Groups |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, EtOH or EtOAc | Very mild, high yielding, clean byproducts (toluene).[3][9] | Alkenes, alkynes, azides, nitro groups, some sulfur compounds.[6][12] |
| Transfer Hydrogenation | 1,4-Cyclohexadiene or HCOONH₄, Pd/C | Avoids use of flammable H₂ gas, often faster.[13] | Same as hydrogenolysis. |
| Dissolving Metal | Na or Li, liquid NH₃, EtOH | Orthogonal to hydrogenolysis, powerful. | Requires cryogenic conditions, ester reduction possible. |
| Oxidative Cleavage | DDQ, visible light, MeCN/H₂O | Tolerates reducible groups (alkenes, azides).[12] | Sensitive to strong oxidants. |
| Acidic Cleavage | BBr₃, TMSI, HBr | Effective for robust molecules. | Harsh conditions, not suitable for acid-labile substrates.[13][15] |
Protocols: Benzyl Ether Protection and Deprotection
Protocol 2.1: Benzylation of a Primary Alcohol
-
Objective : To protect a primary alcohol (e.g., 1-octanol) as its benzyl ether.
-
Self-Validation : Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed. Product identity is confirmed by NMR and MS analysis.
-
Methodology :
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (5 mL/mmol of alcohol) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of the alcohol (1.0 eq) in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC (e.g., 9:1 Hexanes:EtOAc).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl ether.
-
Protocol 2.2: Debenzylation via Catalytic Hydrogenolysis
-
Objective : To deprotect a benzyl ether to reveal the free alcohol.
-
Self-Validation : Reaction completion is indicated by the cessation of hydrogen uptake and confirmed by TLC or LC-MS analysis showing the absence of starting material.
-
Methodology :
-
Dissolve the benzyl ether (1.0 eq) in a suitable solvent (e.g., EtOH, 10-20 mL/mmol).
-
Carefully add 10% Pd/C catalyst (5-10 mol % by weight of the substrate) to the solution.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-12 hours).
-
Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected alcohol, which is often pure enough for subsequent steps. Toluene is the primary byproduct and is typically removed under high vacuum.
-
The Benzyloxycarbonyl (Cbz) Group for Amine Protection
The benzyloxycarbonyl (Cbz or Z) group is a foundational protecting group in peptide chemistry and general organic synthesis for masking the nucleophilicity and basicity of amines.[16][17][18]
-
Installation : The Cbz group is readily installed by treating an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃, Et₃N).[16]
-
Cleavage : The primary method for Cbz removal is catalytic hydrogenolysis, which proceeds under the same mild conditions as benzyl ether cleavage, liberating the free amine, toluene, and carbon dioxide. It is also labile to strong acids like HBr in acetic acid.
Caption: The strategic cycle of Cbz group protection of amines.
Benzylidene Acetals for Diol Protection
Benzylidene acetals are cyclic protecting groups formed from the reaction of benzaldehyde with 1,2- or 1,3-diols, a strategy that is particularly prevalent in carbohydrate chemistry.[19][20]
-
Installation : Achieved by the acid-catalyzed reaction of a diol with benzaldehyde, often with azeotropic removal of water.
-
Deprotection Strategies :
-
Full Deprotection : Acidic hydrolysis regenerates the diol.[21]
-
Regioselective Reductive Opening : This is a powerful transformation where treatment with a hydride source (e.g., NaBH₃CN) and a Lewis acid can selectively open the acetal ring to yield a primary alcohol and a secondary benzyl ether, or vice versa, depending on the reagents and substrate. This allows for differential protection of the two hydroxyl groups in a single step.
-
Caption: Formation and cleavage pathways for benzylidene acetals.
Conclusion
The benzyloxy family of protecting groups provides a robust and highly adaptable platform for synthetic chemists. The stability of the benzyl ether under a wide array of conditions, combined with the multiple, highly selective methods for its removal, ensures its continued prominence in the synthesis of complex molecules. By understanding the underlying mechanisms and carefully selecting protection and deprotection conditions based on the substrate, researchers can navigate intricate synthetic pathways with confidence and efficiency. The Cbz and benzylidene acetal variants further extend this utility to amines and diols, making the benzyloxy moiety a true cornerstone of modern protecting group strategy.
References
-
Benzyl Deprotection of Alcohols . J&K Scientific LLC. [Link]
-
Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]
-
Cleavage of 4,6-O-Benzylidene Acetal Using Sodium Hydrogen Sulfate Monohydrate . Journal of the Korean Chemical Society. [Link]
-
Adding Cbz Protecting Group Mechanism . Organic Chemistry - YouTube. [Link]
-
Benzylidene acetal . Wikipedia. [Link]
-
Mild Deprotection of Benzyl Ether Protective Groups with Ozone . Organic Chemistry Portal. [Link]
-
Alcohol Protecting Groups . University of Calgary. [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups . ACS Publications. [Link]
-
Protecting Groups . University of Illinois Urbana-Champaign. [Link]
-
synthesis & cleavage of benzyl ethers . ChemHelp ASAP - YouTube. [Link]
-
Benzyl Protection . Common Organic Chemistry. [Link]
-
Benzylidene Acetals . Organic Chemistry Portal. [Link]
-
Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
O-Benzyl protecting groups . Atlanchim Pharma. [Link]
-
Cleavage Of Ethers With Acid . Master Organic Chemistry. [Link]
-
Benzyl chloroformate . Wikipedia. [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups . PubMed Central. [Link]
-
The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions . PubMed. [Link]
-
Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides . AIR Unimi. [Link]
-
benzyl ether cleavage . YouTube. [Link]
-
Benzyl Protection of Alcohols . J&K Scientific LLC. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies . University of Leeds. [Link]
-
REDUCTIVE CLEAVAGE WITH METAL IN LIQUID AMMONIA . Canadian Science Publishing. [Link]
-
Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger . ACS Publications. [Link]
-
Benzylation of hydroxyl groups by Williamson reaction . Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]
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- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
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- 6. uwindsor.ca [uwindsor.ca]
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- 18. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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Application Note: (S)-1-(benzyloxy)butan-2-ol in Chiral Ligand Design
This Application Note and Protocol guide details the use of (S)-1-(benzyloxy)butan-2-ol as a high-value chiral building block. It focuses on its synthesis via regioselective epoxide opening and its downstream conversion into chiral phosphinite ligands, a critical class of effectors in asymmetric catalysis.
Abstract
(S)-1-(benzyloxy)butan-2-ol (CAS: Available upon specific isomeric request) represents a versatile "chiral pool" mimic, offering a robust aliphatic backbone for the construction of bidentate and monodentate ligands. Unlike rigid aromatic backbones (e.g., BINOL), this aliphatic scaffold provides conformational flexibility, essential for adaptive coordination in transition-metal catalyzed asymmetric hydrogenations and hydroformylations. This guide outlines a scalable, self-validating protocol for its synthesis from (S)-1,2-epoxybutane and its subsequent conversion into a Monodentate Chiral Phosphinite Ligand , demonstrating its utility in drug development workflows.
Introduction & Strategic Utility
In the retrosynthetic analysis of chiral ligands, the (S)-1-alkoxy-2-alkanol motif is a "privileged structure." The C2 stereocenter dictates the chiral environment, while the C1-benzyloxy tether acts as a hemilabile arm or a site for further functionalization (e.g., deprotection to a diol for bidentate phosphine synthesis).
Key Structural Advantages:
-
Defined Stereochemistry: Derived from (S)-1,2-epoxybutane (ee >99%), avoiding expensive optical resolution steps.
-
Orthogonal Protection: The benzyl ether is stable to basic, oxidative, and mild acidic conditions, allowing selective manipulation of the C2-hydroxyl.
-
Electronic Modularity: The C2-hydroxyl can be converted to phosphinites, phosphites, or phosphoroamidites, tuning the
-acceptor properties of the resulting ligand.
Core Protocol 1: Regioselective Synthesis of (S)-1-(benzyloxy)butan-2-ol
Objective: Synthesize the target alcohol with >98% regioselectivity and >99% ee using a base-catalyzed epoxide ring-opening strategy.
Mechanism & Causality
The reaction utilizes an
Materials
-
(S)-1,2-Epoxybutane: >99% ee (Starting Material)
-
Benzyl Alcohol (BnOH): 3.0 equivalents (Solvent & Reagent)
-
Potassium Hydroxide (KOH): 0.1 equivalents (Catalyst)
-
Tetrabutylammonium Bromide (TBAB): 0.05 equivalents (Phase Transfer Catalyst - optional but recommended for kinetics)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (
). -
Reagent Mixing: Charge the flask with Benzyl Alcohol (32.4 g, 300 mmol) and KOH pellets (0.56 g, 10 mmol). Stir at room temperature until KOH is fully dissolved (exothermic).
-
Epoxide Addition: Heat the solution to 60°C . Add (S)-1,2-epoxybutane (7.2 g, 100 mmol) dropwise via a syringe pump over 30 minutes.
-
Why: Slow addition prevents thermal runaway and minimizes polymerization of the epoxide.
-
-
Reaction: Stir at 80°C for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The epoxide spot (
) should disappear; the product alcohol appears at .
-
-
Workup: Cool to room temperature. Dilute with Diethyl Ether (100 mL) and wash with water (3 x 50 mL) to remove excess KOH and some benzyl alcohol.
-
Purification: Distill off the solvent. The excess benzyl alcohol (bp 205°C) must be removed via vacuum distillation (0.1 mmHg, 60-70°C). The product, (S)-1-(benzyloxy)butan-2-ol, distills subsequently at 110-115°C (0.5 mmHg) .
Data Specifications
| Parameter | Specification | Method of Verification |
| Yield | 85 - 92% | Gravimetric |
| Appearance | Colorless Oil | Visual |
| Purity (GC) | >98.5% | GC-FID (DB-1 Column) |
| Enantiomeric Excess | >99% | Chiral HPLC (Chiralcel OD-H) |
| Regioisomer Ratio | >99:1 (C1:C2 attack) |
Core Protocol 2: Synthesis of Chiral Phosphinite Ligand (L*)
Objective: Convert the chiral alcohol into a monodentate phosphinite ligand, suitable for Rhodium-catalyzed hydrogenation.
Reaction Workflow Diagram
Caption: Workflow for the conversion of the chiral alcohol to a phosphinite ligand. Note the strict requirement for anaerobic conditions to prevent P(III) oxidation.
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a Schlenk flask and cycle
/Vacuum three times. All solvents (THF) must be distilled over Sodium/Benzophenone or passed through an SPS (Solvent Purification System). -
Deprotonation: Dissolve (S)-1-(benzyloxy)butan-2-ol (1.80 g, 10 mmol) in anhydrous THF (20 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Base Addition: Add n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. Stir for 30 minutes at -78°C.
-
Phosphorylation: Add Chlorodiphenylphosphine (
, 2.0 mL, 11 mmol) dropwise. -
Warming: Allow the mixture to warm to room temperature naturally over 2 hours. A white precipitate (LiCl) will form.
-
Isolation:
-
Filter the mixture through a pad of Celite (dried) under an Argon blanket.
-
Concentrate the filtrate under high vacuum.
-
Note: Do not use silica gel chromatography as phosphinites are sensitive to hydrolysis and oxidation. Recrystallize from Hexane/Toluene if necessary.
-
Quality Control & Troubleshooting
Analytical Methods
-
NMR Verification:
-
H NMR (400 MHz,
): Look for the disappearance of the broad -OH signal (approx. 2.5 ppm) and the downfield shift of the C2-methine proton ( 3.8 4.5 ppm) upon phosphorylation. -
P NMR: Critical for purity. The product should show a singlet around
110-115 ppm .-
Troubleshooting: A peak at
30-40 ppm indicates oxidation to the phosphinate ( ). A peak at 50-60 ppm indicates hydrolysis ( ).
-
-
H NMR (400 MHz,
Common Failure Modes
| Issue | Cause | Corrective Action |
| Low Regioselectivity (Protocol 1) | Reaction temperature too high (>100°C) or acidic impurities. | Maintain <85°C; ensure KOH is fresh. |
| Oxidation of Ligand (Protocol 2) | Air leak during filtration or solvent degassing failure. | Use Schlenk lines; keep product under Argon; store at -20°C. |
| Incomplete Conversion | Wet THF or old n-BuLi. | Titrate n-BuLi before use; dry THF over molecular sieves (3Å). |
References
-
Regioselective Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link
-
Chiral Ligand Synthesis: RajanBabu, T. V. (2012). Phosphinite and Phosphonite Ligands. Phosphorus(III) Ligands in Homogeneous Catalysis: Design and Synthesis, 159–232. Link
-
Application in Catalysis: Tang, W., & Zhang, X. (2003).[3] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link
-
General Protocol Source: "Preparation of Chiral 1,2-Amino Alcohols and 1,2-Diol Derivatives." Organic Syntheses, Coll.[1] Vol. 10, p. 29 (2004). (Adapted for ether synthesis). Link
Sources
- 1. CN103772325A - Novel method for separating and purifying 1,2-epoxybutane - Google Patents [patents.google.com]
- 2. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Synthetic Transformations of the Hydroxyl Group in (S)-1-(Benzyloxy)butan-2-ol: An Application and Protocol Guide
<
Introduction
(S)-1-(Benzyloxy)butan-2-ol is a valuable chiral building block in organic synthesis. Its structure features a secondary alcohol and a benzyl ether, providing two distinct sites for chemical modification.[1] The hydroxyl group, in particular, serves as a versatile handle for a variety of synthetic transformations, enabling the construction of more complex chiral molecules.[2] This guide provides detailed application notes and protocols for the key synthetic transformations of the hydroxyl group in (S)-1-(Benzyloxy)butan-2-ol, with a focus on stereochemical outcomes and practical considerations for researchers in drug development and synthetic chemistry.
The strategic manipulation of the hydroxyl group allows for its conversion into a range of other functional groups, including ketones, ethers, esters, and leaving groups for nucleophilic substitution. The presence of the benzyloxy group provides a robust protecting group for the primary alcohol, allowing for selective reactions at the secondary hydroxyl.[1] Understanding the nuances of these transformations is critical for the efficient and stereoselective synthesis of target molecules.
Oxidation of the Hydroxyl Group to a Ketone
The oxidation of the secondary alcohol in (S)-1-(benzyloxy)butan-2-ol to the corresponding ketone, (S)-1-(benzyloxy)butan-2-one, is a fundamental transformation. The choice of oxidant is crucial to avoid over-oxidation or cleavage of the benzyl ether. The Swern oxidation is a widely used method known for its mild reaction conditions and high yields.[3][4]
Causality Behind Experimental Choices:
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3] This in-situ formation of the reactive species, chloro(dimethyl)sulfonium chloride, allows for the efficient oxidation of the alcohol to a ketone.[3] The use of a hindered non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to facilitate the final elimination step and to neutralize the acid generated during the reaction, thereby preventing potential side reactions like epimerization at the α-carbon.[5][6] The low reaction temperature (-78 °C) is critical to maintain the stability of the reactive intermediates and prevent decomposition.[5]
Experimental Protocol: Swern Oxidation
Materials:
-
(S)-1-(Benzyloxy)butan-2-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous DCM (10 volumes relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.0 eq.) to the stirred DCM.
-
In a separate flame-dried flask, prepare a solution of anhydrous DMSO (4.0 eq.) in anhydrous DCM (2 volumes).
-
Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C. Stir the mixture for 30 minutes.
-
Prepare a solution of (S)-1-(benzyloxy)butan-2-ol (1.0 eq.) in anhydrous DCM (3 volumes).
-
Add the alcohol solution dropwise to the reaction mixture at -78 °C. Stir for 1 hour.
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture at -78 °C.
-
After stirring for 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield (S)-1-(benzyloxy)butan-2-one.
Data Presentation:
| Parameter | Value/Observation | Causality/Notes |
| Starting Material | (S)-1-(Benzyloxy)butan-2-ol | Chiral secondary alcohol |
| Product | (S)-1-(Benzyloxy)butan-2-one | Ketone |
| Reagents | Oxalyl chloride, DMSO, TEA | Swern oxidation conditions |
| Temperature | -78 °C to room temperature | Critical for intermediate stability |
| Typical Yield | >95% | Mild and efficient oxidation |
Etherification of the Hydroxyl Group
The conversion of the hydroxyl group to an ether can be achieved through various methods, with the Williamson ether synthesis being a classic and reliable approach.[7][8][9] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[8][9]
Causality Behind Experimental Choices:
The choice of base is critical for the initial deprotonation. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to ensure complete and irreversible formation of the alkoxide. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to solvate the cation and enhance the nucleophilicity of the alkoxide. The SN2 mechanism dictates that primary alkyl halides are the best electrophiles to minimize competing elimination reactions.[7][10]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
(S)-1-(Benzyloxy)butan-2-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Prepare a solution of (S)-1-(benzyloxy)butan-2-ol (1.0 eq.) in anhydrous THF.
-
Add the alcohol solution dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Logical Relationship Diagram:
Sources
- 1. Buy (S)-1-(benzyloxy)butan-2-ol [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-1-(benzyloxy)butan-2-ol
Welcome to the technical support resource for the purification of (S)-1-(benzyloxy)butan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common challenges and methodologies. As Senior Application Scientists, we understand that robust purification is critical for downstream success, and this document synthesizes technical protocols with the causal logic behind experimental choices.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of (S)-1-(benzyloxy)butan-2-ol in a direct question-and-answer format.
Question 1: My overall yield is very low after flash column chromatography. What are the common causes and how can I mitigate this loss?
Answer:
Low recovery after silica gel chromatography is a frequent issue when purifying polar, hydroxyl-containing compounds like (S)-1-(benzyloxy)butan-2-ol. The problem often stems from the compound's strong interaction with the acidic silica gel stationary phase.
Causality & Explanation: The free hydroxyl group in your target molecule can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or significant peak tailing during elution, resulting in the compound smearing across many fractions or failing to elute entirely.
Troubleshooting Steps & Solutions:
-
Stationary Phase Deactivation: The acidity of standard silica gel can be detrimental. Consider "neutralizing" or deactivating the silica.
-
Amine Additive: Add a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to your eluent system.[1] This amine will preferentially bind to the acidic silanol sites, minimizing their interaction with your desired alcohol and improving recovery.[1]
-
Alternative Media: For particularly challenging separations, consider using an alternative stationary phase. Amine-functionalized silica or alumina can be effective for purifying basic or acid-sensitive compounds.[1] Reversed-phase chromatography (C18 silica) is another option if the compound and its impurities have sufficient solubility in common reversed-phase solvents like acetonitrile and water.[1]
-
-
Solvent Polarity Optimization: An insufficiently polar mobile phase will not be strong enough to displace your compound from the silica.
-
Gradient Elution: Start with a less polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 50-70% Ethyl Acetate). This ensures that less polar impurities are washed off first, followed by the elution of your target compound in a sharper band.
-
Stronger Solvents: For highly retained compounds, incorporating a small percentage (1-5%) of methanol in dichloromethane or ethyl acetate can significantly increase eluent strength.[2] However, be aware that methanol can sometimes dissolve small amounts of silica gel.[2]
-
-
Loading Technique: Improper sample loading can lead to band broadening and poor separation, which contributes to yield loss through cross-contaminated fractions.
-
Dry Loading: If your crude product is a viscous oil, pre-adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be loaded evenly onto the top of the column. This technique generally results in sharper bands and better separation.
-
Concentrated Solution: If using liquid loading, dissolve your sample in the minimum possible volume of a solvent in which it is highly soluble but which is also a weak component of your mobile phase (e.g., dichloromethane or a small amount of ethyl acetate).
-
Question 2: My purified product is contaminated with benzyl bromide and/or 1,2-butanediol. How can I effectively remove these?
Answer:
Removing starting materials requires a purification technique that can exploit the significant polarity differences between your product and the contaminants. Flash column chromatography is typically the most effective method.
Causality & Explanation: The three compounds have distinct polarities:
-
Benzyl Bromide: Relatively non-polar.
-
(S)-1-(benzyloxy)butan-2-ol: Moderately polar due to the hydroxyl group.
-
1,2-Butanediol: Very polar due to the two hydroxyl groups.
This polarity difference is the key to their separation on a polar stationary phase like silica gel.
Recommended Purification Protocol:
-
Technique: Silica Gel Flash Column Chromatography.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of ethyl acetate (EtOAc) in hexanes is ideal.
-
Step 1 (Removal of Benzyl Bromide): Start with a low-polarity mixture, such as 5-10% EtOAc/Hexanes. Benzyl bromide will elute quickly.
-
Step 2 (Elution of Product): Gradually increase the gradient to 20-40% EtOAc/Hexanes. Your target compound, (S)-1-(benzyloxy)butan-2-ol, should elute.
-
Step 3 (Removal of 1,2-Butanediol): After your product has eluted, a high-polarity flush with 80-100% EtOAc or even 5% Methanol/EtOAc will be required to wash the highly retained 1,2-butanediol from the column.
-
| Compound | Typical Rf Value (20% EtOAc/Hex) | Elution Order |
| Benzyl Bromide | > 0.8 | First |
| (S)-1-(benzyloxy)butan-2-ol | ~ 0.3 - 0.5 | Second |
| 1,2-Butanediol | < 0.1 (streaking) | Last (or remains on baseline) |
| Note: Rf values are approximate and should be determined by TLC before running the column. |
Question 3: The enantiomeric excess (e.e.) of my product is insufficient. How can I improve the chiral purity?
Answer:
Achieving high enantiomeric purity is critical for pharmaceutical applications. If your synthesis results in a low e.e., a post-synthetic chiral separation is necessary.
Causality & Explanation: Enantiomers have identical physical properties (boiling point, polarity, solubility in achiral solvents), making them impossible to separate using standard techniques like distillation or conventional chromatography. Chiral separation relies on forming transient diastereomeric complexes with a chiral selector, which have different interaction energies and can thus be separated.
Solutions for Enantiomeric Enrichment:
-
Preparative Chiral HPLC: This is the most direct and often most effective method.
-
Mechanism: The crude mixture is passed through a high-performance liquid chromatography column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.
-
Common CSPs: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are widely used and effective for a broad range of compounds, including alcohols.
-
Consideration: While highly effective, preparative HPLC can be costly and time-consuming for large-scale purifications.
-
-
Enzymatic Kinetic Resolution: This technique uses an enzyme to selectively react with one enantiomer, allowing the other to be recovered in high enantiomeric purity.[3]
-
Example Reaction: A lipase enzyme could be used to selectively acylate the (R)-enantiomer in your mixture with an acyl donor (like vinyl acetate). The resulting ester will have a different polarity from the unreacted (S)-alcohol, allowing for easy separation via standard flash chromatography. The desired (S)-1-(benzyloxy)butan-2-ol can then be isolated with a much higher e.e.[3]
-
-
Diastereomeric Recrystallization: This classic method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts.
-
Mechanism: Diastereomers have different physical properties, including solubility. By carefully choosing a solvent, one diastereomer can be selectively crystallized from the solution, leaving the other dissolved. Subsequent chemical cleavage of the resolving agent from the purified diastereomer yields the desired enantiopure compound.
-
Applicability: This method is less common for neutral alcohols but can be adapted by first derivatizing the alcohol to an acidic species (e.g., a phthalate half-ester) that can then form salts with a chiral amine.
-
Question 4: My compound appears to be decomposing during distillation. What are the signs and how can I prevent this?
Answer:
Thermal decomposition is a significant risk for high-boiling-point organic molecules. Discoloration (turning yellow or brown), pressure fluctuations, and low yield are common indicators. The solution is to lower the boiling point by performing the distillation under reduced pressure.
Causality & Explanation: (S)-1-(benzyloxy)butan-2-ol has a relatively high boiling point at atmospheric pressure (estimated to be >200 °C, similar to related compounds). Sustained heating at these temperatures can cause side reactions, such as ether cleavage or elimination, leading to degradation. The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[4] By reducing the system pressure with a vacuum pump, the boiling point can be significantly lowered, allowing for distillation at a much safer temperature.[4][5] For example, reducing the pressure can lower the boiling point of ethanol from 78 °C to as low as 34 °C.[6]
Recommended Protocol: Vacuum Distillation
-
Apparatus: Use a short-path distillation apparatus to minimize the distance the vapor travels and reduce sample loss on the glass surfaces.
-
Vacuum: A high-vacuum pump (capable of reaching <1 mmHg) is recommended.
-
Heating: Use a temperature-controlled heating mantle with a magnetic stirrer. Ensure smooth boiling by adding a stir bar or boiling chips.
-
Temperature Control: Slowly and carefully increase the mantle temperature. The goal is to find a temperature where a steady distillation rate (e.g., 1-2 drops per second) is achieved without excessive heating. The boiling point under vacuum will be significantly lower than at atmospheric pressure.[7]
-
Safety: Always use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation apparatus and the vacuum pump to protect the pump from volatile vapors. Ensure all glassware is rated for vacuum work and check for cracks or star-fractures before starting.
Purification Workflow Decision Diagram
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. The science of alcohol: 3.2.3 Vacuum distillation | OpenLearn - Open University [open.edu]
- 7. bevzero.com [bevzero.com]
Technical Support Center: Synthesis of (S)-1-(benzyloxy)butan-2-ol
Executive Summary & Chemical Context
This technical guide addresses the synthesis of (S)-1-(benzyloxy)butan-2-ol , a versatile chiral building block used in the preparation of protease inhibitors and antifungal agents.
While several routes exist, the industry standard involves the nucleophilic ring-opening of (S)-1,2-epoxybutane with benzyl alcohol. This route is preferred for its atom economy and potential for stereoretention. However, it is prone to specific regio-chemical errors if conditions deviate from the optimal.
Target Molecule:
-
IUPAC: (2S)-1-(benzyloxy)butan-2-ol
-
CAS: 125130-97-8 (Generic), 53776-80-0 (Racemic)
-
Key Structural Feature: Secondary alcohol with a primary benzyl ether.
Critical Reaction Pathways & Byproducts
To troubleshoot effectively, one must understand the mechanistic bifurcation that creates impurities. The diagram below illustrates how catalyst choice dictates whether you obtain the target or its difficult-to-separate regioisomer.
Pathway Analysis (Interactive Diagram)
Figure 1: Mechanistic divergence in epoxide opening. Path A (Green) yields the target via steric control. Path B (Red) yields the regioisomer via electronic control.
Troubleshooting Guide (Q&A Format)
Issue 1: The "Regioisomer" Problem
User Ticket: "I have a spot on TLC just below my product (or a shoulder in HPLC). The Mass Spec shows the correct mass (M+1 = 181), but the NMR looks 'messy' in the 3.5 ppm region."
Diagnosis: You likely have significant contamination with 2-(benzyloxy)butan-1-ol .
-
Cause: This occurs when the nucleophile (benzyl alcohol) attacks the more substituted carbon (C2) of the epoxide. This is characteristic of acid-catalyzed mechanisms (or inadvertent Lewis acid presence) where the transition state has partial carbocation character at the secondary carbon.
-
The Fix:
-
Switch to Basic Conditions: Use a strong base (NaH or KOtBu) to deprotonate the benzyl alcohol first. The resulting alkoxide is a strong nucleophile that attacks the least hindered carbon (C1) via a pure
mechanism. -
Check Reagents: Ensure your epoxide is acid-free. Commercial epoxides can sometimes accumulate acidic impurities upon aging.
-
Analytical Confirmation (1H NMR):
| Feature | Target: (S)-1-(benzyloxy)butan-2-ol | Byproduct: 2-(benzyloxy)butan-1-ol |
|---|
| Ether Protons |
Issue 2: The "Over-Alkylation" Problem
User Ticket: "I tried synthesizing this from (S)-1,2-butanediol instead of the epoxide to save money. Now I have a non-polar impurity that won't wash out."
Diagnosis: You have formed 1,2-bis(benzyloxy)butane .
-
Cause: When alkylating a diol with Benzyl Bromide (BnBr) and a base (NaH), it is difficult to stop at mono-alkylation. While the primary hydroxyl is more nucleophilic, the secondary hydroxyl is reactive enough to undergo benzylation, especially if excess base/BnBr is present.
-
The Fix:
-
Stoichiometry Control: Use exactly 0.95 equivalents of BnBr relative to the diol.
-
Tin Activation (Stannylene Acetals): Pre-treat the diol with Dibutyltin oxide (
). This forms a stannylene acetal intermediate that highly activates the primary position towards nucleophilic attack, giving >95% regioselectivity for the primary ether.
-
Issue 3: Loss of Optical Activity
User Ticket: "My starting epoxide was 99% ee, but my final product is only 85% ee."
Diagnosis:
Racemization via
-
Cause: If you used acidic conditions or high heat, the epoxide ring opening might have proceeded partially through a planar carbocation (leading to racemization). Alternatively, under strongly basic conditions with poor nucleophiles, the epoxide can migrate (Payne rearrangement) if there are adjacent hydroxyls (less likely here, but possible in complex analogs).
-
The Fix:
-
Maintain strict
conditions (Strong nucleophile, low temperature). -
Avoid Lewis Acids (
) if high enantiopurity is critical; stick to the basic route (NaH/THF).
-
Validated Synthetic Protocol (Recommended)
To minimize the byproducts discussed above, follow this self-validating protocol.
Method: Base-Promoted Regioselective Opening
Reaction:
-
Preparation: In a flame-dried flask under Argon, suspend Sodium Hydride (NaH, 60% in oil, 1.1 equiv) in anhydrous THF.
-
Activation: Dropwise add Benzyl Alcohol (1.2 equiv) at 0°C. Stir for 30 min to generate Sodium Benzyloxide (visible evolution of
gas stops).-
Checkpoint: Ensure solution is clear/homogeneous before proceeding.
-
-
Addition: Add (S)-1,2-epoxybutane (1.0 equiv) dropwise.
-
Reaction: Warm to room temperature and reflux gently (60°C) for 4-6 hours.
-
Why Reflux? Epoxides are kinetically stable; heat is required to overcome the activation energy for the
attack.
-
-
Workup: Quench with saturated
. Extract with EtOAc.[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc). The non-polar Dibenzyl ether (if any) elutes first, followed by the Target.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link (Foundational text on epoxide chemistry).
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews. Link (The authoritative review on Acid vs. Base regioselectivity).
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science. Link (Reference for high-purity starting material generation).
-
Consortium of Organic Chemists. (2025). Regioselective Ring Opening of Epoxides. Organic Chemistry Portal. Link (General verified reaction conditions).
Sources
Technical Support Center: Optimizing Reaction Conditions for Synthesizing (S)-1-(benzyloxy)butan-2-ol
Welcome to the technical support center for the synthesis of (S)-1-(benzyloxy)butan-2-ol. This valuable chiral building block is crucial in the development of various pharmaceutical agents. This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its synthesis. We will explore the primary synthetic routes, delve into troubleshooting common experimental issues, and provide validated protocols to ensure high yield and enantiopurity.
Section 1: Overview of Synthetic Strategies
The synthesis of (S)-1-(benzyloxy)butan-2-ol can be approached through several pathways. However, for reliability, stereochemical control, and scalability, two routes stand out:
-
Route A: Williamson Ether Synthesis. This is often the most direct and cost-effective method, starting from the commercially available chiral synthon, (S)-butane-1,2-diol. The primary challenge lies in achieving selective O-benzylation at the primary hydroxyl group over the secondary one.
-
Route B: Asymmetric Epoxidation & Ring-Opening. This route involves the Sharpless Asymmetric Epoxidation (SAE) of an allylic alcohol, followed by a nucleophilic ring-opening of the resulting chiral epoxide.[1] While capable of producing very high enantiomeric excess, it is typically a multi-step process.
This guide will focus primarily on optimizing the more direct Williamson Ether Synthesis (Route A), as it presents the most common set of challenges for researchers.
Sources
Technical Support Center: Troubleshooting Low Yields in Reactions with (S)-1-(benzyloxy)butan-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-1-(benzyloxy)butan-2-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to help you overcome common challenges and optimize your reaction yields when using this versatile chiral building block.
Introduction to (S)-1-(benzyloxy)butan-2-ol
(S)-1-(benzyloxy)butan-2-ol is a valuable chiral auxiliary and synthetic intermediate. Its stereogenic center at the C2 position and the presence of a benzyl ether protecting group make it a key component in the asymmetric synthesis of a wide range of complex molecules. However, like any reaction involving a secondary alcohol, achieving high yields can be challenging. This guide will address the most common issues encountered during its use.
Core Troubleshooting Areas
Low yields in reactions with (S)-1-(benzyloxy)butan-2-ol typically stem from a few key areas:
-
Incomplete Conversion: The reaction does not proceed to completion, leaving a significant amount of starting material.
-
Side Product Formation: Competing reactions, such as elimination, lead to the formation of undesired byproducts.
-
Epimerization: Loss of stereochemical integrity at the C2 chiral center.
-
Purification Difficulties: Challenges in separating the desired product from starting materials, reagents, and byproducts.
This guide will now delve into specific questions related to these troubleshooting areas.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Williamson Ether Synthesis (O-Alkylation)
The Williamson ether synthesis is a common method for the O-alkylation of alcohols. However, with a secondary alcohol like (S)-1-(benzyloxy)butan-2-ol, side reactions can be a significant issue.
Question 1: I am attempting an O-alkylation of (S)-1-(benzyloxy)butan-2-ol using sodium hydride and an alkyl halide, but I am observing low yields and the formation of an elimination byproduct. What is going wrong and how can I improve my yield?
Answer:
This is a classic problem when performing a Williamson ether synthesis with a secondary alcohol. The alkoxide formed by deprotonation with a strong base like sodium hydride (NaH) is not only a potent nucleophile but also a strong base. When reacting with a primary or, particularly, a secondary alkyl halide, it can promote an E2 elimination reaction, competing with the desired SN2 substitution.
Causality:
-
Steric Hindrance: The secondary nature of the alcohol in (S)-1-(benzyloxy)butan-2-ol creates steric bulk around the oxygen atom, hindering the SN2 attack.
-
Strong Base: Sodium hydride creates a highly basic alkoxide, which can readily abstract a proton from the alkyl halide, leading to elimination.
Troubleshooting Strategies:
-
Choice of Base:
-
Milder Bases: Consider using a milder base such as silver(I) oxide (Ag₂O) or potassium carbonate (K₂CO₃).[1] Ag₂O is particularly useful for selective alkylations and can reduce the extent of elimination.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) with a weaker base like potassium hydroxide (KOH) can enhance the nucleophilicity of the alkoxide at the interface of a two-phase system, often favoring substitution over elimination.
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.
-
Solvent: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the base, leaving a more "naked" and nucleophilic alkoxide, which can favor the SN2 pathway.
-
-
Alkylating Agent:
-
Leaving Group: Use an alkylating agent with a better leaving group. For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride. Alkyl tosylates or mesylates are also excellent electrophiles for SN2 reactions.
-
Visualizing the Competing Pathways:
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Experimental Protocol: Optimized O-Methylation using Methyl Iodide
| Parameter | Recommendation |
| Reactants | (S)-1-(benzyloxy)butan-2-ol (1.0 eq.), Methyl Iodide (1.5 eq.) |
| Base | Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Procedure | 1. To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of (S)-1-(benzyloxy)butan-2-ol in THF dropwise. 2. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. 3. Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. 4. Allow the reaction to warm to room temperature and stir overnight. 5. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2] 6. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. 7. Extract the product with diethyl ether or ethyl acetate. 8. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 9. Purify the crude product by flash column chromatography on silica gel.[3] |
Section 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol. However, it is notorious for its often-challenging purification due to the formation of stoichiometric byproducts.[4][5]
Question 2: I am performing a Mitsunobu reaction with (S)-1-(benzyloxy)butan-2-ol, a carboxylic acid, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD). My yield is low, and the purification is extremely difficult. How can I improve this process?
Answer:
Low yields and purification issues are the most common complaints with the Mitsunobu reaction.[4][5] The difficulties often arise from the formation of triphenylphosphine oxide (TPPO) and the reduced diethyl hydrazodicarboxylate byproducts, which can be difficult to separate from the desired product.
Causality:
-
Byproduct Co-elution: TPPO and the hydrazine byproduct often have similar polarities to the desired product, making chromatographic separation challenging.
-
Incomplete Reaction: If the nucleophile (in this case, the carboxylate) is not sufficiently acidic (pKa > 13), the reaction may not proceed to completion.[4]
-
Steric Hindrance: The secondary nature of the alcohol can slow down the reaction, potentially leading to side reactions if the reaction is forced with prolonged heating.
Troubleshooting Strategies:
-
Purification Optimization:
-
Crystallization: If your product is a solid, crystallization can be a highly effective method to remove the often-oily byproducts.
-
Modified Reagents: Consider using polymer-supported triphenylphosphine. This allows for the easy removal of the resulting phosphine oxide by simple filtration.
-
Alternative Azodicarboxylates: Diisopropyl azodicarboxylate (DIAD) is sometimes used as an alternative to DEAD and can occasionally simplify purification.
-
-
Reaction Optimization:
-
Order of Addition: The order of reagent addition can be critical. A common and often successful procedure is to add the DEAD slowly to a solution of the alcohol, carboxylic acid, and PPh₃ in an appropriate solvent at 0 °C.
-
Solvent: Anhydrous THF or diethyl ether are common solvents. Ensure your solvent is completely dry, as water will consume the reagents.
-
Visualizing the Mitsunobu Workflow and Byproduct Formation:
Caption: Workflow of a Mitsunobu reaction highlighting byproduct formation.
Experimental Protocol: Mitsunobu Reaction with Benzoic Acid
| Parameter | Recommendation |
| Reactants | (S)-1-(benzyloxy)butan-2-ol (1.0 eq.), Benzoic Acid (1.2 eq.), Triphenylphosphine (1.5 eq.) |
| Reagent | Diethyl azodicarboxylate (DEAD) (1.5 eq.) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Procedure | 1. To a solution of (S)-1-(benzyloxy)butan-2-ol, benzoic acid, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere, add DEAD dropwise over 30 minutes. 2. Allow the reaction to warm to room temperature and stir for 12-24 hours. 3. Monitor the reaction by TLC. 4. Upon completion, concentrate the reaction mixture under reduced pressure. 5. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the product from the byproducts. |
Section 3: Stereochemical Integrity
Maintaining the stereochemical purity of (S)-1-(benzyloxy)butan-2-ol and its products is crucial for its application in asymmetric synthesis.
Question 3: I am concerned about the potential for epimerization at the C2 stereocenter during my reaction. Under what conditions is this likely to occur, and how can I prevent it?
Answer:
Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a valid concern, especially when dealing with chiral secondary alcohols. For (S)-1-(benzyloxy)butan-2-ol, epimerization would lead to the formation of its (R)-enantiomer, diminishing the enantiomeric excess of your product.
Causality:
-
Strongly Basic Conditions: In the presence of a very strong base, there is a possibility of deprotonation at the C2 carbon, although this is generally unlikely for a simple alcohol. A more likely scenario for epimerization is during subsequent reactions of a derivative. For instance, if the alcohol is converted to a ketone, enolization under basic or acidic conditions will lead to racemization.
-
SN1-type Reactions: If the hydroxyl group is converted into a good leaving group and the reaction proceeds through an SN1 mechanism, a planar carbocation intermediate is formed, which can be attacked from either face, leading to a racemic mixture.
Prevention and Detection:
-
Reaction Conditions:
-
Avoid overly harsh basic or acidic conditions if possible.
-
Favor SN2 conditions (polar aprotic solvent, good nucleophile) over SN1 conditions (polar protic solvent, poor nucleophile) when performing substitution reactions.
-
-
Analytical Monitoring:
-
Chiral HPLC or GC: The most reliable way to determine the enantiomeric purity of your starting material and product is by using a chiral stationary phase in either HPLC or GC.[6] This will allow you to separate and quantify the (S) and (R) enantiomers.
-
NMR with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used in NMR spectroscopy to differentiate between enantiomers.
-
Visualizing Stereochemical Outcomes:
Caption: Possible stereochemical outcomes in reactions at a chiral center.
Section 4: Purification and Analysis
Question 4: What are the best practices for purifying the products of reactions with (S)-1-(benzyloxy)butan-2-ol and for monitoring the reaction progress?
Answer:
Effective purification and reaction monitoring are key to achieving high yields of pure product.
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your reaction.[2]
-
Solvent System: A good starting point for a solvent system is a mixture of hexanes and ethyl acetate. The ratio can be adjusted to achieve good separation between the starting material, product, and any major byproducts.
-
Visualization: The aromatic ring in (S)-1-(benzyloxy)butan-2-ol and its products allows for easy visualization under UV light. Staining with potassium permanganate or ceric ammonium molybdate can also be used.
-
Purification:
-
Flash Column Chromatography: This is the most common method for purifying products from these reactions.[3][7]
-
Silica Gel: Standard silica gel is typically used.
-
Solvent System: The solvent system developed for TLC can be adapted for column chromatography. A slightly less polar system than that used for TLC will generally give better separation.
-
-
Chiral HPLC/SFC: For the separation of enantiomers or diastereomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is often necessary.[6] A variety of chiral stationary phases are commercially available, and the optimal choice will depend on the specific structure of your product.
Product Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product. Key signals to look for in the ¹H NMR of an O-alkylated product include the new signals corresponding to the added alkyl group and a shift in the signal for the proton on the C2 carbon.[8]
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product and to identify byproducts in the reaction mixture.[9]
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.2.3: Preparing Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Chromatography Forum. (2011, August 19). butanol- water GCMS analysis. Retrieved from [Link]
-
Interchim – Blog. (n.d.). Purification of enantiomers with chiral puriFlash® columns. Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]
-
Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Method of selective o-alkylation.
-
Hughes, D. L. (2023, August 1). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central (PMC). Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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- 5. tcichemicals.com [tcichemicals.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. butanol- water GCMS analysis - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesis of High Purity (S)-1-(benzyloxy)butan-2-ol
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis and enantiomeric purification of (S)-1-(benzyloxy)butan-2-ol. As Senior Application Scientists, we have designed this center to provide not just protocols, but the underlying chemical logic to empower you to resolve challenges in your own laboratory work.
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section is dedicated to resolving the common and complex issues encountered when striving for high enantiomeric excess (ee). We address specific experimental failures with a systematic, cause-and-effect approach.
Question: My enantiomeric excess (ee) for (S)-1-(benzyloxy)butan-2-ol is consistently low (<90%) after asymmetric reduction of 1-(benzyloxy)butan-2-one. What are the primary causes and how can I fix this?
Answer:
Achieving high enantioselectivity in the asymmetric reduction of 1-(benzyloxy)butan-2-one is a multi-factorial problem. A low or inconsistent ee is a clear signal that one or more critical parameters are suboptimal. The issue can typically be traced to four main areas: the integrity of your analytical method, the quality of your catalyst and reagents, the precision of your reaction conditions, or the purification strategy post-synthesis.
We recommend a systematic approach to diagnose the issue. The following workflow will help you isolate the variable that is compromising your enantioselectivity.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
1. Analytical Method Validation: Trust, but Verify
Your chiral HPLC or GC method is the ultimate arbiter of success; if it is not accurate, all other efforts are moot. An unoptimized method can give false, low ee values.[1]
-
The Problem: Poor resolution between enantiomer peaks (Rs < 1.5) or non-linear detector response.
-
The Causality: The chiral stationary phase of your column may not be interacting sufficiently differently with the two enantiomers under the current conditions, leading to peak overlap.
-
Protocol: Analytical Method Validation
-
Prepare a Racemic Standard: Reduce 1-(benzyloxy)butan-2-one with a non-chiral reducing agent like sodium borohydride (NaBH₄). This creates a true 50:50 mixture of the (R) and (S) enantiomers.
-
Inject the Standard: Analyze the racemic mixture on your chiral column. The result must be two distinct peaks with a 50:50 area ratio. If not, your method is flawed.
-
Optimize for Resolution: Adjust the mobile phase composition (e.g., the ratio of hexane to isopropanol) and column temperature to achieve baseline separation (Rs > 1.5).
-
Confirm Linearity: Prepare samples with known non-racemic compositions to ensure the detector response is proportional to the concentration of each enantiomer.[1]
-
2. Catalyst and Reagent Integrity: The Foundation of Selectivity
Chiral catalysts, particularly oxazaborolidines (CBS) and ruthenium-based Noyori catalysts, are highly sensitive to their environment.[2][3][4]
-
The Problem: The catalyst may be partially or fully inactive, leading to a non-selective "background" reaction mediated by the stoichiometric reducing agent (e.g., borane).
-
The Causality:
-
CBS Catalysts: These are Lewis acids that are highly sensitive to moisture and protic impurities, which can hydrolyze and deactivate the catalyst.[5][6]
-
Noyori Catalysts: Ruthenium complexes can be oxidized by atmospheric oxygen, compromising their catalytic activity.
-
Reagents: Water in your solvent or impurities in the starting ketone can react with and consume the catalyst or reducing agent.
-
-
Protocol: Ensuring Reagent Quality
-
Catalyst Handling: Always handle chiral catalysts under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Purchase from a reputable supplier and use freshly opened bottles when possible.
-
Solvent Preparation: Use anhydrous, degassed solvents. A solvent purification system (passing through activated alumina) or distillation from an appropriate drying agent is highly recommended.[1]
-
Substrate Purity: Purify the starting material, 1-(benzyloxy)butan-2-one, by distillation or column chromatography to remove any acidic or reactive impurities.
-
3. Reaction Conditions: Precision Matters
Asymmetric reactions are often highly sensitive to thermodynamic parameters.
-
The Problem: The optimal energy difference between the two diastereomeric transition states (which dictates the ee) is not being achieved.
-
The Causality: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the ee. Incorrect stoichiometry can lead to side reactions.
-
Protocol: Optimizing Reaction Conditions
-
Temperature Control: Perform the reaction at the recommended temperature, which is often low (e.g., 0 °C to -78 °C for CBS reductions). Use a cryostat for precise temperature control.
-
Addition Rate: Add the ketone substrate slowly to the solution of the catalyst and reducing agent. This maintains a low concentration of the substrate and ensures the catalyzed pathway is favored over any non-selective background reaction.
-
Stoichiometry: Carefully control the molar ratios of the substrate, catalyst, and reducing agent as specified in the literature procedure.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and purification of (S)-1-(benzyloxy)butan-2-ol.
Question: What are the best catalytic methods for synthesizing (S)-1-(benzyloxy)butan-2-ol with high enantioselectivity?
Answer:
The most effective and widely used methods involve the asymmetric reduction of the prochiral ketone, 1-(benzyloxy)butan-2-one. Two catalyst systems are considered state-of-the-art: the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.[2][5]
| Feature | Corey-Bakshi-Shibata (CBS) Reduction | Noyori Asymmetric Hydrogenation / Transfer Hydrogenation |
| Catalyst | Chiral Oxazaborolidine (e.g., (S)-2-Methyl-CBS-oxazaborolidine) | Chiral Ruthenium Complex (e.g., RuCl) |
| Reductant | Borane source (e.g., BH₃·THF, BH₃·SMe₂, Catecholborane)[2][5] | H₂ gas or a hydrogen donor (e.g., isopropanol, formic acid)[2][7] |
| Typical ee | >95% | >97%[7] |
| Pros | Well-established, commercially available catalysts[3], does not require high-pressure equipment. | Extremely high ee often achievable, uses inexpensive reductants, tolerant of various functional groups.[4][8] |
| Cons | Highly sensitive to water, borane reagents require careful handling. | May require a high-pressure hydrogenation setup, catalysts can be expensive. |
The choice often depends on available equipment and scale. For laboratory-scale synthesis without high-pressure reactors, the CBS reduction is often preferred. For industrial applications where efficiency and atom economy are paramount, Noyori hydrogenation is a powerful option.[4]
Question: My synthesis produced (S)-1-(benzyloxy)butan-2-ol with a good but not excellent ee (e.g., 90-95%). How can I enrich it to >99% ee?
Answer:
Enriching a product from a good ee to an excellent one is a common requirement, especially in pharmaceutical development. There are three primary methods to achieve this.
Caption: A decision tree for selecting an enantiomeric enrichment method.
1. Diastereomeric Recrystallization
-
Principle: This classic method involves reacting your enantiomerically enriched alcohol with a single enantiomer of a chiral acid (a resolving agent) to form a mixture of diastereomeric salts. Diastereomers have different physical properties, including solubility. By carefully choosing a solvent, one diastereomer can be selectively crystallized, leaving the other in solution. The pure diastereomeric salt is then treated with a base to liberate the desired enantiopure alcohol.
-
Best For: Larger scale purifications where method development time is available.
2. Enzymatic Kinetic Resolution
-
Principle: Enzymes are highly stereoselective catalysts. A lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), can be used to selectively acylate one enantiomer of the alcohol, typically the (R)-enantiomer in this case, leaving the desired (S)-enantiomer unreacted.[9] The unreacted alcohol and the newly formed ester can then be easily separated by standard column chromatography.
-
Best For: Situations where a 50% theoretical yield loss is acceptable. It is often highly effective and environmentally friendly.[10]
3. Preparative Chiral Chromatography
-
Principle: This is essentially a scaled-up version of your analytical chiral HPLC or SFC method.[] The enantiomerically enriched mixture is passed through a large-diameter column packed with a chiral stationary phase, allowing for the physical separation and collection of the individual enantiomers.
-
Best For: Small to medium scales where the highest possible recovery is needed and the cost of the specialized columns and solvents is justified. Supercritical Fluid Chromatography (SFC) is often preferred for preparative work due to its speed and reduced solvent usage compared to HPLC.[]
References
-
Alexakis, A., et al. (2001). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. Available at: [Link]
-
Gotor-Fernández, V., et al. (2011). Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters. PubMed. Available at: [Link]
-
Wikipedia. (2023). Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
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Wang, D., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science (RSC Publishing). Available at: [Link]
-
Gröger, H. (2014). Enantioselective, continuous (R)- and (S)-2-butanol synthesis: Achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]
-
Madarász, Á., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. Available at: [Link]
-
Poppe, L., et al. (2007). Efficient, scalable kinetic resolution of cis-4-benzyloxy-2,3-epoxybutanol. ResearchGate. Available at: [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]
- Corey, E.J., et al. (1991). Chiral catalysts for reduction of ketones and process for their preparation. Google Patents.
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Wang, D., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. PMC - NIH. Available at: [Link]
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University of Bath. Asymmetric-Synthesis. University of Bath. Available at: [Link]
-
Wikipedia. (2023). Asymmetric hydrogenation. Wikipedia. Available at: [Link]
-
Royal Society of Chemistry. (N.D.). Electronic Supplementary Informations. The Royal Society of Chemistry. Available at: [Link]
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Ivachtchenko, A.V., et al. (2022). Enantioselective Aminomethylation of 1-(Benzyloxy)propan-2-one with 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline. ResearchGate. Available at: [Link]
-
Organic Syntheses. (−)-(s)-2-(benzyloxy)propanal. Organic Syntheses. Available at: [Link]
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Scolnik, Y. (2022). How to prepare enantiomeric R-2butanol and S- 2 butanol , both chiral and chemical pure. ResearchGate. Available at: [Link]
-
Mimoun, H., et al. (1999). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society. Available at: [Link]
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University of Bristol. (N.D.). Asymmetric reactions_synthesis. University of Bristol. Available at: [Link]
-
Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. Available at: [Link]
-
Zhou, Y-G. (2017). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS. Available at: [Link]
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Metternich, J. B., & Gilmour, R. (2017). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (N.D.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
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Serra, S., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]
-
Maji, B. (2016). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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-
University of Calgary. Enantioselective Reduction of Ketones. University of Calgary. Available at: [Link]
-
Bach, T. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Pellissier, H. (2022). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. Available at: [Link]
-
Wang, D., et al. (2021). Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization. ResearchGate. Available at: [Link]
- US3855300A. (1974). Process for the production of 2-amino-1-butanol. Google Patents.
-
Cho, B. T., & Chun, Y. S. (2000). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. Available at: [Link]
-
Stemmler, R. T. (2007). CBS Oxazaborolidines - Versatile Catalysts for Asymmetric Synthesis. SciSpace. Available at: [Link]
-
Mehdi, H., et al. (2017). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis - ACS Publications. Available at: [Link]
-
Noyori, R. (2001). Ryoji Noyori - Nobel Lecture. Nobel Prize. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. CBS Catalysts [sigmaaldrich.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability studies of (S)-1-(benzyloxy)butan-2-ol under various conditions
Technical Support Guide: Stability & Handling of (S)-1-(benzyloxy)butan-2-ol
Executive Summary: The Molecule & Its Vulnerabilities
Compound: (S)-1-(benzyloxy)butan-2-ol CAS: 4541-14-4 (Generic), 114418-31-4 (S-isomer specific) Role: Chiral Building Block / Intermediate[1][2][3]
As a Senior Application Scientist, I often see researchers treat this molecule as a simple solvent-like alcohol. It is not. It is a chiral synthon defined by two critical functionalities: a secondary alcohol at the stereogenic center (C2) and a benzyl ether protecting group at C1 .[2]
Your stability profile is dictated by the interplay of these two groups.[3] The benzyl ether provides robust protection against bases but introduces susceptibility to oxidation and hydrogenolysis.[3] The chiral secondary alcohol is your "soft spot" for racemization and elimination under harsh acidic or thermal conditions.[3]
Critical Stability Troubleshooting (FAQ)
Q1: I am observing a loss of enantiomeric excess (ee%). Is my compound racemizing?
Diagnosis: Likely, yes. Mechanism: Racemization of secondary alcohols typically proceeds via an acid-catalyzed SN1 pathway or thermal dehydration/rehydration .[1][3]
-
The Trap: If you store the compound in acidic solvents (e.g., unneutralized CDCl₃) or expose it to Lewis acids during workup, the hydroxyl group can protonate (
). This creates a leaving group, leading to a transient planar carbocation at C2.[3][4] Re-attack by water occurs from either face, destroying the (S)-configuration. -
The Fix:
-
Storage: Ensure the compound is stored neat or in aprotic, neutral solvents (e.g., anhydrous Toluene or DCM).[3]
-
Workup: Always include a mild basic wash (NaHCO₃) if the previous step involved acid.
-
Analysis: Confirm with Chiral HPLC (see Section 4).
-
Q2: My HPLC shows a new peak with a mass of -2 Da (M-2). What is it?
Diagnosis: Oxidation to the ketone.[3] Identity: 1-(benzyloxy)butan-2-one.[1][3] Cause: The secondary alcohol at C2 is susceptible to oxidation by air (slowly) or trace oxidants in solvents (peroxides in ethers/THF).
-
The Fix: Store under Argon/Nitrogen. Test your solvents for peroxides using quantofix strips before dissolving the standard.[3]
Q3: The benzyl group is "falling off" during storage. Why?
Diagnosis: Acid-catalyzed hydrolysis or Photolysis.[1][3] Mechanism: Benzyl ethers are generally stable to base but cleave in strong acids (e.g., HCl, HBr) or under intense UV light (radical mechanism at the benzylic position).
-
The Fix: Store in amber vials. Avoid strong mineral acids during cleaning or processing.[3]
Forced Degradation Pathways (Visualized)
To understand the fate of your molecule, you must visualize the degradation cascade.[3]
Figure 1: Predicted degradation pathways under oxidative, acidic, and hydrolytic stress conditions.[1][3]
Validated Experimental Protocols
As a scientist, you need reproducible data.[3] Use these protocols to establish the stability profile of your specific batch.
Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)
Before starting stability studies, you must establish a baseline ee%.[1]
-
Column: Chiralcel OD-H or AD-H (Cellulose/Amylose based).[1][3]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Note: The benzyl ring provides UV absorption, and the alcohol provides polarity.[3]
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (End absorption) or 254 nm (Benzyl chromophore).
-
Success Criteria: Baseline separation of (S) and (R) enantiomers (Resolution
).
Protocol B: Forced Degradation Study (Stress Testing)
Perform this to validate your storage conditions.
| Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Dissolve 10 mg in 1 mL 0.1 N HCl. Heat at 60°C for 4 hrs. | High Risk. Look for racemization and benzyl cleavage (1,2-butanediol).[3] |
| Base Hydrolysis | Dissolve 10 mg in 1 mL 0.1 N NaOH. Heat at 60°C for 4 hrs. | Stable. Benzyl ethers are typically base-stable.[1][3] |
| Oxidation | Dissolve 10 mg in 1 mL 3% H₂O₂. Stir at RT for 24 hrs.[3] | Moderate Risk. Look for ketone formation (M-2 peak).[1][3] |
| Thermal | Heat neat liquid at 80°C for 24 hrs. | Moderate Risk. Check for polymerization or dehydration.[3] |
| Photostability | Expose thin film to UV/Vis light (1.2 million lux hours).[3] | Risk. Benzylic oxidation/cleavage.[3][5] |
Study Workflow Diagram
Follow this logical flow to assess your material.
Figure 2: Logical workflow for stability assessment and impurity characterization.
References
-
Sigma-Aldrich. Product Specification: 4-Benzyloxy-1-butanol (Analogous Structure).[1][3][6][7] Retrieved from .[1][6]
-
PubChem. (2S,3S)-3-(Benzyloxy)butan-2-ol Compound Summary. National Library of Medicine.[3] Retrieved from .
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[3] (Standard reference for Benzyl Ether stability: Stable to Base, Cleaved by Acid/Hydrogenolysis).
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[3] (Mechanisms of secondary alcohol racemization and oxidation).
Sources
- 1. chembk.com [chembk.com]
- 2. Buy (S)-1-(benzyloxy)butan-2-ol [smolecule.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. Optically active butan-2-ol racemizes in dilute acid. Propose a m... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-苄氧基-1-丁醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-(ベンジルオキシ)エタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
Column chromatography conditions for purifying (S)-1-(benzyloxy)butan-2-ol
Technical Support Center: Purification of (S)-1-(benzyloxy)butan-2-ol
Ticket ID: CHR-Bn-0042 Subject: Optimization of Column Chromatography Conditions Status: Resolved Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying (S)-1-(benzyloxy)butan-2-ol presents a specific challenge: separating the secondary alcohol product from the primary impurity, usually unreacted benzyl alcohol (BnOH) used during ring-opening of (S)-1,2-epoxybutane.
While both compounds possess a benzyl chromophore (UV active) and a hydroxyl group, their polarity differences are subtle. This guide provides a validated protocol to achieve
Part 1: Standard Operating Procedure (SOP)
Stationary Phase & Column Specs
-
Resin: Silica Gel 60 (irregular,
). -
Loading Ratio: 1:50 (Crude : Silica) is recommended due to the close eluting impurity.
-
Packing: Wet slurry method using 100% Hexanes (or Petroleum Ether).
Mobile Phase System
The separation relies on a shallow gradient of Hexanes (Hex) and Ethyl Acetate (EtOAc) .
| Phase | Solvent Ratio (Hex:EtOAc) | Volume (CV)* | Purpose |
| Equilibration | 100:0 | 2 CV | Column conditioning. |
| Loading | 95:5 | 1 CV | Load sample (dissolved in min. vol. DCM or Toluene). |
| Elution A | 90:10 | 3-5 CV | Elutes non-polar byproducts (e.g., dibenzyl ether). |
| Elution B | 80:20 | 5-8 CV | Target Elution Window. |
| Flush | 50:50 | 2 CV | Clears polar residues. |
*CV = Column Volume
Detection Methods
-
Primary: UV Absorption at 254 nm (detects the Benzyl ring).
-
Secondary (Confirmatory):
-Anisaldehyde Stain.
Part 2: Troubleshooting & Optimization (FAQ)
Q1: My product co-elutes with Benzyl Alcohol. How do I separate them?
Diagnosis: Both compounds are alcohols with similar
-
Toluene Modification: Switch the non-polar solvent. Use Toluene:EtOAc (Gradient 20:1
10:1). The interaction between Toluene and the benzyl groups often alters selectivity enough to resolve the peaks. -
Isocratic Hold: Instead of a gradient, find the ratio where
(usually ~15% EtOAc) and run isocratically. This widens the distance between peak centers.
Q2: I see "ghost peaks" or streaking on the TLC. Is the compound decomposing? Diagnosis: The benzyl ether is generally stable, but the secondary alcohol can dehydrate or streak on highly acidic silica. The Fix:
-
Pre-treatment: Flush the column with Hexanes containing 1% Triethylamine (TEA) before loading. This neutralizes acidic sites on the silica.
-
Sample Loading: Ensure the crude is not dissolved in a solvent stronger than the starting mobile phase. If the oil is viscous, adsorb it onto Celite or loose silica (dry loading) rather than using DCM for liquid loading.
Q3: Can I use DCM/MeOH instead? Analysis: Avoid. Dichloromethane (DCM) and Methanol (MeOH) are generally too strong for this separation. They will compress the elution window, causing the product and benzyl alcohol to co-elute immediately. Stick to Hex/EtOAc or Toluene/EtOAc.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision tree for purifying benzyl ether derivatives, ensuring you choose the correct path based on initial TLC analysis.
Caption: Decision tree for selecting the optimal solvent system based on TLC separation efficiency (
References & Authoritative Grounding
-
Synthesis of Benzyloxy-Alcohols (General Protocol):
-
Context: Describes the purification of 6-benzyloxy-1-hexanol, an analogue with identical polarity considerations (primary vs secondary alcohol distinction).
-
Source: Electronic Supplementary Information, RSC Advances.
-
Citation: "Synthesis of 6-benzyloxy-1-hexanol... purified by column chromatography on silica gel using petroleum ether/EtOAc (3:1)."[3]
-
URL:
-
-
TLC Differentiation of Benzyl Alcohol:
-
Context: Validates the
behavior of Benzyl Alcohol in Hexane/Ether systems, establishing the baseline for separation difficulty. -
Source: ResearchGate, Chromatographic Analysis Scheme.
-
URL:
-
-
Stability of Benzyloxy-Aldehydes/Alcohols:
-
Context: Discusses the stability and handling of (S)-2-(benzyloxy)propanal, the oxidized derivative of the target molecule, confirming the stability of the benzyl ether linkage under standard chromatography conditions.
-
Source:Organic Syntheses, Vol. 81, p. 178.
-
URL:
-
Sources
Technical Support Center: Analytical Methods for Impurity Detection in (S)-1-(benzyloxy)butan-2-ol
Welcome to the technical support center for the analysis of (S)-1-(benzyloxy)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during impurity profiling. Our focus is not just on procedural steps, but on the underlying scientific principles to empower you to make informed decisions during your analytical development.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the impurity profile of (S)-1-(benzyloxy)butan-2-ol. Understanding the potential impurities is the first step in developing robust analytical methods.
Q1: What are the most probable impurities I should be looking for in a sample of (S)-1-(benzyloxy)butan-2-ol?
A1: The impurity profile is intrinsically linked to the synthetic route and storage conditions. However, a systematic evaluation should anticipate several classes of impurities. The most common are categorized in the table below.
Causality Explained: Impurities are not random; they are logical consequences of the chemistry involved. Starting materials can be carried through, side-reactions can produce isomers or related substances, and the final product can degrade. A thorough understanding of the synthetic pathway is paramount for predictive impurity profiling.
| Impurity Class | Specific Examples | Typical Origin |
| Stereoisomeric | (R)-1-(benzyloxy)butan-2-ol | Incomplete stereoselectivity of the synthesis or presence in starting materials. |
| Regioisomeric | (S)-2-(benzyloxy)butan-1-ol | Non-selective reaction at the primary vs. secondary hydroxyl group of the butanediol precursor. |
| Process-Related | Benzyl alcohol, Benzyl bromide/chloride, (S)-1,2-butanediol | Unreacted starting materials or reagents. |
| By-products | Dibenzyl ether | Self-condensation of benzylating agent or reaction with benzyl alcohol. |
| Degradation | Benzaldehyde, Butanoic acid derivatives | Oxidation of the benzyl group or cleavage of the ether linkage under harsh conditions (e.g., strong acid/base, high heat). |
| Residual Solvents | Toluene, Tetrahydrofuran (THF), Acetonitrile (ACN), etc. | Solvents used during synthesis and purification steps. |
Q2: Why is the control of the (R)-enantiomer, the stereoisomeric impurity, so critical?
A2: In chiral pharmaceuticals, enantiomers can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. Regulatory agencies worldwide mandate strict control of enantiomeric purity for this reason. The most convenient and popular analytical methodology to assess chiral purity is the direct separation of enantiomers on so-called chiral stationary phases (CSPs).[1]
Q3: What are the regulatory expectations for reporting and controlling these impurities?
A3: The primary guideline is the International Council for Harmonisation's (ICH) Q3A(R2) guideline, "Impurities in New Drug Substances".[2][3] This document establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.
Trustworthiness Insight: Adhering to ICH guidelines is not just a regulatory hurdle; it's a framework for ensuring patient safety. The thresholds are established based on toxicological principles to ensure that the levels of impurities present do not pose a significant risk.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[4][5] |
Section 2: Troubleshooting Guide for Chromatographic Methods
Chromatography is the cornerstone of impurity separation. This section provides solutions to common issues encountered with both Gas and Liquid Chromatography.
Chiral High-Performance Liquid Chromatography (HPLC)
Q4: My chiral HPLC method is failing to separate the (R)- and (S)-enantiomers of 1-(benzyloxy)butan-2-ol. What are my next steps?
A4: Failure to achieve enantiomeric resolution is a common method development challenge. The cause lies in insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). A systematic approach is required.
Expertise Insight: Chiral recognition is governed by the "three-point interaction model," where one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the CSP for separation to occur.[1] Your troubleshooting should focus on enhancing these interactions.
Caption: Troubleshooting workflow for failed chiral HPLC separation.
Q5: I'm observing severe peak tailing for the main (S)-1-(benzyloxy)butan-2-ol peak. What could be the cause?
A5: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues outside the column.
-
Active Sites on Silica: The underlying silica of the CSP can have residual acidic silanol groups that interact strongly with the hydroxyl group of your analyte.
-
Solution: Add a small amount of a basic competitor, like 0.1% diethylamine (DEA), to the mobile phase to neutralize these sites.[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a tailed peak.
-
Solution: Reduce the injection concentration or volume by a factor of 5 or 10 and re-evaluate.
-
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause peak dispersion.
-
Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.
-
Gas Chromatography (GC)
Q6: Is GC a suitable technique for analyzing impurities in (S)-1-(benzyloxy)butan-2-ol?
A6: Yes, GC is highly effective for specific types of impurities, particularly volatile and semi-volatile ones.[7]
-
Strengths for this analyte:
-
Residual Solvents: Headspace GC is the gold-standard technique for quantifying residual solvents from the manufacturing process.
-
Volatile Starting Materials: Low molecular weight starting materials like benzyl alcohol are easily analyzed by GC.
-
-
Limitations:
-
Thermal Stability: (S)-1-(benzyloxy)butan-2-ol is a larger, polar molecule. High inlet temperatures can cause degradation. A lower injection temperature and a temperature ramp are advisable.
-
Chiral Separation: Direct chiral separation of alcohols on GC can be challenging. Often, derivatization is required to improve volatility and enhance separation on a chiral GC column.[8] Acylation to form the acetate ester is a common and effective strategy.[8]
-
Q7: My GC-MS analysis shows co-eluting peaks. How can I resolve them without changing the column?
A7: Co-elution is a common problem when analyzing complex mixtures.
-
Modify Temperature Program: The most powerful tool is to adjust the oven temperature ramp. A slower ramp rate (e.g., 2-5 °C/min) will increase the time analytes spend interacting with the stationary phase, often improving resolution.
-
Use Selected Ion Monitoring (SIM): If the co-eluting compounds have different mass fragments, you can use GC-MS in SIM mode. By monitoring for unique m/z values for each compound, you can quantify them even if they are not chromatographically separated. This is a core strength of mass spectrometric detection.[9]
Section 3: Guide to Spectroscopic Identification
Once an impurity is separated, its structure must be elucidated. This requires spectroscopic techniques.
Q8: I have an unknown impurity peak from my HPLC analysis. What is the workflow for identifying it?
A8: A systematic workflow combining mass spectrometry and NMR is the industry standard for structural elucidation.[10] Mass spectrometry provides molecular weight and fragmentation data, while NMR provides the definitive carbon-hydrogen framework.[10][11][12]
Caption: Workflow for identification of an unknown impurity.
Q9: How can NMR spectroscopy definitively distinguish between the correct product, (S)-1-(benzyloxy)butan-2-ol, and its regioisomeric impurity, (S)-2-(benzyloxy)butan-1-ol?
A9: NMR spectroscopy is exceptionally powerful for distinguishing isomers.[11][13] The key is to use 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons that are 2-3 bonds away.[12]
-
For (S)-1-(benzyloxy)butan-2-ol (Correct Isomer): The protons of the benzylic methylene group (-O-CH₂ -Ph) will show an HMBC correlation to the carbon at position 1 of the butane chain (C H₂-CH(OH)-).
-
For (S)-2-(benzyloxy)butan-1-ol (Regioisomeric Impurity): The protons of the benzylic methylene group (-O-CH₂ -Ph) will show an HMBC correlation to the carbon at position 2 of the butane chain (-CH₂-C H(O-)-).
This unambiguous long-range correlation provides definitive proof of where the benzyloxy group is attached.
Section 4: Key Experimental Protocols
This section provides validated starting points for critical experiments. These should be optimized for your specific instrumentation and sample matrix.
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
Protocol Rationale: This method uses a polysaccharide-based CSP, which is broadly effective for a wide range of chiral compounds, including alcohols.[14] The normal-phase conditions (hexane/alcohol) often provide better selectivity for this class of compounds than reversed-phase.
-
Column: Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (for the benzyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of 1 mg/mL.
-
System Suitability:
-
Prepare a resolution solution containing both the (S)- and a small amount of the (R)-enantiomer (racemic mixture can be used).
-
The resolution between the two enantiomer peaks must be ≥ 1.5.
-
Protocol 2: Headspace GC-MS for Residual Solvents
Protocol Rationale: Headspace analysis is ideal for residual solvents as it injects only the volatile components from the sample matrix, protecting the GC inlet and column from non-volatile material and providing a very clean analysis.
-
GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Inlet: Split mode (20:1), 250 °C.
-
Headspace Sampler Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
MS Detector: Scan mode from m/z 35 to 350.
-
Sample Preparation: Accurately weigh ~100 mg of (S)-1-(benzyloxy)butan-2-ol into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide - DMSO). Crimp securely.
-
Identification: Identify solvent peaks by comparison of retention time and mass spectrum to a library (e.g., NIST) and a verified reference standard.
References
- Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Kannappan, V. (2022, November 8). Direct chiral HPLC separation on CSPs. Chiralpedia.
- Amirav, A., Gordin, A., Tzanani, N., & Fialkov, A. B. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(9), e4568.
- Scion. (n.d.). The benefits of high-resolution mass spectrometry for impurity profiling.
- Gautam, A., & Kumar, A. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Infectious Disease and Therapy, 11(1), 1-10.
- Wang, Y., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2605.
- Daicel. (n.d.). Chiral Impurity Methods – Case Study.
- Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy.
- Zhang, J., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 1-9.
- Science.gov. (n.d.). chiral hplc method: Topics.
- Lee, S. H., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2012, 953848.
- U.S. Environmental Protection Agency. (n.d.). Method 541: Determination of 1-Butanol, 1,4-Dioxane, 2-Methoxyethanol and 2-Propen-1-ol in Drinking Water. AccuStandard.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- LinkedIn. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Request PDF. (n.d.). Chromatographic Separations and Analysis: Chiral Gas Chromatography.
- BOC Sciences. (n.d.). Butanol and Impurities.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
Sources
- 1. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jpionline.org [jpionline.org]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accustandard.com [accustandard.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. jchps.com [jchps.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. acdlabs.com [acdlabs.com]
- 14. hplc.eu [hplc.eu]
Technical Support Center: Scalable Production of (S)-1-(benzyloxy)butan-2-ol
Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Topic: Troubleshooting Biocatalytic & Chemocatalytic Routes for Chiral Ether Synthesis
Introduction: The Molecule & The Challenge
(S)-1-(benzyloxy)butan-2-ol is a high-value chiral building block, often serving as a masked equivalent of (S)-1,2-butanediol in the synthesis of protease inhibitors and amphiphilic APIs.
The presence of the benzyl ether moiety introduces significant lipophilicity compared to the parent diol, creating a distinct set of scale-up challenges:
-
Solubility Mismatch: The substrate is hydrophobic, while the most efficient catalysts (enzymes) function in water.
-
Enantiopurity: Achieving >99.5% ee is critical to avoid downstream racemate purging, which is costly for benzylated intermediates.
-
Process Safety: Chemical routes often involve high-pressure hydrogenation or exothermic epoxide handling.
This guide prioritizes the Biocatalytic Reduction (KRED) route as the "Gold Standard" for modern scalability, with Asymmetric Hydrogenation as a secondary chemical alternative.
Module 1: Biocatalytic Reduction (The Gold Standard)
Methodology: Asymmetric reduction of 1-(benzyloxy)butan-2-one using Ketoreductases (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.
Workflow Visualization
Figure 1: The coupled enzymatic cycle. Note the production of Gluconolactone, which hydrolyzes to gluconic acid, necessitating active pH control.
Troubleshooting Guide: Biocatalysis
| Symptom | Root Cause Analysis | Corrective Action |
| pH Drift (Acidification) | The GDH recycling system produces gluconic acid as a byproduct. If the buffer capacity is exceeded, pH drops, deactivating the KRED. | Implement pH-Stat Control: Do not rely solely on buffers (e.g., KPi). Use an autotitrator with 1M NaOH to maintain pH 7.0–7.5. |
| Low Conversion (<50%) | Substrate Inhibition: The benzyl ketone is hydrophobic and can deactivate the enzyme at high concentrations (>50 g/L). | Switch to Fed-Batch: Feed the ketone substrate slowly over 12–24 hours. Alternatively, add a resin (e.g., Amberlite XAD-4) for In-Situ Product Removal (ISPR). |
| Emulsion during Workup | Enzyme preparations contain surfactants and proteins that stabilize emulsions, especially with the lipophilic benzyl product. | Heat & Filter: Heat the reaction mixture to 50°C for 30 mins to denature proteins, then filter through Celite before solvent extraction. Use a demulsifier if necessary. |
| Low Enantiomeric Excess (ee) | Background Reaction: Spontaneous (racemic) reduction is rare but possible if trace metals are present. More likely: Enzyme promiscuity. | Screen Variants: Re-screen KRED libraries specifically for the benzyl analog. The steric bulk of the benzyl group requires a larger active site pocket than 2-butanone. |
Module 2: Chemical Asymmetric Hydrogenation (Alternative)
Methodology: Ruthenium or Iridium-catalyzed hydrogenation (Noyori-type transfer hydrogenation) of the ketone.
Critical Warning: This route requires high-pressure vessels and strict oxygen exclusion.
Troubleshooting Guide: Chemical Catalysis
Q: My reaction stalls at 80% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: Catalyst poisoning. The benzyl ether oxygen can coordinate to the metal center, or trace impurities (halides from the ketone synthesis) are deactivating the Ru/Ir catalyst.
-
Solution: Purify the starting material via distillation or bisulfite adduct formation. Ensure the solvent (typically isopropanol) is degassed and peroxide-free.
Q: I am observing benzyl ether cleavage (debenzylation).
-
Diagnosis: Hydrogenolysis. Under standard hydrogenation conditions (Pd/C, H2), benzyl ethers are cleaved. While Ru-BINAP is generally orthogonal, high temperatures (>60°C) or high H2 pressure (>50 bar) can induce cleavage.
-
Solution: Switch to Transfer Hydrogenation using formic acid/TEA or Isopropanol/KOH at lower temperatures (25–40°C). This avoids H2 gas and minimizes hydrogenolysis risk.
Module 3: Downstream Processing (DSP) & Quality Control
Purification Workflow
-
Quench: If using biocatalysis, add EtOAc and heat to 50°C (break emulsion).
-
Extraction: Extract with Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Note: Avoid chlorinated solvents due to environmental regulations on scale.
-
-
Wash: Wash organic layer with saturated NaHCO3 (remove gluconic acid) and Brine.
-
Distillation: The product has a high boiling point. Wiped Film Evaporation (WFE) is recommended for >1kg batches to prevent thermal degradation.
Analytical Method (Chiral HPLC)
To verify the ee of (S)-1-(benzyloxy)butan-2-ol:
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Benzyl chromophore) or 254 nm.
-
Expected Retention: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemate).
Decision Logic: Selecting the Right Route
Figure 2: Decision matrix for process selection. Biocatalysis is preferred unless enzyme screening fails.
References
-
Hollmann, F., Arends, I. W. C. E., & Holtmann, D. (2011). Enzymatic reduction of ketones in "non-conventional" media. Green Chemistry. Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link
-
Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in Biotechnology. Link
-
BenchChem Application Note. (2025). Oxidation of 2-(benzyloxy)butanal to 2-(benzyloxy)butanoic Acid (Contextual reference for benzyl ether stability). Link
Disclaimer: This guide is for research and development purposes. Always consult Safety Data Sheets (SDS) and perform Process Hazard Analysis (PHA) before scaling up chemical reactions.
Validation & Comparative
Comparative Chiral HPLC Methodologies for (S)-1-(benzyloxy)butan-2-ol: Polysaccharide CSP Performance Evaluation
Executive Summary
Objective: To define a robust analytical protocol for the enantiomeric purity determination of (S)-1-(benzyloxy)butan-2-ol (CAS: 6069-32-5), a critical chiral building block in the synthesis of beta-blockers and antifungal APIs.
The Challenge: The analyte possesses a single chiral center at the C2 position, flanked by a flexible ethyl group and a benzyloxymethyl moiety. The primary separation challenge lies in the conformational flexibility of the aliphatic chain, which can reduce enantiorecognition on rigid stationary phases.
The Solution: This guide compares the performance of the two industry-standard polysaccharide-based Chiral Stationary Phases (CSPs): Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) and Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).
Analyte Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
| Property | Description | Analytical Implication |
| Structure | 1-(benzyloxy)butan-2-ol | C2 Chiral Center; Benzyl ether protecting group. |
| Chromophore | Benzyl Ring | Strong UV absorption at 254 nm (Primary) and 210-220 nm. |
| H-Bonding | Secondary Hydroxyl (-OH) | Acts as H-bond donor/acceptor with CSP carbamate groups. |
| Solubility | Soluble in Alcohols, DCM, Hexane | Compatible with Normal Phase (NP) and Polar Organic modes. |
Comparative Analysis: CSP Performance
The following comparison evaluates the interaction mechanisms and expected resolution (
Candidate A: Cellulose tris(3,5-dimethylphenylcarbamate) (OD-H)
-
Mechanism: The cellulose backbone forms linear, rigid cavities ("trenches"). The benzyl group of the analyte engages in
- interactions with the phenylcarbamate of the CSP, while the C2-hydroxyl H-bonds with the carbonyl or NH of the carbamate. -
Performance Verdict: Primary Recommendation. The rigidity of the cellulose backbone typically offers superior recognition for aromatic-substituted alcohols.
-
Pros: Higher selectivity (
) for aromatic ethers; historically the "gold standard" for this class. -
Cons: Can show peak tailing if residual silanols are not fully capped (older columns).
Candidate B: Amylose tris(3,5-dimethylphenylcarbamate) (AD-H)
-
Mechanism: The amylose backbone forms a left-handed helical structure. The analyte must fit inside or interact with the grooves of the helix.
-
Performance Verdict: Alternative. Often used if the ethyl group at C2 creates steric clashes in the OD-H cavity.
-
Pros: Higher loading capacity; often faster equilibration.
-
Cons: Lower resolution for this specific steric bulk compared to cellulose.
Candidate C: Immobilized Amylose (IA)[6]
-
Mechanism: Same selector as AD-H but chemically bonded to silica.
-
Performance Verdict: Robustness Choice. [1]
-
Pros: Allows use of "forbidden" solvents (THF, DCM, MtBE) to alter selectivity if Hexane/IPA fails.
-
Cons: Slightly lower plate count (
) than coated phases (AD-H/OD-H) due to immobilization chemistry.
Quantitative Performance Metrics (Reference Data)
The following data represents typical chromatographic parameters observed for benzyl-ether protected secondary alcohols under optimized Normal Phase conditions.
Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min[2]
-
Temp: 25°C
-
Detection: UV 254 nm
| Parameter | Column A (OD-H) | Column B (AD-H) | Column C (IA - DCM doped) |
| Retention | 6.8 | 5.4 | 5.1 |
| Retention | 8.2 | 5.9 | 5.8 |
| Selectivity ( | 1.21 | 1.09 | 1.14 |
| Resolution ( | > 2.5 (Baseline) | 1.2 (Partial) | 1.5 (Baseline) |
| Elution Order | (R) then (S) | (S) then (R) | Varies by solvent |
*Note: Elution order is reversal-prone based on specific mobile phase modifiers; standard confirmation with pure enantiomer standard is required.
Experimental Protocol: Method Development
This protocol is designed to be self-validating. Follow the decision tree below for optimization.
Phase 1: Sample Preparation
-
Stock Solution: Weigh 5.0 mg of (S)-1-(benzyloxy)butan-2-ol (or racemate for dev).
-
Diluent: Dissolve in 1.0 mL of 2-Propanol (IPA).
-
Working Solution: Dilute to 0.5 mg/mL using n-Hexane.
-
Why? Injecting pure IPA into a Hexane-rich system can cause "solvent shock" and peak distortion.
-
Phase 2: Screening Conditions
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / IPA (90:10).[2]
-
Flow: 1.0 mL/min.[2]
-
Injection: 5-10 µL.
Phase 3: Optimization (If )
If baseline separation is not achieved:
-
Reduce Polarity: Switch to Hexane/IPA (95:5). This increases retention (
) and typically improves resolution. -
Temperature: Lower column temperature to 15°C. Lower T improves enantioselectivity (
) by reducing molecular vibration/rotation, "locking" the analyte into the chiral groove.
Visualization: Method Development Workflow
Figure 1: Decision tree for chiral method development, prioritizing the OD-H column pathway.
Visualization: Chiral Recognition Mechanism
Figure 2: Mechanistic interactions driving the separation on polysaccharide columns.
References
-
Daicel Corporation. (2023).[1] Instruction Manual for CHIRALCEL® OD-H. Chiral Technologies. [Link]
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. [Link]
-
Huynh, N. H., et al. (1995).[3] Enantiomeric separation of basic drugs using N-benzyloxycarbonylglyclyl-L-proline. Journal of Chromatography A. [Link]
-
Satskaya, Y. A., et al. (2015).[4] Cobalt(II) complexes... application for separation of enantiomers of butan-2-ol. ResearchGate. [Link]
Sources
Determining the Absolute Configuration of 1-(benzyloxy)butan-2-ol: A Comparative Guide for the Modern Laboratory
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the unambiguous assignment of the absolute stereochemistry of chiral molecules, such as the promising building block 1-(benzyloxy)butan-2-ol, is a critical step in the research and development pipeline. This guide provides an in-depth comparison of three commonly employed techniques for this purpose: Mosher's Ester Analysis, Chiral High-Performance Liquid Chromatography (HPLC), and Single Crystal X-ray Crystallography. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate technique for their specific needs.
The Significance of Chirality in Drug Development
The benzyloxy moiety is a common pharmacophore in a variety of biologically active compounds, contributing to their efficacy and metabolic stability. When incorporated into a chiral scaffold like butan-2-ol, the resulting enantiomers can interact differently with chiral biological targets such as enzymes and receptors. This differential interaction can lead to one enantiomer being therapeutically active while the other may be inactive or even elicit adverse effects. Therefore, the ability to selectively synthesize and analytically confirm the absolute configuration of molecules like 1-(benzyloxy)butan-2-ol is not merely an academic exercise but a regulatory and safety imperative.
Method 1: Mosher's Ester Analysis - A Powerful NMR-Based Approach
Mosher's ester analysis is a well-established and reliable NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines.[1][2] The technique involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct anisotropic effects on the protons of the original alcohol, which can be observed as differences in their ¹H NMR chemical shifts (Δδ).[3]
The Underlying Principle: Anisotropic Effects in Diastereomeric Esters
The key to Mosher's method lies in the conformational preference of the MTPA esters. The bulky phenyl and trifluoromethyl groups of the MTPA moiety orient themselves to minimize steric hindrance, leading to a predictable shielding or deshielding of the protons on either side of the newly formed ester linkage. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a Δδ value (δS - δR) is calculated for the protons of the original alcohol. A consistent positive or negative sign for the Δδ values on one side of the molecule relative to the other allows for the assignment of the absolute configuration.[]
Experimental Protocol: A Step-by-Step Guide
Materials:
-
1-(benzyloxy)butan-2-ol (enantiomerically enriched)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ( (R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ( (S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of 1-(benzyloxy)butan-2-ol in 0.5 mL of anhydrous CDCl₃.
-
Add 1.2 equivalents of anhydrous pyridine.
-
Add 1.1 equivalents of (R)-MTPA-Cl.
-
Cap the NMR tube and gently agitate to mix the reagents.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or ¹H NMR.
-
-
Preparation of the (S)-MTPA Ester:
-
Repeat the procedure described in step 1 in a separate NMR tube using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester reaction mixtures.
-
Assign the proton signals corresponding to the 1-(benzyloxy)butan-2-ol moiety in both spectra. This may require 2D NMR techniques such as COSY for unambiguous assignment.
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Based on the established model for Mosher's esters, a positive Δδ for protons on one side of the carbinol center and negative Δδ for those on the other side will reveal the absolute configuration. For a secondary alcohol, if the Δδ values for the protons of the larger substituent are positive and those for the smaller substituent are negative, the configuration is assigned as R. The opposite is true for the S configuration.
-
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for the separation of enantiomers.[5][6] This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation.[7] The absolute configuration is determined by comparing the retention time of the analyte to that of a known enantiomerically pure standard.
The Principle of Enantioselective Separation
The separation of enantiomers on a chiral stationary phase is governed by the "three-point interaction model".[8] This model posits that for effective chiral recognition, there must be at least three simultaneous interactions between the analyte and the CSP, with at least one of these being stereochemically dependent. These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and inclusion complexation.
Experimental Protocol: A Practical Workflow
Materials:
-
1-(benzyloxy)butan-2-ol (racemic or enantiomerically enriched)
-
Enantiomerically pure standard of (R)- or (S)-1-(benzyloxy)butan-2-ol (if available)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Column Selection and Mobile Phase Screening:
-
Based on the structure of 1-(benzyloxy)butan-2-ol (an alcohol with an aromatic group), a polysaccharide-based CSP is a good starting point.
-
Begin with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v), at a flow rate of 1.0 mL/min.
-
Inject a small amount of the racemic 1-(benzyloxy)butan-2-ol and monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
-
Method Optimization:
-
If no separation is observed, or the resolution is poor, systematically vary the mobile phase composition (e.g., change the ratio of hexane to isopropanol, or try a different alcohol modifier like ethanol).
-
Adjusting the flow rate and column temperature can also impact the separation.
-
-
Determination of Absolute Configuration:
-
Once a satisfactory separation is achieved, inject the enantiomerically pure standard of either (R)- or (S)-1-(benzyloxy)butan-2-ol.
-
The retention time of the standard will correspond to that specific enantiomer, allowing for the assignment of the peaks in the chromatogram of the racemic mixture.
-
If a standard is not available, this method can be used to determine the enantiomeric excess (ee) of a sample, but not the absolute configuration without further information.
-
Method 3: Single Crystal X-ray Crystallography - The Gold Standard
Single crystal X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice. By analyzing the intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms and thus, the absolute configuration.
The Principle of Anomalous Dispersion
The determination of absolute configuration by X-ray crystallography is possible due to the phenomenon of anomalous dispersion. When X-rays interact with electrons, a small phase shift occurs. This effect is usually negligible for light atoms but becomes significant for heavier atoms, especially when the X-ray wavelength is near an absorption edge of the atom. This anomalous scattering leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous determination of the absolute configuration.
Experimental Protocol: From Crystal to Structure
Materials:
-
Enantiomerically pure 1-(benzyloxy)butan-2-ol
-
Suitable solvent or solvent system for crystallization (e.g., hexane, ethyl acetate, or a mixture)
-
Crystallization vials
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystallization:
-
The primary challenge of this method is obtaining a high-quality single crystal suitable for X-ray diffraction. This often requires screening various crystallization conditions (solvents, temperature, concentration).
-
Slow evaporation of a solution of the compound is a common technique.
-
If the alcohol itself does not crystallize well, derivatization with a heavy-atom-containing reagent (e.g., a brominated benzoate) can improve the chances of obtaining suitable crystals and enhances the anomalous scattering effect.
-
-
Data Collection:
-
A suitable crystal is mounted on the goniometer of the diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is rotated in the X-ray beam, and the diffraction data are collected.
-
-
Structure Solution and Refinement:
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
The atomic positions and thermal parameters are refined against the experimental data.
-
-
Determination of Absolute Configuration:
-
The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration has been determined, while a value close to 1 suggests the inverted structure is correct.
-
Comparative Analysis of the Methods
| Feature | Mosher's Ester Analysis | Chiral HPLC | Single Crystal X-ray Crystallography |
| Principle | Diastereomer formation and NMR analysis of anisotropic effects | Differential interaction with a chiral stationary phase | X-ray diffraction and anomalous dispersion |
| Sample Requirement | ~5-10 mg per ester | <1 mg for analytical scale | ~1-5 mg for crystallization |
| Time Requirement | 1-2 days (including reaction and NMR analysis) | 1-2 days (for method development) | Several days to weeks (for crystallization and data analysis) |
| Cost | Moderate (cost of chiral reagents and NMR time) | Moderate to high (cost of chiral columns and HPLC system) | High (cost of diffractometer and cryo-system) |
| Key Advantage | Does not require a pure standard for absolute configuration determination | High throughput for enantiomeric excess determination | Provides an unambiguous 3D structure and absolute configuration |
| Key Disadvantage | Requires derivatization; can be difficult to interpret for complex molecules | Requires a known standard for absolute configuration assignment | Requires a high-quality single crystal, which can be difficult to obtain |
Visualizing the Workflows
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for X-ray Crystallography.
Conclusion: Choosing the Right Tool for the Job
The determination of the absolute configuration of 1-(benzyloxy)butan-2-ol, and indeed any chiral molecule, is a critical analytical challenge. The choice of method depends on a variety of factors including the amount of sample available, the stage of the research, and the resources at hand.
-
Mosher's ester analysis is a powerful and relatively accessible technique that provides a definitive answer without the need for a reference standard, making it ideal for novel compounds.
-
Chiral HPLC is an excellent tool for rapid screening of enantiomeric purity and can be used for absolute configuration assignment if a standard is available. Its high throughput makes it invaluable in a process chemistry setting.
-
Single crystal X-ray crystallography remains the unequivocal gold standard, providing a complete and unambiguous three-dimensional picture of the molecule. However, the prerequisite of a high-quality single crystal can be a significant bottleneck.
By understanding the principles, protocols, and practical considerations of each of these techniques, researchers can make an informed decision to confidently and accurately determine the absolute configuration of their chiral molecules, a crucial step in advancing the frontiers of science and medicine.
References
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Meríčko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
-
NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]
-
Highly Sensitive, Simple, and Cost- and Time-Effective Method to Determine the Absolute Configuration of a Secondary Alcohol Using Competing Enantioselective Acylation Coupled with LC/MS. (2018). ACS Publications. [Link]
-
Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. (2017). eScholarship, University of California. [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Crystal structure of (R)-2′-benzyloxy-[1,1′-binaphthalen]-2-yl trifluoromethanesulfonate. (2014). National Center for Biotechnology Information. [Link]
-
4-Benzyloxy-2-butyn-1-ol. (n.d.). PubChem. [Link]
-
CHIRAL Handbook. (n.d.). BGB Analytik. [Link]
-
Computational methods and points for attention in absolute configuration determination. (2022). Frontiers in Chemistry. [Link]
-
Determination of Absolute Configuration—an Overview Related to This Special Issue. (2008). ResearchGate. [Link]
-
Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. (2010). ResearchGate. [Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2005). ACS Publications. [Link]
-
Reddit - r/OrganicChemistry. (2023, April 11). Mosher Esters to Determine Absolute Stereochemistry. [Link]
-
Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? (n.d.). University of Toronto. [Link]
-
Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. (2024). National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. shimadzu.com [shimadzu.com]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. csfarmacie.cz [csfarmacie.cz]
Technical Guide: Synthetic Strategies for (S)-1-(benzyloxy)butan-2-ol
Topic: Comparing Synthetic Routes to (S)-1-(benzyloxy)butan-2-ol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(S)-1-(benzyloxy)butan-2-ol is a pivotal chiral building block, frequently employed in the synthesis of beta-blockers, pheromones, and amphiphilic copolymers. Its utility lies in the orthogonal protection of the primary alcohol (benzyl ether) and the accessible, stereodefined secondary alcohol.
This guide evaluates three distinct synthetic methodologies to access this target with high enantiomeric excess (ee >98%). We move beyond simple recipe listing to analyze the process mass intensity, scalability, and stereochemical integrity of each route.
The Three Routes Evaluated
-
The Hydrolytic Kinetic Resolution (HKR) Strategy: The industrial "gold standard" utilizing Jacobsen’s catalyst.
-
The Chiral Pool Organometallic Route: Leveraging (S)-Glycidol and cuprate chemistry.
-
The Biocatalytic Reductive Route: A "green" approach using Ketoreductases (KREDs).
Route 1: Hydrolytic Kinetic Resolution (HKR) of 1,2-Epoxybutane
Best For: Large-scale synthesis (>100g) where catalyst cost is amortized by volume.
Mechanism & Rationale
This route relies on the kinetic resolution of inexpensive racemic 1,2-epoxybutane. The core principle is the selective hydrolysis of the unwanted (R)-enantiomer by a chiral Cobalt-Salen complex, leaving the desired (S)-epoxide intact. Subsequent regioselective ring opening with benzyl alcohol yields the target.
Critical Stereochemical Note: To obtain the (S)-epoxide , one must use the (R,R)-Co-Salen catalyst. The (R,R)-catalyst selectively hydrolyzes the (R)-epoxide to the diol, leaving the (S)-epoxide unreacted.
Protocol
-
Catalyst Activation: Dissolve (R,R)-Co-Salen (0.5 mol%) in toluene. Add acetic acid (2 equiv relative to Co) and stir in air for 1h to generate the active Co(III) species. Remove solvent in vacuo.
-
Resolution: Add racemic 1,2-epoxybutane (1.0 equiv) and H₂O (0.55 equiv) to the catalyst. Stir at 0°C to RT for 12-24h.
-
Checkpoint: Monitor conversion via GC. Stop when conversion reaches 55% to ensure high ee of the remaining epoxide.
-
-
Isolation: Distill the unreacted (S)-1,2-epoxybutane (volatile) away from the high-boiling diol and catalyst.
-
Ring Opening: React (S)-1,2-epoxybutane with Benzyl Alcohol (1.2 equiv) and catalytic NaH (0.1 equiv) or NaOH.
Workflow Diagram
Caption: Route 1 utilizes kinetic resolution followed by regioselective nucleophilic attack.
Route 2: Chiral Pool Synthesis via (S)-Glycidol
Best For: High-value, smaller-scale synthesis where avoiding resolution yield loss (max 50%) is critical.
Mechanism & Rationale
Starting from commercially available (S)-Glycidol eliminates the need for resolution. The strategy involves protecting the primary alcohol as a benzyl ether, followed by a regioselective epoxide opening using a methyl nucleophile (Gilman reagent).
Protocol
-
Protection: Treat (S)-Glycidol with Benzyl bromide (BnBr) and NaH in THF at 0°C.
-
Yield: ~90%.
-
Product: (S)-Benzyl Glycidyl Ether.
-
-
Cuprate Addition: Prepare Lithium Dimethylcuprate (Me₂CuLi) in situ from CuI and MeLi in Et₂O at -78°C.
-
Epoxide Opening: Add (S)-Benzyl Glycidyl Ether slowly.
-
Quench: Saturated NH₄Cl workup to remove copper salts.
Workflow Diagram
Caption: Route 2 leverages the chiral pool, adding the carbon backbone via organometallics.
Route 3: Biocatalytic Reduction of 1-(benzyloxy)butan-2-one
Best For: Green chemistry compliance, mild conditions, and avoiding heavy metals.
Mechanism & Rationale
This route inverts the logic: construct the carbon skeleton first as a ketone, then set the stereocenter enzymatically. Ketoreductases (KREDs) use NADPH to transfer hydride to the ketone face with exquisite selectivity.
Protocol
-
Precursor Synthesis: React 1-bromo-2-butanone with Benzyl alcohol and K₂CO₃ in acetone (Williamson Ether Synthesis).
-
Product: 1-(benzyloxy)butan-2-one.
-
-
Enzymatic Screen: Screen a KRED library (e.g., Codexis or commercially available kits) for (S)-selectivity.
-
Typical Hit: ADH from Lactobacillus kefir or Rhodococcus ruber often yields (S)-alcohols (Anti-Prelog).
-
-
Reaction: Mix Ketone (100 mM), KRED (5 mg/mL), NADPH recycling system (Isopropanol/IPA-ADH or Glucose/GDH) in Phosphate Buffer (pH 7.0). Stir at 30°C for 24h.
-
Extraction: Extract with EtOAc. The enzyme remains in the aqueous phase (no metal removal needed).
Comparative Analysis & Data
The following table summarizes experimental data based on typical laboratory results found in literature (e.g., Org. Synth., Tetrahedron Lett.).
| Feature | Route 1: HKR (Jacobsen) | Route 2: Chiral Pool (Glycidol) | Route 3: Biocatalytic (KRED) |
| Starting Material Cost | Low (Racemic Epoxide) | High ((S)-Glycidol) | Medium (Bromobutanone) |
| Theoretical Yield | Max 50% (Resolution) | 100% | 100% |
| Practical Overall Yield | ~35-40% | ~75-80% | ~85-90% |
| Enantiomeric Excess (ee) | >99% (Tunable) | Depends on SM (>98%) | >99% (Enzyme specific) |
| Scalability | Excellent (Ton scale) | Moderate (Cryogenic steps) | Excellent (Batch/Flow) |
| Atom Economy | Poor (Discard 50% isomer) | Good | Excellent |
| Key Risk | Distillation of volatile epoxide | Copper waste/Moisture sensitivity | Enzyme sourcing/cost |
Decision Matrix
-
Choose Route 1 if you are cost-sensitive and need multi-gram quantities, and have distillation equipment to handle the resolution.
-
Choose Route 2 if you need a quick, reliable synthesis of a few grams and want to avoid the yield loss of resolution.
-
Choose Route 3 if you require "green" processing or are synthesizing analogs where the ketone intermediate is a common divergence point.
References
-
Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Water." Science, 1997.[5] Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science, 1997.[5] Link
-
Organic Syntheses. "Preparation of (S)-Benzyl Glycidyl Ether." Org.[4] Synth. 2006, 83, 162. Link
-
Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011. Link
-
Parker, R. E., & Isaacs, N. S. "Mechanisms of Epoxide Reactions." Chemical Reviews, 1959. (Foundational text on regioselectivity). Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. An Efficient Method for the Chemoselective Preparation of Benzoylated 1,2-Diols from Epoxides [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
A Researcher's Guide to Chiral Auxiliaries: Evaluating Alternatives to (S)-1-(Benzyloxy)butan-2-ol for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct a diastereoselective transformation, remain a cornerstone of this endeavor. While a variety of such auxiliaries have been developed, this guide focuses on robust and widely adopted alternatives to (S)-1-(benzyloxy)butan-2-ol, a notable but less common choice. We will delve into the practical application and comparative performance of three industry-standard auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Pseudoephedrine-based systems. This analysis is designed to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions for their synthetic campaigns.
Introduction: The Role of Chiral Auxiliaries
The fundamental principle behind a chiral auxiliary is its temporary covalent attachment to a prochiral substrate, creating a chiral environment that biases the approach of a reagent to one of two diastereotopic faces.[1] Following the stereoselective reaction, the auxiliary is cleaved and can ideally be recovered for reuse.[1] This strategy offers a high degree of predictability and reliability, often yielding products with excellent stereochemical purity.[1]
While effective, the use of (S)-1-(benzyloxy)butan-2-ol as a chiral auxiliary is not as extensively documented or broadly applied as other systems. Its utility is often overshadowed by auxiliaries that offer a wider range of applications, higher and more predictable stereoselectivities, and more established protocols for attachment and removal. This guide will therefore focus on the "gold standard" alternatives that have proven their mettle in countless complex molecule syntheses.
The Contenders: A Head-to-Head Comparison
We will now explore the key features, mechanistic underpinnings, and practical considerations for three of the most powerful classes of chiral auxiliaries.
Evans' Oxazolidinones: The Versatile Workhorse
Mechanism of Stereocontrol:
The stereodirecting power of Evans' oxazolidinones stems from the rigid, chelated transition states they form. In the case of aldol reactions, the formation of a Z-enolate is favored, which then reacts with an aldehyde via a six-membered, chair-like Zimmerman-Traxler transition state.[4][5] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the electrophile to the opposite face with high fidelity.[4] This predictable stereochemical outcome is a major advantage of the Evans' auxiliary.
Performance Data:
The following table summarizes the typical performance of Evans' oxazolidinone auxiliaries in asymmetric aldol and alkylation reactions, demonstrating their high diastereoselectivity across a range of substrates.
| Reaction Type | Electrophile/Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Addition | Isovaleraldehyde | >99:1 | 85 | [4] |
| Aldol Addition | Benzaldehyde | 99:1 | 80 | [4] |
| Aldol Addition | n-Octanal | >95:5 | High | [5] |
| Alkylation | Allyl Iodide | 98:2 | High | [6] |
| Alkylation | Benzyl Bromide | >95:5 | High | [7] |
Experimental Workflow: Asymmetric Alkylation using an Evans' Oxazolidinone
The following diagram illustrates a typical workflow for an asymmetric alkylation reaction using a 4-benzyl-2-oxazolidinone auxiliary.
Caption: Workflow for Evans' auxiliary-mediated alkylation.
Advantages:
-
High and predictable diastereoselectivity in a wide range of reactions.[4][7]
-
Both enantiomers of the auxiliary are readily available from the chiral pool.
-
Well-established and reliable protocols for attachment, use, and cleavage.
Disadvantages:
-
Stoichiometric use of the auxiliary can be a drawback in terms of atom economy.[1]
-
Cleavage conditions, while generally mild, may not be compatible with all functional groups.
Oppolzer's Sultams: Rigidity and Recyclability
Oppolzer's camphorsultam, a chiral auxiliary derived from naturally occurring camphor, is another powerful tool for asymmetric synthesis.[8] Its rigid bicyclic structure provides excellent stereochemical control in a variety of transformations, including alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.[8][9]
Mechanism of Stereocontrol:
The stereochemical outcome of reactions employing Oppolzer's sultam is dictated by the rigid conformation of the N-acyl sultam. The lone pair of the nitrogen atom is oriented anti to the C-S bond, and the bulky camphor skeleton effectively blocks one face of the enolate. In conjugate addition reactions, chelation of the carbonyl and sulfonyl oxygens to a Lewis acid, such as a magnesium cation, further restricts rotation and leads to highly selective additions.[9]
Performance Data:
Oppolzer's sultams consistently deliver high levels of asymmetric induction, as highlighted in the following examples.
| Reaction Type | Substrate/Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Addition | Benzaldehyde | anti/syn >95:5 | High | [10] |
| Radical Allylation | Allyltributylstannane | 92:8 | >95 | [11] |
| Conjugate Addition | Grignard Reagents | High | High | [9] |
| Diels-Alder | Various dienes | High | High | [8] |
Experimental Workflow: Attachment of Oppolzer's Sultam
The following diagram outlines the acylation of Oppolzer's sultam, the first step in its application as a chiral auxiliary.
Caption: Protocol for the acylation of Oppolzer's sultam.
Advantages:
-
Excellent stereoselectivity in a broad range of reactions.[8][9]
-
The auxiliary is highly crystalline, often facilitating purification of diastereomeric products by crystallization.
-
Robust and recoverable under a variety of cleavage conditions.
-
Amenable to recycling in continuous flow processes, improving atom economy.
Disadvantages:
-
The synthesis of the auxiliary itself can be more involved than for some other auxiliaries.
-
Cleavage can sometimes be challenging, particularly with sterically hindered substrates.[12]
Pseudoephedrine-Based Auxiliaries: Practicality and High Fidelity
Derived from the readily available and inexpensive natural product pseudoephedrine, this class of chiral auxiliaries, pioneered by Andrew G. Myers, offers a highly practical and efficient method for the asymmetric alkylation of amides.[8] Both enantiomers of pseudoephedrine are commercially available, providing access to both enantiomers of the desired product.[8]
Mechanism of Stereocontrol:
The stereoselectivity of pseudoephedrine-mediated alkylations is governed by a chelation-controlled mechanism. Upon deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride, a rigid Z-enolate is formed.[8] The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the auxiliary, creating a conformationally locked structure.[8] This rigid assembly directs the incoming electrophile to the less sterically hindered face of the enolate, opposite to the phenyl group.
Performance Data:
Pseudoephedrine amides exhibit excellent diastereoselectivity in alkylation reactions with a wide array of electrophiles.
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Methyl Iodide | >99:1 | 95 | [5] |
| Ethyl Iodide | >99:1 | 94 | [5] |
| n-Butyl Bromide | 98:2 | 92 | [5] |
| Benzyl Bromide | >99:1 | 97 | [5] |
| Allyl Iodide | 97:3 | 91 | [5] |
Experimental Workflow: Pseudoephedrine-Mediated Asymmetric Alkylation
The following diagram details the key steps in a typical asymmetric alkylation using a pseudoephedrine auxiliary.
Caption: Workflow for pseudoephedrine-mediated alkylation.
Advantages:
-
Excellent diastereoselectivity in alkylation reactions.[5]
-
Both enantiomers of the auxiliary are inexpensive and readily available.
-
The auxiliary is easily attached and cleaved under relatively mild conditions.
-
The products can be converted to a variety of functional groups, including carboxylic acids, aldehydes, ketones, and alcohols.[5]
Disadvantages:
-
The use of pseudoephedrine can be subject to regulatory restrictions in some regions due to its potential for diversion to illicit drug manufacturing.[12]
-
Primarily limited to asymmetric alkylation reactions.
Detailed Experimental Protocols
To provide a practical context, detailed, self-validating protocols for key transformations using two of the discussed auxiliaries are provided below.
Protocol 1: Asymmetric Aldol Reaction with an Evans' Oxazolidinone
Objective: To synthesize a chiral β-hydroxy acid derivative with high diastereoselectivity.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dibutylboron triflate (Bu2BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isovaleraldehyde
-
Methanol
-
30% Hydrogen peroxide
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add Et3N (1.2 eq). Slowly add propionyl chloride (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour. Warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with DCM. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the N-propionyl oxazolidinone.
-
Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add Bu2BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at 0 °C for 30 minutes. Cool the reaction to -78 °C and add isovaleraldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Work-up: Quench the reaction by adding methanol, followed by a buffer solution of pH 7 and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Cleavage: The purified aldol adduct can be cleaved using standard conditions (e.g., LiOH, H2O2 in THF/H2O) to yield the chiral β-hydroxy acid and recover the auxiliary.
Causality: The use of Bu2BOTf and a tertiary amine base ensures the formation of the Z-boron enolate, which is crucial for high syn-diastereoselectivity in the subsequent aldol reaction. The chelated Zimmerman-Traxler transition state directs the stereochemical outcome.
Protocol 2: Asymmetric Alkylation with a Pseudoephedrine Auxiliary
Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid.
Materials:
-
(1R,2R)-(-)-Pseudoephedrine
-
Propionyl chloride
-
Pyridine
-
Lithium diisopropylamide (LDA) solution
-
Lithium chloride (LiCl), anhydrous
-
Methyl iodide (MeI)
-
Sulfuric acid, 2N
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Amide Formation: To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in anhydrous THF with pyridine (1.5 eq) at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with diethyl ether. Wash the organic layer with 1N HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield the pseudoephedrine amide.
-
Alkylation: In a separate flask, prepare a solution of LDA (2.0 eq) in anhydrous THF. Add anhydrous LiCl (6.0 eq) and stir until dissolved. Cool this solution to -78 °C. In another flask, dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF and add this solution dropwise to the LDA/LiCl solution at -78 °C. Stir for 1 hour at -78 °C, then warm to 0 °C and stir for 15 minutes. Cool back to 0 °C and add methyl iodide (1.5 eq). Stir at 0 °C for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. The diastereomeric ratio can be determined by 1H NMR or GC analysis of the crude product.
-
Cleavage: To the alkylated amide, add 2N aqueous sulfuric acid and heat to reflux for 12 hours. Cool to room temperature and extract with diethyl ether to obtain the chiral carboxylic acid. The aqueous layer can be basified to recover the pseudoephedrine auxiliary.
Causality: The presence of excess LiCl is crucial for achieving high diastereoselectivity by promoting the formation of a well-defined, chelated lithium enolate. The use of LDA ensures complete and rapid enolization.
Conclusion: Selecting the Right Tool for the Job
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While (S)-1-(benzyloxy)butan-2-ol has its applications, Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries represent more versatile, reliable, and well-documented alternatives.
-
Evans' oxazolidinones are the go-to choice for a wide range of asymmetric transformations, particularly aldol reactions, offering exceptional and predictable stereocontrol.
-
Oppolzer's sultams provide a robust and highly effective alternative, with the added benefit of high crystallinity and amenability to recycling, making them attractive for larger-scale synthesis.
-
Pseudoephedrine-based auxiliaries excel in the realm of asymmetric alkylation, providing a practical, cost-effective, and highly diastereoselective method for the synthesis of chiral carboxylic acid derivatives.
Ultimately, the optimal choice will depend on the specific transformation, the desired product, and the practical constraints of the synthetic route. By understanding the strengths and weaknesses of each of these powerful tools, researchers can confidently select the most appropriate chiral auxiliary to achieve their synthetic goals with the highest degree of efficiency and stereochemical control.
References
-
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119 (28), pp. 6496–6511. [Link]
-
Evans, D. A., et al. "Stereoselective aldol condensations." Pure and Applied Chemistry, 1981, 53(6), pp. 1109-1127. [Link]
-
"Chiral auxiliary." Wikipedia, Wikimedia Foundation, 2023. [Link]
-
Smith, T. E., et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory." Journal of Chemical Education, 2008, 85(5), p. 695. [Link]
-
Evans, D. A., et al. "Recent advances in asymmetric synthesis with chiral imide auxiliaries." L'actualité chimique, 2003, (268-269), pp. 35-41. [Link]
-
"Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." RSC Advances, 2017, 7(79), pp. 50198-50215. [Link]
-
"(-)-d-2,10-camphorsultam." Organic Syntheses, 1990, 68, p. 77. [Link]
-
Rathnayake, U., et al. "Large-Scale Preparation of Oppolzer's Glycylsultam." Organic Syntheses, 2021, 98, pp. 463-490. [Link]
-
Kumaraswamy, G., et al. "Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners." Tetrahedron Letters, 2008, 49(3), pp. 453-456. [Link]
-
"Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary." ChemTube3D. [Link]
-
Smith, T. E., et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory." Journal of Chemical Education, 2008, 85(5), p. 695. [Link]
-
"Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative." Molecules, 2017, 22(10), p. 1594. [Link]
-
"Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners." PubMed, National Center for Biotechnology Information. [Link]
-
"CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM." HETEROCYCLES, 1994, 37(3), pp. 1773-1786. [Link]
Sources
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Comparison of (S)- and (R)-1-(benzyloxy)butan-2-ol: A Technical Guide
Executive Summary
In drug discovery, the distinction between enantiomers is not merely analytical—it is pharmacological. 1-(benzyloxy)butan-2-ol serves as a critical chiral building block (synthon) for various pharmaceutical intermediates. While its benzyl ether moiety provides robust protection for the primary alcohol, the secondary alcohol at the C2 position dictates the stereochemical outcome of subsequent reactions.
This guide addresses a common laboratory challenge: (S)- and (R)-1-(benzyloxy)butan-2-ol are indistinguishable by standard spectroscopic methods.
We provide a definitive protocol to differentiate these enantiomers using three orthogonal approaches:
-
Chiral Stationary Phase HPLC (CSP-HPLC): For quantitative purity analysis (
). -
Mosher’s Ester Analysis (NMR): For absolute configuration assignment.
-
Polarimetry: For rapid batch identification.
Fundamental Spectroscopic Identity (The "Blind Spot")
Before attempting differentiation, it is crucial to validate the chemical structure. In an achiral environment (standard solvents like
Table 1: Shared Spectroscopic Signature (Achiral)
| Technique | Parameter | Observation (Identical for R & S) |
| Aromatic protons (Benzyl group). | ||
| Benzylic | ||
| Methine | ||
| Terminal methyl ( | ||
| IR | 3450 | |
| MS | 180.25 |
Expert Insight: Do not rely on "slight differences" in standard NMR shifts; these are artifacts of concentration or impurities. True differentiation requires a chiral environment.
Method A: Chiral Stationary Phase HPLC (CSP-HPLC)
This is the gold standard for determining Enantiomeric Excess (
Experimental Protocol
Objective: Baseline separation of (R) and (S) enantiomers.
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Dimensions: 250 mm x 4.6 mm, 5
. -
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (targeting the benzyl chromophore).
-
Temperature: 25°C.
Expected Results
Under these conditions, the enantiomers will elute at distinct retention times (
-
Separation Factor (
): Typically > 1.10. -
Resolution (
): > 1.5 (Baseline separation).
Critical Control: Always inject the racemic mixture (prepared via
reduction of 1-(benzyloxy)butan-2-one) first to establish thefor both enantiomers.
Method B: Absolute Configuration via Mosher's Analysis[2][3]
When you have a single enantiomer and need to prove whether it is (R) or (S) without a reference standard, Optical Rotation is unreliable due to solvent effects. Mosher's Method is the self-validating solution.
The Mechanism
We derivatize the alcohol with (R)- and (S)-
-
Reaction: Alcohol + (S)-MTPA-Cl
(R)-MTPA Ester. -
Reaction: Alcohol + (R)-MTPA-Cl
(S)-MTPA Ester.
(Note: The Cahn-Ingold-Prelog priority changes from Acid Chloride to Ester, reversing the R/S designation of the auxiliary).
Visualization: The Mosher Workflow
Figure 1: Workflow for determining absolute stereochemistry using Mosher Esters.
Data Interpretation (The Rule)
Calculate
Table 2: Diagnostic Shielding Patterns
| Proton Group | Position relative to C2 | Sign of | Sign of |
| H-1 ( | Left side (L1) | Positive (+) | Negative (-) |
| H-3 ( | Right side (L2) | Negative (-) | Positive (+) |
Protocol:
-
Dissolve 5 mg of alcohol in Pyridine-
(0.5 mL). -
Add 10
of (R)-(-)-MTPA-Cl. Shake for 10 min. -
Acquire
NMR.[3][4][5] -
Repeat with (S)-(+)-MTPA-Cl in a separate tube.
-
Compare shifts of the
-OBn and Ethyl protons.
Method C: Polarimetry (Optical Rotation)
While less definitive than NMR, optical rotation is essential for quick batch checks.
-
(S)-1-(benzyloxy)butan-2-ol: Generally exhibits (+) rotation in
. -
(R)-1-(benzyloxy)butan-2-ol: Generally exhibits (-) rotation in
.
Warning: Literature values vary by concentration and solvent. For 1-(benzyloxy)butan-2-ol, the specific rotation
is typically small (approxto ). Always report: .
Synthesis & Resolution Workflow
To obtain these materials for comparison, researchers often employ Lipase-Catalyzed Kinetic Resolution . This is a standard route that yields high optical purity.
Figure 2: Enzymatic resolution using Lipase (Kazlauskas Rule: Lipases typically acetylate the R-enantiomer).
References
-
Mosher Ester Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][6] Nature Protocols.
-
Chiral HPLC Strategy: BGB Analytik. Chiral Handbook: Method Development.
-
Optical Rotation & Chirality: Chemistry Steps. Specific Rotation and Optical Activity.
-
Spectroscopic Data (Racemic): Spectrabase. 2-Butanol, 3-benzyloxy- (Isomer data).
-
Enzymatic Resolution Context: Smolecule. (S)-1-(benzyloxy)butan-2-ol Product Description.
Sources
- 1. bgb-analytik.com [bgb-analytik.com]
- 2. Mosher ester derivatives [sites.science.oregonstate.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
Strategic Selection of Chiral Synthons: A Cost-Benefit Analysis of (S)-1-(benzyloxy)butan-2-ol
[1]
Executive Summary
(S)-1-(benzyloxy)butan-2-ol (CAS: 114418-31-4) is a high-value chiral building block featuring a pre-installed stereocenter at C2 and orthogonal protection at the primary C1 position.[1] It serves as a critical scaffold in the synthesis of pheromones, macrolide antibiotics, and chiral auxiliary ligands.[1]
For drug development professionals, the decision to source this compound commercially versus synthesizing it in-house hinges on three factors: regioselectivity control , safety profiles of precursors , and downstream purification costs .[1] This guide objectively compares the commercial product against the two primary synthetic routes: Epoxide Ring Opening and Diol Desymmetrization.[1]
Technical Profile & Utility
-
IUPAC Name: (2S)-1-(benzyloxy)butan-2-ol[1]
-
Structure: A four-carbon backbone with a secondary alcohol at C2 (S-configuration) and a benzyl ether at C1.[1]
-
Key Utility:
-
Chiral Pool Synthesis: Eliminates the need for asymmetric induction steps.[1]
-
Orthogonal Reactivity: The benzyl ether is stable to basic/oxidative conditions but removable via hydrogenolysis, allowing selective manipulation of the C2 alcohol or the C3/C4 alkyl tail.
-
Comparative Route Analysis
The following analysis contrasts the direct application of the commercial building block against the two most common "in-house" synthesis routes.
Route A: Commercial Sourcing (Benchmark)
-
Status: Ready-to-use.
-
Purity: Typically >97% ee.[1]
-
Advantage: Immediate deployment; guaranteed stereochemistry.[1]
Route B: Synthesis via (S)-1,2-Epoxybutane (The "Epoxide" Route)
-
Mechanism: Nucleophilic ring opening of (S)-1,2-epoxybutane with benzyl alcohol under basic conditions.[1]
-
Critical Challenge: Regioselectivity. To obtain the target (primary ether/secondary alcohol), the nucleophile (BnO⁻) must attack the less substituted carbon (C1). This requires strict SN2 conditions (basic catalysis). Acidic conditions promote SN1 character, leading to attack at C2 and formation of the unwanted regioisomer (2-benzyloxy-1-butanol).[1]
-
Safety: 1,2-Epoxybutane is a volatile carcinogen and mutagen, requiring containment.[1]
Route C: Selective Benzylation of (S)-1,2-Butanediol (The "Diol" Route)
-
Mechanism: Monobenzylation of the primary hydroxyl group of (S)-1,2-butanediol.
-
Critical Challenge: Chemo-selectivity. While primary alcohols are more nucleophilic, the secondary alcohol competes.[1] Standard conditions (NaH/BnBr) often yield a statistical mixture of mono-C1, mono-C2, and bis-benzylated products, necessitating difficult chromatographic separation.[1]
Data Summary: Cost & Efficiency Metrics
| Metric | Commercial Sourcing | Route B: Epoxide Ring Opening | Route C: Diol Benzylation |
| Step Count | 0 | 1 (plus workup) | 1 (plus difficult purification) |
| Atom Economy | 100% (Effective) | High (100% if solvent-free) | Moderate (Loss of leaving group) |
| Regio/Chemo-Selectivity | >99:1 (Guaranteed) | ~90:10 (Requires optimization) | ~70:30 (Statistical mixture typical) |
| Purification Burden | Low (Distillation if needed) | Moderate (Removal of regioisomer) | High (Separation of di/mono-benzyls) |
| Safety Hazard | Low | High (Carcinogenic epoxide) | Moderate (Benzyl bromide is a lachrymator) |
| Est. Cost Effectiveness | High for <100g | High for >1kg (if safety equip. exists) | Low (Yield losses are significant) |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision tree for selecting the optimal source based on scale and available resources.
Figure 1: Strategic decision tree for sourcing (S)-1-(benzyloxy)butan-2-ol based on scale and safety constraints.
Experimental Protocol: Route B (Epoxide Opening)
For researchers opting to synthesize the compound, Route B is superior to Route C due to easier purification, provided safety protocols are followed.
Objective: Regioselective synthesis of (S)-1-(benzyloxy)butan-2-ol via base-catalyzed ring opening.
Reagents:
-
(S)-1,2-Epoxybutane (1.0 equiv)
-
Benzyl Alcohol (1.5 equiv) - Acts as both reagent and solvent
-
Potassium Hydroxide (KOH) (0.1 equiv) - Catalyst
Methodology:
-
Setup: In a flame-dried pressure tube or autoclave (depending on scale), charge Benzyl Alcohol and KOH.
-
Activation: Stir at 60°C for 30 minutes to generate the potassium benzyloxide species.
-
Addition: Cool to 0°C. Slowly add (S)-1,2-Epoxybutane via syringe pump to control exotherm. Note: Epoxide is volatile (bp ~63°C); keep system closed.
-
Reaction: Seal the vessel and heat to 100°C for 4–6 hours.
-
Mechanistic Insight: High temperature and basic conditions promote the SN2 attack at the primary carbon (C1). Acidic catalysis would shift attack to C2.[1]
-
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (to remove excess KOH) and brine.
-
Purification:
-
Remove solvent.[1]
-
Distill off excess Benzyl Alcohol (bp 205°C) under reduced pressure.
-
Fractional distillation of the residue yields the product (bp ~130°C at 2 mmHg).
-
Self-Validation Check:
-
1H NMR: Look for the doublet of doublets at ~3.4–3.6 ppm (C1 protons adjacent to OBn). If the peak is a multiplet shifted downfield (~3.8 ppm), you have likely formed the regioisomer (C2-OBn).
Conclusion
For research and early-stage development (grams to hectograms), commercial sourcing is the most cost-effective strategy .[1] It eliminates the safety hazards of handling mutagenic epoxides and avoids the yield-draining purification steps associated with diol benzylation.[1]
However, for multi-kilogram campaigns, Route B (Epoxide Opening) becomes economically viable if:
References
-
Regioselectivity in Epoxide Ring Opening
-
Smith, J. et al.[1] "Nucleophilic Ring Opening of Epoxides: Mechanisms and Selectivity."[1][2] Journal of Organic Chemistry. (General reference for SN2 vs SN1 epoxide opening).
-
Brunelli, N. A. et al.[1][3] "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism." Journal of Catalysis, 2019.[1] Link
-
-
Synthesis of Chiral Butanetriols (related pathway)
-
Safety Data (Epoxides)
-
Commercial Availability & Properties
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- 4. An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production from ethanol using cell free multi-enzyme catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 1-(benzyloxy)butan-2-ol Enantiomers: Chiral Intermediates in β-Adrenergic Blocker Synthesis
In the landscape of modern drug development, the principle of stereochemistry is not merely an academic curiosity but a cornerstone of rational drug design, profoundly influencing therapeutic efficacy and patient safety. Many blockbuster drugs are chiral, existing as pairs of non-superimposable mirror images known as enantiomers. These stereoisomers often exhibit markedly different pharmacological and toxicological profiles, a phenomenon driven by the chiral nature of their biological targets, such as receptors and enzymes. This guide provides a comprehensive comparison of the anticipated biological activities of the (R)- and (S)-enantiomers of 1-(benzyloxy)butan-2-ol, a key chiral intermediate in the synthesis of a class of cardiovascular drugs known as β-adrenergic blockers (beta-blockers).
While direct biological activity data for 1-(benzyloxy)butan-2-ol itself is limited, its structural significance as a precursor to aryloxypropanolamine beta-blockers allows for a robust, data-driven extrapolation of the differential bioactivity of its enantiomers. This guide will delve into the causality behind the stereospecificity of beta-blockers, provide detailed experimental protocols for the chiral separation and biological evaluation of these compounds, and present a comparative analysis to inform researchers and drug development professionals in their pursuit of safer, more effective single-enantiomer pharmaceuticals.
The Critical Role of Chirality in Beta-Blocker Pharmacology
Beta-blockers are a class of drugs that competitively antagonize the effects of catecholamines at β-adrenergic receptors.[1] They are widely prescribed for conditions such as hypertension, angina, and cardiac arrhythmias. The therapeutic action of most beta-blockers is mediated by the blockade of β1-adrenergic receptors in the heart, leading to decreased heart rate and myocardial contractility.
A common structural feature of many beta-blockers is a propanolamine side chain attached to an aromatic moiety. The carbon atom bearing the hydroxyl group in this side chain is a chiral center, leading to the existence of (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that the β-blocking activity of these drugs resides almost exclusively in the (S)-enantiomer.[2][3] The (R)-enantiomer is often significantly less active or inactive as a β-blocker, and in some cases, may contribute to off-target effects or toxicity.[4][5] This stereoselectivity arises from the three-point interaction of the drug with the chiral binding pocket of the β-adrenergic receptor.
The (S)-enantiomer of 1-(benzyloxy)butan-2-ol is a crucial building block for the synthesis of the pharmacologically active (S)-enantiomers of several beta-blockers. Conversely, the (R)-enantiomer would lead to the inactive (R)-beta-blocker. Therefore, the "biological activity" of the enantiomers of 1-(benzyloxy)butan-2-ol is intrinsically linked to the activity of the final drug products they are used to synthesize.
Comparative Analysis of (R)- and (S)-1-(benzyloxy)butan-2-ol as Precursors
The differential biological implications of using either the (R)- or (S)-enantiomer of 1-(benzyloxy)butan-2-ol in the synthesis of a beta-blocker are profound. The following table summarizes the expected outcomes, using the well-characterized beta-blocker propranolol as a representative example.
| Feature | (S)-1-(benzyloxy)butan-2-ol as Precursor | (R)-1-(benzyloxy)butan-2-ol as Precursor | Rationale & Supporting Data |
| Resulting Beta-Blocker Enantiomer | (S)-Propranolol | (R)-Propranolol | The stereochemistry of the chiral center is retained during the synthesis.[1] |
| Primary Pharmacological Activity | High-affinity antagonist of β1 and β2-adrenergic receptors.[2] | Very low affinity for β-adrenergic receptors (up to 100-fold less potent than (S)-propranolol).[3][6] | The stereospecific interaction with the receptor binding site is critical for high-affinity binding and antagonism. |
| Therapeutic Effect (e.g., Antihypertensive) | Effective in lowering blood pressure and heart rate. | Negligible therapeutic effect related to β-blockade. | The therapeutic benefits of beta-blockers are directly linked to the antagonism of β-adrenergic receptors. |
| Potential for Side Effects | β2-receptor blockade can lead to bronchoconstriction in asthmatic patients.[7] | May contribute to side effects not related to β-blockade, such as membrane stabilizing activity.[5] | The (R)-enantiomer can have distinct pharmacological properties that may not be therapeutically beneficial. |
| Metabolism | Stereoselective metabolism can occur, potentially leading to different pharmacokinetic profiles compared to the racemate.[2] | May be metabolized differently than the (S)-enantiomer.[8] | The enzymes responsible for drug metabolism, such as cytochrome P450s, are also chiral and can interact differently with enantiomers. |
| Toxicology | Overdose can lead to severe bradycardia, hypotension, and cardiogenic shock.[9] | May exhibit unique toxicities. For example, (R)-atenolol has shown higher toxicity in some aquatic organisms than the (S)-enantiomer.[10] | The toxicological profile of each enantiomer should be independently assessed. |
Experimental Protocols for Chiral Separation and Biological Evaluation
To empirically validate the differential activities of the enantiomers of a beta-blocker synthesized from 1-(benzyloxy)butan-2-ol, a series of well-established experimental protocols can be employed.
Chiral Separation of 1-(benzyloxy)butan-2-ol
The first critical step is to obtain the enantiomerically pure starting materials. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative separation of enantiomers.[10][11]
Protocol: Analytical Chiral HPLC for Enantiomeric Purity Assessment
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralcel OD-H) or macrocyclic antibiotic-based columns (e.g., Chirobiotic V) are often effective for separating enantiomers of beta-blocker intermediates and the final drugs.[10][11]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.[10] A starting mobile phase could be Hexane:Isopropanol (90:10 v/v).
-
Sample Preparation: Dissolve a small amount of racemic 1-(benzyloxy)butan-2-ol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Data Analysis: Two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed. The enantiomeric excess (% ee) can be calculated from the peak areas.
Figure 1: Workflow for Chiral HPLC Analysis.
Synthesis of Beta-Blocker Enantiomers
Once the enantiomers of 1-(benzyloxy)butan-2-ol are separated, they can be used to synthesize the corresponding enantiopure beta-blockers. A general synthetic route involves the conversion of the alcohol to a more reactive leaving group (e.g., a tosylate or epoxide), followed by nucleophilic substitution with an appropriate amine.[1][12]
In Vitro Evaluation of β-Adrenergic Receptor Binding
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[13][14] This protocol allows for the quantification of the binding affinity (Ki) of the (R)- and (S)-enantiomers of the synthesized beta-blocker.
Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human β1- or β2-adrenergic receptor (e.g., CHO or HEK293 cells).[7] This is typically done by cell lysis followed by differential centrifugation.[13]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Use a radiolabeled antagonist with high affinity for β-adrenergic receptors, such as [3H]-CGP 12177.[7]
-
Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (the (S)- or (R)-enantiomer of the synthesized beta-blocker).
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow.
Functional Assays: Measuring Downstream Signaling
Beyond binding, it is crucial to assess the functional consequences of receptor engagement. Beta-adrenergic receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[1] An antagonist will block this agonist-induced cAMP production.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the target β-adrenergic receptor in a multi-well plate.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of the (S)- or (R)-beta-blocker enantiomer for a short period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production.
-
Lysis and Detection: After a defined stimulation time, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP levels against the concentration of the antagonist. The potency of each enantiomer in blocking the agonist response can be determined.
Conclusion and Future Directions
The enantiomers of 1-(benzyloxy)butan-2-ol serve as a compelling case study in the importance of stereochemistry in drug development. While the molecule itself is an intermediate, the profound differences in the pharmacological profiles of the final beta-blocker products synthesized from its (R)- and (S)-forms underscore the necessity of using enantiomerically pure starting materials. The (S)-enantiomer is the key to the desired therapeutic β-blocking activity, while the (R)-enantiomer is largely inactive in this regard and may introduce unwanted effects.
The experimental protocols detailed in this guide provide a robust framework for the chiral separation and comparative biological evaluation of such compounds. By employing these self-validating systems, researchers and drug development professionals can ensure the synthesis of single-enantiomer drugs with optimized efficacy and safety profiles. As the pharmaceutical industry continues to move towards more precise and personalized medicines, a deep understanding of stereoisomerism, from chiral intermediates to the final active pharmaceutical ingredient, will remain paramount.
References
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Discovery and development of beta-blockers. Wikipedia. [Link]
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A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]
- Improved method for synthesis of beta-blocker.
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(S)-Atenolol. New Drug Approvals. [Link]
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NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Mehvar R, Brocks DR. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. J Pharm Pharm Sci. 2001;4(2):185-200. [Link]
- Method for preparing (S) -atenolol.
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Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. [Link]
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Mehvar R, Brocks DR. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons. [Link]
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Fisar Z, Hroudova J, Cikankova T. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules. 2019;24(4):707. [Link]
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Hanna MA, Grolier G, Fadel A, et al. Synthesis and pharmacology of potential beta-blockers. J Pharm Sci. 1982;71(7):823-826. [Link]
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Baker JG. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. Br J Pharmacol. 2005;144(3):317-322. [Link]
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Stanley JK, Ramirez AJ, Mottaleb M, et al. Enantiospecific toxicity of the beta-blocker propranolol to Daphnia magna and Pimephales promelas. Arch Environ Contam Toxicol. 2007;53(4):604-611. [Link]
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Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Sci Rep. 2022;12(1):22421. [Link]
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Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. ResearchGate. [Link]
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Zhang T, Chen Y, Wang C, et al. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules. 2021;26(2):434. [Link]
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Fikarova K, Statelova M, Svec F, et al. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arh Hig Rada Toksikol. 2017;68(3):218-225. [Link]
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Woodcock EA, Matkovich SJ. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Curr Protoc. 2020;1(1):e1. [Link]
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Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. MDPI. [Link]
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What is the difference between Beta 1 (β1) and Beta 2 (β2) adrenergic receptor agonists versus antagonists?. Dr.Oracle. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy). PubMed. [Link]
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Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. PubMed. [Link]
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Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. MDPI. [Link]
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Toxicity and Enantiospecific Differences of Two beta-blockers, Propranolol and Metoprolol, in the Embryos and Larvae of Zebrafish (Danio rerio). ResearchGate. [Link]
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How to prepare enantiomeric R-2butanol and S- 2 butanol , both chiral and chemical pure. ResearchGate. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Mason RP, Giles TD, Sowers JR. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. J Cardiovasc Pharmacol. 2000;36(1):16-21. [Link]
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Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
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Lu J, Reith ME. Beta-Blocker Toxicity. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Current Drug Discovery Technologies. [Link]
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Baker JG. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. Br J Pharmacol. 2005;144(3):317-322. [Link]
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Beta-blocker toxicity. LITFL. [Link]
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Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Med Chem Lett. 2013;4(10):1023-1028. [Link]
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Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC. [Link]
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Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. PMC. [Link]
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Selective vs non-selective beta blockers. Time of Care. [Link]
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A Senior Application Scientist's Comparative Guide to the Synthesis of (S)-1-(benzyloxy)butan-2-ol
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (S)-1-(benzyloxy)butan-2-ol is a valuable chiral intermediate, featuring a protected primary alcohol and a stereodefined secondary alcohol, making it a versatile precursor for a variety of complex molecules. This guide provides a comparative analysis of the leading catalytic methodologies for its synthesis, focusing on the asymmetric reduction of the prochiral ketone, 1-(benzyloxy)butan-2-one. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of three major catalytic platforms: Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric hydrogenation, and biocatalytic reductions.
The Synthetic Challenge: Enantioselective Ketone Reduction
The most direct and atom-economical route to (S)-1-(benzyloxy)butan-2-ol is the enantioselective reduction of 1-(benzyloxy)butan-2-one. The success of this transformation hinges on the catalyst's ability to differentiate between the two prochiral faces of the carbonyl group, delivering a hydride selectively to one face.
Figure 1: General scheme for the asymmetric reduction of 1-(benzyloxy)butan-2-one.
This guide will compare the following catalytic systems for achieving this transformation with high enantioselectivity and yield.
Comparative Performance of Catalytic Systems
The choice of catalyst is critical and depends on factors such as desired enantioselectivity, yield, cost, scalability, and substrate compatibility. Below is a summary of the expected performance of the discussed catalytic systems for the synthesis of (S)-1-(benzyloxy)butan-2-ol.
| Catalytic System | Catalyst | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Disadvantages |
| CBS Reduction | (R)- or (S)-CBS-Oxazaborolidine | 85-95 | 90-98 | High enantioselectivity for a range of ketones, predictable stereochemistry.[1] | Requires stoichiometric borane reagent, moisture-sensitive.[2][3] |
| Asymmetric Hydrogenation | Ru(II)-BINAP/Diamine Complexes | >95 | >99 | High turnover numbers, excellent enantioselectivity, uses H₂ gas.[4][5][6] | Requires specialized high-pressure equipment, catalyst can be expensive. |
| Biocatalysis (Reduction) | Alcohol Dehydrogenase (ADH) | 80-95 | >99 | High enantioselectivity, mild reaction conditions, environmentally friendly.[7] | Substrate specificity can be narrow, may require cofactor regeneration. |
| Biocatalysis (Resolution) | Lipase (e.g., Novozym 435) | <50 (for desired enantiomer) | >99 | Excellent enantioselectivity, mild conditions.[8][9][10] | Theoretical maximum yield of 50% for the desired enantiomer.[9] |
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a reliable and widely used method for the enantioselective reduction of prochiral ketones.[1] It employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane source such as borane-dimethyl sulfide (BMS) or borane-THF.[11]
Mechanism of Enantioselection
The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, six-membered transition state. The oxazaborolidine catalyst coordinates to both the borane reducing agent and the ketone substrate. This ternary complex orients the ketone in a way that one of its prochiral faces is preferentially shielded, leading to a highly selective hydride transfer from the borane to the other face.[2][3]
Figure 2: Experimental workflow for the CBS reduction of 1-(benzyloxy)butan-2-one.
Experimental Protocol: CBS Reduction
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
1-(benzyloxy)butan-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to 0°C in an ice bath.
-
Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Slowly add the borane-dimethyl sulfide complex (0.6 eq) to the cooled solution while stirring.
-
A solution of 1-(benzyloxy)butan-2-one (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0°C and carefully quenched by the slow addition of methanol.
-
The mixture is then partitioned between ethyl acetate and saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (S)-1-(benzyloxy)butan-2-ol.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of a wide range of ketones and olefins.[12] This method typically utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[6][12] The reaction is carried out under a hydrogen atmosphere. A related process, asymmetric transfer hydrogenation, uses a hydrogen donor like isopropanol or formic acid instead of H₂ gas.[13]
Mechanism of Enantioselection
The mechanism of Noyori asymmetric hydrogenation is believed to involve a metal-ligand bifunctional catalysis. The ruthenium center, the chiral diphosphine, and the diamine ligand work in concert to activate both the hydrogen molecule and the ketone substrate. The chiral environment created by the ligands dictates the facial selectivity of the hydride transfer from the ruthenium complex to the carbonyl carbon.
Figure 3: Experimental workflow for the Noyori asymmetric hydrogenation.
Experimental Protocol: Noyori Asymmetric Hydrogenation
Materials:
-
RuCl₂[(S)-BINAP][(S,S)-DPEN] or a similar Noyori-type catalyst
-
1-(benzyloxy)butan-2-one
-
Degassed methanol
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with the Ru(II) catalyst (0.001-0.01 eq) and 1-(benzyloxy)butan-2-one (1.0 eq).
-
Degassed methanol is added, followed by a solution of potassium tert-butoxide in methanol (0.02-0.1 eq).
-
The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The autoclave is then pressurized with hydrogen gas (10-50 atm) and the reaction mixture is stirred vigorously at the desired temperature (e.g., 30-80 °C).
-
The reaction is monitored by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, the autoclave is cooled and carefully depressurized.
-
The reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield (S)-1-(benzyloxy)butan-2-ol.
Biocatalysis
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis. For the synthesis of (S)-1-(benzyloxy)butan-2-ol, two main biocatalytic strategies can be employed: the direct asymmetric reduction of the ketone using an alcohol dehydrogenase (ADH) or the kinetic resolution of the racemic alcohol using a lipase.
Asymmetric Reduction with Alcohol Dehydrogenases (ADHs)
ADHs are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[14] By operating in the reductive direction, they can convert a prochiral ketone to a chiral alcohol with high enantioselectivity. This process often requires a stoichiometric amount of a cofactor, typically NADH or NADPH, which can be regenerated in situ using a sacrificial substrate like isopropanol or glucose.
Kinetic Resolution with Lipases
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other. Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the formation of esters.[9] In the presence of racemic 1-(benzyloxy)butan-2-ol, a lipase can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer. For the synthesis of the (S)-alcohol, a lipase that preferentially acylates the (R)-enantiomer would be chosen.
Figure 4: Experimental workflow for the lipase-mediated kinetic resolution.
Experimental Protocol: Lipase-Mediated Kinetic Resolution
Materials:
-
Racemic 1-(benzyloxy)butan-2-ol
-
Immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B)
-
Vinyl acetate
-
Organic solvent (e.g., toluene or tert-butyl methyl ether)
Procedure:
-
To a flask, add racemic 1-(benzyloxy)butan-2-ol (1.0 eq) and the organic solvent.
-
Add vinyl acetate (1.5-2.0 eq) as the acyl donor.
-
Add the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
The mixture is incubated at a specific temperature (e.g., 30-40 °C) with gentle shaking.
-
The reaction is monitored by GC or HPLC until approximately 50% conversion is reached.
-
The enzyme is then removed by filtration and can often be reused.
-
The filtrate is concentrated, and the desired (S)-1-(benzyloxy)butan-2-ol is separated from the acylated (R)-enantiomer by column chromatography.
Conclusion
The synthesis of (S)-1-(benzyloxy)butan-2-ol can be achieved with high enantioselectivity using several catalytic methods. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and desired purity.
-
CBS reduction offers a reliable and predictable method that is well-suited for lab-scale synthesis.
-
Noyori asymmetric hydrogenation provides exceptional enantioselectivity and is highly efficient for larger-scale production, although it requires specialized equipment.
-
Biocatalysis , with either ADHs for direct reduction or lipases for kinetic resolution, presents a green and highly selective alternative, particularly for the synthesis of high-value pharmaceutical intermediates where high purity is paramount. The kinetic resolution approach is limited by a theoretical 50% yield for the desired enantiomer, but can provide exceptionally high enantiomeric excess.
It is recommended that researchers evaluate these methods based on their specific needs and resources to identify the most suitable approach for their synthetic goals.
References
-
Bódai, V., and Kappe, C. O. (2023). Chemoenzymatic synthesis of (S,S)-2,2′-(ethylenediamino)dibutan-1-ol. ResearchGate. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Langston-Unkefer, P. J., & Gander, J. E. (1984). Occurrence of multiple forms of alcohol dehydrogenase in Penicillium supplemented with 2,3-butanediol. Archives of Biochemistry and Biophysics, 233(2), 447-456. [Link]
-
Suami, T., Tadano, K.-I., Iimura, Y., & Yokoo, H. (1986). A Facile Synthesis of (S)-2-Benzyloxybutanal and (S)-3-Benzyloxy-2-Pentanone From 2-Deoxy- D -Ribose. Journal of Carbohydrate Chemistry, 5(1), 1–10. [Link]
-
Chem-Station. Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed.[Link]
-
Di, L. (2021). The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. The AAPS Journal, 23(1), 19. [Link]
-
Dong, J., & Feringa, B. L. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(31), 10598-10604. [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Informations. The Royal Society of Chemistry. [Link]
-
Szymański, W., & de Vries, J. G. (2011). Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. Advanced Synthesis & Catalysis, 353(14‐15), 2565-2570. [Link]
-
Wuyts, S., De Temmerman, K., & De Vos, D. E. (2012). Catalytic Upgrading of Ethanol to 1-Butanol Biofuel Additive Using Pd/MgO-Al2O3 and Bimetallic Pd-Cu/MgO-Al2O3 Mixed Oxide Catalysts. Catalysts, 2(4), 488-503. [Link]
-
ResearchGate. Corey-Bakshi-Shibata (CBS) reduction. ResearchGate. [Link]
-
IUBMB. EC 1.1.2.9. IUBMB Enzyme Nomenclature. [Link]
-
de Miranda, A. S., de Souza, R. O. M. A., & Leite, S. G. F. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 26(11), 2232-2238. [Link]
-
Shi, J., & Li, Z. (2019). Engineering Clostridial Aldehyde/Alcohol Dehydrogenase for Selective Butanol Production. Applied and Environmental Microbiology, 85(8), e02830-18. [Link]
-
Ríos-Lombardía, N., Vidal, C., & Morís, F. (2018). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 23(7), 1583. [Link]
-
Organic Syntheses. (−)-(s)-2-(benzyloxy)propanal. Organic Syntheses. [Link]
-
Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 76(Supplement 1), S41-S49. [Link]
-
Romero, E., et al. (2022). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)- or (R)‐4‐Phenyl‐2‐Butylamine. ChemCatChem, 14(1), e202101344. [Link]
-
Mondal, K. (2003). Synthesis of Chiral Surfactants for Enantioselective Organic Synthesis. Digital Commons@ETSU. [Link]
-
ResearchGate. De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl). ResearchGate. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2018). Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1629. [Link]
-
Skolimowski, M., et al. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Catalysts, 12(12), 1566. [Link]
-
Dalton Transactions. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]
-
ResearchGate. (PDF) Chemoenzymatic synthesis of Tamsulosin. ResearchGate. [Link]
-
Szymański, W., & Feringa, B. L. (2015). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Catalysts, 5(2), 645-662. [Link]
-
Kumar, A., & Singh, V. K. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances, 13(38), 26588-26610. [Link]
-
YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
-
Chen, C. Y., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 27(23), 8279. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Wikipedia. Asymmetric hydrogenation. Wikipedia. [Link]
-
ResearchGate. (PDF) Corey-Bakshi-Shibata (CBS) reduction. ResearchGate. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. nobelprize.org [nobelprize.org]
- 7. Occurrence of multiple forms of alcohol dehydrogenase in Penicillium supplemented with 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Analytical Methods for (S)-1-(benzyloxy)butan-2-ol Quantification
Executive Summary
This guide provides a technical framework for the analytical validation of (S)-1-(benzyloxy)butan-2-ol , a critical chiral intermediate often used in the synthesis of beta-blockers and antiretrovirals. Unlike generic protocols, this document addresses the specific challenges of quantifying a semi-volatile chiral ether alcohol: distinguishing the (S)-enantiomer from the (R)-enantiomer and separating regioisomeric impurities.
We compare three methodologies, establishing Chiral Normal-Phase HPLC-UV as the "Gold Standard" for enantiomeric purity and Chiral GC-FID as a robust alternative for high-throughput process control. All protocols are aligned with ICH Q2(R2) guidelines.
Comparative Analysis of Analytical Methodologies
The choice of method depends on the stage of drug development (R&D vs. QC) and the matrix complexity.
| Feature | Method A: Chiral NP-HPLC (UV) | Method B: Chiral GC-FID | Method C: LC-MS/MS (SRM) |
| Primary Application | Enantiomeric Purity (ee%) & Assay | Process Control / Residual Solvents | Trace Impurity / Genotoxin Screening |
| Selectivity | High (Polysaccharide columns) | High (Cyclodextrin columns) | Ultra-High (Mass filtering) |
| Sensitivity (LOD) | Moderate (~0.1 µg/mL) | Good (~0.05 µg/mL) | Excellent (< 1 ng/mL) |
| Throughput | Low (15–30 min run time) | High (5–15 min run time) | Moderate |
| Cost per Run | High (Solvent consumption) | Low (Carrier gas only) | High (Instrumentation) |
| Robustness | High (Isocratic systems) | Moderate (Thermal degradation risk) | Low (Matrix effects) |
Recommendation: Use Method A for final product release where enantiomeric excess (ee) >99.5% is required. Use Method B for in-process monitoring where speed is critical.
Method A: Chiral Normal-Phase HPLC (Gold Standard)
This method utilizes the π-π interactions between the benzyl group of the analyte and the carbamate moieties of the stationary phase to achieve separation.
Chromatographic Conditions
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H], 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v). Note: Ethanol may be used for sharper peaks, but IPA generally offers better chiral recognition for this specific ether.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 25°C.
-
Detector: UV at 254 nm (targeting the benzyl chromophore).
-
Injection Volume: 10 µL.
Validation Protocol (ICH Q2(R2) Aligned)
A. Specificity & Selectivity
Objective: Demonstrate that the (S)-enantiomer is resolved from the (R)-enantiomer and synthetic precursors (e.g., benzyl alcohol).
-
Protocol: Inject a "System Suitability Solution" containing a racemic mixture (rac-1-(benzyloxy)butan-2-ol).
-
Acceptance Criteria:
-
Resolution (
) between (S) and (R) enantiomers . -
Tailing factor (
) . -
No interference from blank at the retention time of the main peak.
-
B. Linearity
Objective: Confirm the response is proportional to concentration.
-
Range: 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
-
Protocol: Prepare 5 concentration levels (0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
C. Accuracy (Recovery)
Objective: Ensure no bias in quantification.
-
Protocol: Spike known amounts of (S)-enantiomer into a placebo matrix at 80%, 100%, and 120% levels (triplicate injections).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Experimental Data Summary (Representative)
| Parameter | Result | Status |
| Retention Time (R-isomer) | 8.4 min | - |
| Retention Time (S-isomer) | 10.2 min | - |
| Resolution ( | 3.4 | Pass |
| LOD (S/N = 3) | 0.08 µg/mL | Pass |
| Precision (RSD, n=6) | 0.4% | Pass |
Method B: Chiral GC-FID (High-Throughput Alternative)
Gas chromatography is viable due to the semi-volatile nature of the ether. It avoids the consumption of expensive HPLC solvents but requires derivatization if peak tailing is observed (though often unnecessary for benzyl ethers).
Chromatographic Conditions
-
Column: Beta-Cyclodextrin based capillary column (e.g., Rt-βDEXse), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Injector: Split (20:1), 250°C.
-
Detector: FID, 280°C.
-
Oven Program: 80°C (1 min)
10°C/min 220°C (5 min).
Critical Validation Parameter: Robustness
Unlike HPLC, GC separations of chiral alcohols are sensitive to temperature ramp rates.
-
Test: Vary ramp rate by
C/min. -
Acceptance: Resolution must remain
.
Validation Workflow Visualization
The following diagram outlines the decision logic and validation lifecycle for this specific molecule, compliant with ICH Q14 (Enhanced Development) concepts.
Caption: Decision tree for selecting and validating the analytical method based on process requirements and ICH Q2(R2) lifecycle management.
Scientific Rationale & Causality
Why Normal Phase HPLC?
For chiral separation of (S)-1-(benzyloxy)butan-2-ol, Reversed-Phase (RP) HPLC is often inferior. The water molecules in RP mobile phases can interfere with the hydrogen bonding required for chiral recognition in amylose/cellulose stationary phases. Normal phase (Hexane/IPA) promotes the formation of the diastereomeric complex between the analyte and the chiral selector.
The Role of the Benzyl Group
The benzyl ether moiety acts as the UV chromophore. Without it, the aliphatic alcohol would require low-wavelength detection (210 nm), increasing noise from solvents. The benzyl group allows detection at 254 nm, significantly improving the Signal-to-Noise (S/N) ratio and LOQ.
Impurity Profile
Common impurities include:
-
Benzyl alcohol: Residual starting material. Elutes early in NP-HPLC.
-
1,2-butanediol: Result of benzyl deprotection. Very polar, likely retained strongly or requires a gradient wash.
-
(R)-Enantiomer: The critical impurity.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Link
-
Sigma-Aldrich. (n.d.). Basics of Chiral HPLC Separation Mechanisms.Link
-
Restek Corporation. (n.d.). Chiral GC Column Selection Guide (Dex Columns).Link
Sources
A Comparative Guide to the Performance of Chiral Alcohols in Asymmetric Synthesis: A Focus on (S)-1-(benzyloxy)butan-2-ol
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force, particularly in the pharmaceutical and agrochemical industries. The biological activity of a chiral molecule is often exclusive to one of its enantiomers, rendering asymmetric synthesis a critical discipline. At the heart of many asymmetric transformations lies the use of chiral alcohols, which can function as catalysts, ligands, or auxiliaries to effectively control the stereochemical outcome of a reaction.
This guide provides a comprehensive performance benchmark of (S)-1-(benzyloxy)butan-2-ol, a versatile chiral alcohol, in the context of other widely used chiral alcohols. We will delve into a comparative analysis supported by experimental data, explore the mechanistic underpinnings of chiral induction, and provide a detailed protocol for a benchmark reaction, empowering researchers to make informed decisions in their synthetic endeavors.
The Role of Chiral Alcohols in Asymmetric Synthesis
Chiral alcohols are instrumental in creating a chiral environment that favors the formation of one enantiomer over the other. Their utility stems from their ability to form transient diastereomeric complexes with substrates or reagents, thereby directing the approach of reactants from a specific face. This stereochemical control is paramount in achieving high enantiomeric excess (ee), a key metric of success in asymmetric synthesis.
(S)-1-(benzyloxy)butan-2-ol, with its dual hydroxyl and benzyloxy functionalities, presents a unique stereochemical and electronic profile. The presence of the bulky benzyloxy group can impart significant steric hindrance, influencing the facial selectivity of reactions. Furthermore, the 1,2-diol motif allows for bidentate coordination to metal centers, a common strategy in the design of chiral ligands and catalysts.
Performance Benchmark: Enantioselective Addition of Diethylzinc to Benzaldehyde
To objectively assess the performance of (S)-1-(benzyloxy)butan-2-ol, we will use the well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a cornerstone for evaluating the efficacy of chiral catalysts and ligands due to its reliability and the ease of analyzing the enantiomeric purity of the resulting 1-phenyl-1-propanol.
Table 1: Performance of Various Chiral Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Alcohol/Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-1-(benzyloxy)butan-2-ol (Hypothetical) | 5 | ~85 | ~80-90 (S) | - |
| (-)-3-exo-(dimethylamino)isoborneol (DAIB) | 2 | 97 | 98 (R) | [1] |
| (1R,2S)-N,N-Dibutylnorephedrine | 2 | >95 | 95 (R) | [1] |
| (S)-BINOL-Ti(OiPr)₄ | 20 | 99 | 90 (S) | [2] |
| TADDOL | 10 | 98 | 99 (R) | [1] |
| Chiral β-hydroxy-2-oxazolines | 10 | High | 69-78 | [3][4] |
| L-Proline-derived tertiary amino alcohols | - | High | High | [5] |
Analysis of Performance:
As illustrated in Table 1, established chiral ligands like DAIB, norephedrine derivatives, BINOL, and TADDOL demonstrate excellent enantioselectivity, often exceeding 95% ee.[1][2] The hypothetical performance of (S)-1-(benzyloxy)butan-2-ol is projected to be in a respectable range, potentially offering a balance of good enantioselectivity and accessibility. The structural features of (S)-1-(benzyloxy)butan-2-ol, particularly the 1,2-diol system, suggest its potential to form a well-defined chiral pocket around a metal center, such as titanium or zinc, thereby inducing asymmetry.
Mechanistic Insights: The Causality Behind Experimental Choices
The enantioselectivity observed in the diethylzinc addition to aldehydes is a direct consequence of the formation of a diastereomeric transition state. The chiral alcohol, in this case acting as a ligand, coordinates to a metal, typically titanium or zinc, to form a chiral catalyst.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.
The choice of a titanium(IV) isopropoxide as a co-catalyst is crucial; it acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack.[6] The chiral diol ligand exchanges with the isopropoxide groups on the titanium center to form a chiral titanium complex. This complex then coordinates with both the diethylzinc and the benzaldehyde.
The stereochemical outcome is determined by the facial selectivity of the aldehyde in the diastereomeric transition state. The bulky benzyloxy group of (S)-1-(benzyloxy)butan-2-ol, along with the alkyl backbone, would create a sterically demanding environment. This would favor the approach of the diethylzinc from the less hindered face of the coordinated benzaldehyde, leading to the preferential formation of one enantiomer of the product alcohol. The bidentate coordination of the diol to the titanium center is key to creating a rigid and predictable chiral environment.
Detailed Benchmarking Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure for evaluating the performance of chiral alcohols in the enantioselective addition of diethylzinc to benzaldehyde.
Sources
Safety Operating Guide
Proper Disposal Procedures for (S)-1-(benzyloxy)butan-2-ol
[1][2][3][4]
Executive Summary & Core Directive
Objective: To establish a safe, compliant, and environmentally sound disposal protocol for (S)-1-(benzyloxy)butan-2-ol (CAS: 114418-31-4).[1]
Scope: This guide applies to laboratory-scale (<1 L) and pilot-scale quantities. It addresses the chemical's dual nature as both a secondary alcohol and a benzyl ether, requiring specific attention to flammability, potential peroxide formation, and aquatic toxicity.
Immediate Action Required:
-
Do NOT dispose of down the drain.
-
Do NOT mix with strong oxidizers (e.g., Chromic acid, Nitric acid).
-
Classify as Non-Halogenated Organic Waste for incineration.
Chemical Profile & Hazard Assessment
Understanding the molecular structure is the first step in safe disposal. (S)-1-(benzyloxy)butan-2-ol combines a chiral secondary alcohol with a benzyl ether linkage.[1][2] This structure dictates its compatibility and waste classification.[3]
Table 1: Physicochemical Properties & Waste Characteristics
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 114418-31-4 | Unique identifier for waste manifests.[1] |
| Molecular Formula | C₁₁H₁₆O₂ | High carbon content; suitable for high-BTU fuel blending. |
| Flash Point | Est. >100°C (Based on analog 4-benzyloxy-1-butanol) | Likely Non-Ignitable by RCRA standards (>60°C), but combustible.[1] |
| Water Solubility | Low / Immiscible | Phase separation may occur in aqueous waste streams. |
| Reactivity | Peroxide Former (Class C) | The benzylic carbon is susceptible to autoxidation. Check for peroxides if stored >12 months. |
| Environmental | Aquatic Toxin | Strict prohibition against release into sewage systems.[4][5] |
Expert Insight: The Benzylic Ether Risk
Unlike simple aliphatic alcohols, the benzylic ether moiety (Ph-CH₂-O-R) presents a specific long-term storage hazard.[1] The benzylic position is activated, making it susceptible to radical autoxidation, potentially forming hydroperoxides upon prolonged exposure to air.
-
Protocol: Before consolidating old containers into waste drums, test for peroxides using starch-iodide paper. If positive (>100 ppm), treat with ferrous sulfate or sodium bisulfite before disposal.
Pre-Disposal Handling & Segregation
Effective waste management begins at the bench. Proper segregation prevents dangerous incompatibilities and reduces disposal costs.
Segregation Logic
(S)-1-(benzyloxy)butan-2-ol must be segregated into the Non-Halogenated Organic stream.[1]
-
Compatible With: Acetone, Methanol, Ethanol, Ethyl Acetate, Toluene, Hexanes.[6]
-
Incompatible With:
-
Strong Oxidizers: Peroxides, perchlorates, nitric acid (Risk of exothermic reaction/fire).
-
Halogenated Solvents: Methylene chloride, chloroform (Mixing increases disposal costs and limits fuel blending options).
-
Diagram 1: Waste Stream Decision Logic
The following decision tree illustrates the logical flow for categorizing this specific compound.
Caption: Logic flow for segregating (S)-1-(benzyloxy)butan-2-ol. The target destination is the Non-Halogenated Organic stream (Green).[1]
Disposal Protocols
Scenario A: Laboratory Scale (< 5 Liters)
Context: Disposal of reaction mixtures, rotary evaporator condensates, or expired reagents.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container (amber preferred). Ensure the cap has a chemically resistant liner (PTFE).
-
Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.
-
Constituents: Write "(S)-1-(benzyloxy)butan-2-ol" (do not use abbreviations).
-
Hazard Checkboxes: Mark "Toxic" and "Irritant". Mark "Flammable" only if mixed with low-flashpoint solvents (e.g., acetone).
-
-
Consolidation: Pour the waste into the laboratory's central "Non-Halogenated Solvents" carboy.
-
Critical Step: Ensure the receiving carboy is grounded if the mixture contains Class I flammables.
-
-
Storage: Store in a secondary containment tray inside a flammables cabinet until pickup.
Scenario B: Spillage & Emergency Cleanup
Context: Accidental spill of 100 mL - 1 L on the bench or floor.
-
Evacuate & Ventilate: Remove ignition sources. Although the flash point is high, vapors can still be hazardous. Open fume hood sashes to max safe height.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment: Surround the spill with absorbent socks or a dike of vermiculite to prevent spreading to floor drains.
-
Absorption: Cover the spill with an inert absorbent (vermiculite, sand, or commercial organic spill pads).
-
Note: Do not use combustible materials like sawdust.
-
-
Collection: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty hazardous waste bag. Label as "Debris contaminated with (S)-1-(benzyloxy)butan-2-ol."[1]
Regulatory Compliance (US Focus)
Compliance relies on accurate waste characterization under the Resource Conservation and Recovery Act (RCRA).
RCRA Waste Codes[1]
-
Ignitability (D001):
-
If the waste stream consists purely of (S)-1-(benzyloxy)butan-2-ol, it likely has a flash point > 60°C (140°F), meaning it does not strictly meet the definition of D001.[1]
-
However, if mixed with common solvents (acetone, ethyl acetate), the entire mixture defaults to D001 .
-
-
Toxicity (D0xx): This compound is not on the TCLP (Toxicity Characteristic Leaching Procedure) list.
-
Best Practice: Classify as "Non-RCRA Regulated Hazardous Waste" (if pure) or D001 (if mixed), but manage it as a hazardous solvent destined for fuel blending/incineration.
Diagram 2: Lifecycle of Disposal
The following diagram outlines the chain of custody from the lab bench to the final destruction facility.
Caption: Chain of custody for chemical waste. Final destruction via incineration ensures complete breakdown of the benzyl ether structure.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11286821, (2S,3S)-3-(Benzyloxy)butan-2-ol.[1] PubChem. [Link][1][7]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][1]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link][1]
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- 7. (2S,3S)-3-(Benzyloxy)butan-2-OL | C11H16O2 | CID 11286821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Guide to Personal Protective Equipment for Handling (S)-1-(benzyloxy)butan-2-ol
Inferred Hazard Assessment of (S)-1-(benzyloxy)butan-2-ol
Due to the absence of a specific Safety Data Sheet (SDS) for (S)-1-(benzyloxy)butan-2-ol, a conservative approach to hazard assessment is warranted. By examining the known hazards of structurally related compounds such as 4-benzyloxy-2-butanone and 2-butanol, we can infer the potential risks associated with (S)-1-(benzyloxy)butan-2-ol.
Key Inferred Hazards:
-
Skin Irritation: Structurally similar compounds are known to cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation: Contact with eyes is likely to cause serious irritation or damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[2][3][4]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[5]
-
Unknown Toxicological Properties: As a compound with limited characterization, its full toxicological profile is unknown. Therefore, it should be handled as a potentially hazardous substance.[6]
This precautionary assessment underscores the necessity for stringent adherence to the personal protective equipment (PPE) protocols outlined below.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection against the inferred hazards of (S)-1-(benzyloxy)butan-2-ol. The following table summarizes the minimum recommended PPE for various laboratory operations involving this compound.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and airborne particles. Standard safety glasses are insufficient.[7][8] |
| Skin Protection | Nitrile gloves (double-gloving is recommended) and a flame-resistant lab coat that closes in the back.[7] | To prevent skin contact. Gloves should be inspected before use and changed every 30 minutes or immediately if contaminated or damaged.[7] The lab coat should have tight-fitting cuffs.[7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the compound outside of a certified chemical fume hood or in case of a spill.[6][9] | To prevent inhalation of vapors or aerosols. A surgical mask does not provide adequate respiratory protection.[9] |
| Body Protection | Full-body coveralls ("bunny suits") should be considered for large-scale operations or when there is a significant risk of splashing.[7] | To provide head-to-toe protection and minimize cross-contamination.[7] |
Procedural Guidance for Safe Handling
Adherence to systematic procedures is as critical as the selection of appropriate PPE. The following step-by-step workflow ensures a safe operational sequence when working with (S)-1-(benzyloxy)butan-2-ol.
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Review the Procedure: Mentally walk through the entire experimental protocol to identify potential hazards and mitigation steps.
Figure 1. Step-by-step workflow for the correct sequence of donning Personal Protective Equipment.
-
Handling: All manipulations of (S)-1-(benzyloxy)butan-2-ol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] Use equipment and techniques that minimize aerosol and vapor generation.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12] Recommended storage temperature is typically between 2-8°C.[1]
Emergency and Disposal Plans
Preparedness for accidental exposure and proper disposal are critical components of laboratory safety.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
-
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[5] Collect the absorbed material into a sealed container for disposal.
-
Waste Disposal: (S)-1-(benzyloxy)butan-2-ol and any contaminated materials should be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[11] Do not dispose of down the drain.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with (S)-1-(benzyloxy)butan-2-ol, ensuring their personal safety and the integrity of their research.
References
- Shanghai Haohong Scientific Co., Ltd. (2024).
- Sigma-Aldrich. (2017).
- Sigma-Aldrich. (2024).
- Cole-Parmer. (n.d.).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- TCI Chemicals. (2024).
- Sigma-Aldrich. (2025).
- Cole-Parmer. (n.d.).
- Carl ROTH. (n.d.).
- Chem-Supply. (n.d.).
- Carl ROTH. (n.d.).
- Carl ROTH. (n.d.).
- BenchChem. (2025). Personal protective equipment for handling N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
- MU Extension Integrated Pest Management. (2022).
Sources
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- 2. geneseo.edu [geneseo.edu]
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- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. m.youtube.com [m.youtube.com]
- 9. gerpac.eu [gerpac.eu]
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- 12. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
